5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
The exact mass of the compound 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRJFAGBJEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210614 | |
| Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53439-89-7 | |
| Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53439-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID201210614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the heterocyclic compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. While this specific molecule is not extensively documented in publicly available literature, its structural relationship to well-studied benzimidazolones allows for robust predictions of its chemical behavior and potential utility in medicinal chemistry and materials science.
Introduction: The Benzimidazolone Scaffold
The benzimidazolone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials. This bicyclic system, consisting of a fused benzene and imidazolone ring, serves as a versatile scaffold in drug discovery. Benzimidazolone derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][2] The introduction of a bromine atom onto the benzene ring and methyl groups on the nitrogen atoms, as in the case of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is anticipated to significantly modulate the molecule's physicochemical properties and biological activity. The bromine atom can serve as a synthetic handle for further functionalization through cross-coupling reactions, while the N-methyl groups can enhance metabolic stability and influence receptor binding interactions.[3][4]
Proposed Synthesis and Mechanistic Considerations
A plausible and efficient two-step synthesis for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be proposed, starting from the commercially available 4-bromobenzene-1,2-diamine.
Step 1: Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The initial step involves the cyclization of 4-bromobenzene-1,2-diamine to form the benzimidazolone ring. A reliable method for this transformation is the reaction with N,N'-carbonyldiimidazole (CDI) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of 4-bromobenzene-1,2-diamine (1 equivalent) in anhydrous DMF, add N,N'-carbonyldiimidazole (1.1 equivalents).
-
Heat the reaction mixture to 80°C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to yield 5-bromo-1,3-dihydrobenzoimidazol-2-one.
Causality of Experimental Choices:
-
N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective carbonylating agent that avoids the harsh conditions associated with phosgene or its derivatives. It reacts with the diamine to form a urea linkage, which then undergoes intramolecular cyclization.
-
N,N-Dimethylformamide (DMF): DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the starting materials and the intermediate species.
-
Heating to 80°C: Provides the necessary activation energy for the cyclization to proceed at a reasonable rate without significant decomposition of the starting materials or product.
-
Precipitation in water: The product is sparingly soluble in water, allowing for easy isolation from the water-soluble DMF and reaction byproducts.
Diagram of the Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one:
Caption: Synthesis of the benzimidazolone precursor.
Step 2: N,N'-Dimethylation of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The second step is the exhaustive methylation of the two nitrogen atoms of the benzimidazolone ring to yield the final product. This can be achieved using a suitable methylating agent in the presence of a base.
Experimental Protocol:
-
Suspend 5-bromo-1,3-dihydrobenzoimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.2 equivalents), to the suspension.
-
Add a methylating agent, such as methyl iodide (CH₃I, 2.2 equivalents), dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Methyl Iodide (CH₃I): A highly reactive and common methylating agent.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is sufficient to deprotonate the N-H groups of the benzimidazolone, facilitating nucleophilic attack on the methyl iodide.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Stoichiometry: A slight excess of the base and methylating agent ensures complete dimethylation. Using a large excess should be avoided to minimize the formation of quaternary ammonium salts.[5]
-
Purification: Column chromatography is often necessary to separate the desired product from any mono-methylated intermediates or other byproducts.[5]
Diagram of the N,N'-Dimethylation Reaction:
Caption: Final methylation step to the target compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one based on its structure and comparison with related compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₉BrN₂O | Based on chemical structure. |
| Molecular Weight | 241.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Melting Point | Lower than 336-337°C | N-methylation generally lowers the melting point compared to the N-H analogue due to the disruption of intermolecular hydrogen bonding. The melting point of the unmethylated precursor is 336-337°C. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), chlorinated solvents (DCM, chloroform), and moderately soluble in alcohols (methanol, ethanol). Sparingly soluble in water and nonpolar solvents (hexanes). | The N-methylation increases lipophilicity compared to the precursor, enhancing solubility in organic solvents. |
| pKa | Not applicable (no acidic protons) | The acidic N-H protons of the precursor are replaced by methyl groups. |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. The following are the predicted key spectral features for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and characteristic:
-
Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.0 ppm). The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.
-
N-Methyl Protons (6H): A singlet integrating to six protons, likely in the range of δ 3.3-3.6 ppm, corresponding to the two equivalent methyl groups attached to the nitrogen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 150-160 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 100-150 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
N-Methyl Carbons (2C): A signal in the aliphatic region, typically around δ 25-30 ppm, corresponding to the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹, characteristic of a urea-like carbonyl group.
-
C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.[6]
Reactivity and Potential for Further Functionalization
The bromine atom at the 5-position of the benzimidazolone ring is a key functional group that allows for a variety of subsequent chemical transformations, making this molecule a valuable building block in organic synthesis.
-
Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than activated aryl halides, under certain conditions, the bromine atom could be displaced by strong nucleophiles.
Applications in Drug Discovery and Materials Science
The benzimidazolone scaffold is of significant interest in medicinal chemistry.[1][7] The introduction of a bromine atom provides a handle for further diversification and can also enhance biological activity through halogen bonding or by increasing lipophilicity.
-
Potential as Kinase Inhibitors: Many benzimidazole derivatives have been investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one core could serve as a starting point for the design of novel kinase inhibitors.
-
Antimicrobial and Antiviral Agents: The benzimidazole nucleus is present in several clinically used antimicrobial and antiviral drugs.[2] Derivatives of the title compound could be screened for activity against a range of pathogens.
-
Central Nervous System (CNS) Active Agents: Some benzodiazepinone derivatives, which share structural similarities, are known to have CNS activity.[8] While the target molecule is a benzimidazolone, exploration of its neurological effects could be a potential area of research.
-
Organic Electronics: Brominated heterocyclic compounds are important intermediates in the synthesis of organic semiconductors for applications in flexible electronic devices and solar cells.[9] The electronic properties of this molecule could be of interest in materials science.
Safety and Handling
As with any chemical compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicological properties of this specific compound have not been established, and therefore, it should be treated as potentially hazardous.
Conclusion
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While not extensively studied, a reliable synthetic route can be proposed based on established chemical principles. Its predicted physicochemical and spectroscopic properties provide a basis for its synthesis and characterization. The presence of a bromine atom opens up numerous possibilities for further functionalization, making it an attractive scaffold for the development of novel bioactive molecules and functional materials. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
[5] BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. BenchChem. [10] Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Retrieved from [Link] [11] TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [8] Ekonomov, A. L., Rodionov, A. P., Zherdev, V. P., & Vikhlyaev, Y. I. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 9(8), 503–510. [12] Smolecule. (2023, August 17). 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. Smolecule. [3] BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. BenchChem. [7] A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [13] ResearchGate. (2025). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. [14] Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220–12223. [15] ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ]. [16] Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 11(36), 22340–22375. [17] Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). Journal of Molecular Structure. [1] Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. (2022). Molecules. [18] Characterization of cytosine methylated regions and 5-cytosine DNA methyltransferase (Ehmeth) in the protozoan parasite Entamoeba histolytica. (2003). Nucleic Acids Research. [19] ResearchGate. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. [20] ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. [9] National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. [21] 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). Molecules. [4] Mitigating Heterocycle Metabolism in Drug Discovery. (2015). Journal of Medicinal Chemistry. Ouzidan, Y., et al. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35. [2] Jadhav, P. M. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [22] ResearchGate. (n.d.). ¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I). [23] Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). Molecules. [24] Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2015). Indian Journal of Pharmaceutical Sciences. [25] 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. (2023). Molbank. [6] DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2018). International Journal of Trend in Scientific Research and Development. [26] A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). Molecules. [27] ResearchGate. (2025). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives.
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An In-Depth Technical Guide to the Synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the robust and efficient synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document provides a deep dive into the synthetic pathway, beginning with the formation of the benzimidazolone core via cyclization of 4-bromobenzene-1,2-diamine, followed by a thorough exploration of the N,N'-dimethylation to yield the final product. The guide is structured to provide not only step-by-step experimental protocols but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a foundational understanding for further derivatization and application.
Introduction
The benzimidazolone moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position provides a valuable handle for further functionalization through cross-coupling reactions, while the N,N'-dimethyl substitution pattern can significantly influence the molecule's solubility, metabolic stability, and target engagement. This guide presents a reliable two-step synthesis for 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a versatile intermediate for the development of novel therapeutics and functional materials.
Synthetic Strategy Overview
The synthesis is approached in a two-stage process. The initial step involves the construction of the benzimidazolone ring system. This is followed by the exhaustive methylation of the nitrogen atoms of the heterocyclic core.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The foundational step in this synthesis is the cyclization of 4-bromobenzene-1,2-diamine to form the benzimidazolone core. The use of N,N'-carbonyldiimidazole (CDI) as a phosgene equivalent is a safe and highly efficient method for this transformation.
Reaction Principle and Mechanism
The reaction proceeds through the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of CDI. This is followed by an intramolecular cyclization with the elimination of imidazole to form the stable benzimidazolone ring.
Caption: Mechanism of benzimidazolone formation.
Experimental Protocol
A general procedure for the synthesis of 5-bromo-1,3-dihydrobenzimidazol-2-one is as follows[1]:
-
To a solution of 4-bromobenzene-1,2-diamine (4.5 g, 24.05 mmol) in N,N-dimethylformamide (DMF) (95 mL), add N,N'-carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol).
-
Stir the reaction mixture at 80°C for 5 hours.
-
After completion, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate three times with water.
-
Dry the solid in a circulating air dryer at 60°C to yield the final product.
Characterization Data for 5-bromo-1,3-dihydrobenzoimidazol-2-one
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Light brown to gray solid | [1] |
| Melting Point | 336-337 °C | [1] |
| Mass Spectrum (M+H)⁺ | 213/215 | [1] |
Part 2: Synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
The second stage of the synthesis involves the exhaustive methylation of the two nitrogen atoms of the benzimidazolone ring. This is typically achieved using an excess of a methylating agent in the presence of a suitable base.
Reaction Principle and Mechanism
The reaction is a classic nucleophilic substitution (Sₙ2) where the deprotonated nitrogen atoms of the benzimidazolone act as nucleophiles, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). The use of a base, such as potassium carbonate, is crucial for the deprotonation of the N-H bonds, thereby activating the nucleophile.
Caption: Mechanism of N,N'-dimethylation.
Experimental Protocol
The following is a generalized procedure based on common methylation methods for similar heterocyclic systems[2][3]:
-
To a stirred suspension of 5-bromo-1,3-dihydrobenzoimidazol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Characterization Data for 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
| Property | Value | Reference |
| CAS Number | 53439-89-7 | [4] |
| Molecular Formula | C₉H₉BrN₂O | |
| Molecular Weight | 241.09 g/mol | |
| Appearance | Solid | |
| Melting Point | Not explicitly found, but expected to be a crystalline solid. | |
| ¹H NMR | Expected signals for two N-methyl groups and aromatic protons. | |
| ¹³C NMR | Expected signals for two N-methyl carbons, aromatic carbons, and a carbonyl carbon. |
Safety and Handling
-
4-bromobenzene-1,2-diamine: Handle with care as it is a potential irritant.
-
N,N'-Carbonyldiimidazole (CDI): Moisture-sensitive. Handle under an inert atmosphere.
-
Methyl Iodide: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. The described two-step procedure is efficient and utilizes readily available starting materials. The insights into the reaction mechanisms and the detailed protocols are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this valuable building block for their research and development endeavors.
References
- Kandri Rodi, Y., et al. (2022). NEW REARRANGEMENTS OF 1,5-BENZODIAZEPINE-2,4-DIONES INTO BENZIMIDAZOLONE DERIVATIVES. Journal of Moroccan Chemistry of Heterocycles, 21(3), 67-74.
- Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
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ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Retrieved from [Link]
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Springer Nature. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]
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Journal of Chemical Society of Nigeria. (n.d.). Synthesis, Characterization and Bioactivity of N,N'-bis[2-(5-bromo-7-azabenzimidazol-1-yl). Retrieved from [Link]
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ResearchGate. (2022). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. Retrieved from [Link]
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Arabian Journal of Chemistry. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
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ResearchGate. (n.d.). Enzymatic preparative scale methylation. 5‐bromobenzimidazole was.... Retrieved from [Link]
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PubChem. (n.d.). 5-bromo-1H,2H,3H-thieno[2,3-d]imidazol-2-one. Retrieved from [Link]
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5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one IUPAC name
An In-depth Technical Guide to 5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. We will explore its formal nomenclature, structural features, and physicochemical properties. A significant portion of this document is dedicated to a detailed, two-step synthesis protocol, beginning with the formation of the benzimidazolone core followed by exhaustive N-methylation, complete with mechanistic discussions. Furthermore, this guide outlines the potential applications of this molecule as a chemical intermediate, its safety and handling protocols, and its spectroscopic characteristics. This document is intended for researchers and professionals engaged in organic synthesis and drug development.
Introduction and Nomenclature
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The fusion of a benzene ring with an imidazole ring creates a bicyclic system that can interact with various biological targets. The "-one" suffix, combined with the dihydro prefix, indicates the presence of a carbonyl group within the five-membered ring, forming a cyclic urea or carbamide functional group.
5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (CAS No: 53439-89-7) is a derivative of this core structure.[3] The bromine atom at position 5 provides a site for further functionalization via cross-coupling reactions, while the methyl groups at positions 1 and 3 saturate the nitrogen atoms, influencing the molecule's solubility, lipophilicity, and metabolic stability. The correct IUPAC name for this compound is 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one .[3]
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. While primary experimental spectra are not widely published, expected spectroscopic features can be reliably predicted based on the molecular structure.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 53439-89-7 | [3] |
| Molecular Formula | C₉H₉BrN₂O | [3][4] |
| Molecular Weight | 241.09 g/mol | [3][4] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥97% (typical commercial) | [3] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) for the three benzene ring protons. Two distinct singlets for the two N-methyl groups (approx. 3.3-3.7 ppm), each integrating to 3H. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 150-160 ppm. Aromatic carbon signals between 105-140 ppm. Two signals for the N-methyl carbons around 25-30 ppm. |
| IR (Infrared) | A strong absorption band for the C=O (amide/urea) stretch, typically between 1680-1720 cm⁻¹. C-N stretching bands and aromatic C-H and C=C stretching bands. |
| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Synthesis and Mechanistic Pathway
The synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one can be efficiently achieved in a two-step process. The first step involves the formation of the benzimidazolone core from a commercially available diamine, and the second step is the exhaustive methylation of the nitrogen atoms.
Caption: Two-step synthesis reaction scheme.
Step 1: Synthesis of 5-Bromo-1,3-dihydro-1H-benzimidazol-2(3H)-one
This initial step utilizes 4-bromobenzene-1,2-diamine and N,N'-carbonyldiimidazole (CDI).[5] CDI serves as a safe and effective phosgene equivalent for installing the carbonyl group.
-
Mechanism: The reaction proceeds via nucleophilic attack of one of the amino groups of the diamine onto an electrophilic carbonyl carbon of CDI, displacing an imidazole molecule. An intramolecular cyclization then occurs as the second amino group attacks the newly formed carbamoyl-imidazole intermediate, eliminating the second imidazole molecule to form the stable, cyclic benzimidazolone product. The reaction is driven to completion by heating, which provides the necessary activation energy for the cyclization.[5]
Step 2: N,N-Dimethylation of 5-Bromo-1,3-dihydro-1H-benzimidazol-2(3H)-one
The product from Step 1 has two acidic N-H protons. These can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting dianion is a potent nucleophile that can be alkylated.
-
Mechanism: Sodium hydride deprotonates both nitrogen atoms to form a resonance-stabilized dianion. This dianion then undergoes a double Sₙ2 reaction with two equivalents of an electrophilic methyl source, such as methyl iodide (MeI), to yield the final dimethylated product. The use of a polar aprotic solvent like tetrahydrofuran (THF) is ideal for this type of reaction.
Detailed Experimental Protocol
Caption: Experimental workflow for synthesis and purification.
Materials & Equipment:
-
4-bromobenzene-1,2-diamine
-
N,N'-Carbonyldiimidazole (CDI)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (MeI)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Synthesis of Intermediate (5-Bromo-1,3-dihydro-1H-benzimidazol-2(3H)-one):
-
In a round-bottom flask under an inert atmosphere, dissolve 4-bromobenzene-1,2-diamine (e.g., 24.05 mmol) in anhydrous DMF (e.g., 95 mL).[5]
-
To this solution, add CDI (e.g., 26.46 mmol, 1.1 eq) portion-wise.[5]
-
Heat the reaction mixture to 80°C and stir for 5 hours.[5]
-
After cooling to room temperature, pour the reaction mixture into a beaker of cold water, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water (3x), and dry in a vacuum oven.[5] The expected yield is high, around 90%.[5]
-
-
N,N-Dimethylation:
-
Caution: NaH is highly reactive with water. This procedure must be conducted under a strictly inert and anhydrous atmosphere.
-
Suspend the dried intermediate from Step 1 in anhydrous THF in a flask equipped with a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add NaH (2.2 eq) portion-wise. Stir the mixture at 0°C until hydrogen gas evolution ceases (typically 1 hour).
-
Add methyl iodide (2.2-2.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding water at 0°C.
-
-
Workup and Purification:
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel to yield the pure 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
-
Potential Applications in Research and Development
While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structure makes it a valuable intermediate for several reasons:
-
Scaffold for Medicinal Chemistry: Benzimidazolones are privileged structures in drug discovery, known to be part of molecules with anticancer, antiviral, and antihypertensive properties.[2] This compound serves as a rigid, pre-functionalized scaffold.
-
Intermediate for Cross-Coupling: The aryl bromide at position 5 is a versatile chemical handle. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide variety of substituents to build molecular complexity.
-
Fragment-Based Drug Design: As a relatively small and well-defined molecule, it can be used in fragment-based screening to identify new binding motifs for protein targets.
Safety, Handling, and Storage
It is imperative to handle this chemical with appropriate safety precautions, as indicated by its GHS hazard classifications.[3][4]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from strong oxidizing agents and moisture.[8]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a synthetically accessible and valuable building block for chemical research and development. Its stable benzimidazolone core, combined with a reactive aryl bromide handle, makes it an attractive starting material for creating diverse and complex molecules. The detailed synthesis and safety protocols provided in this guide are intended to enable researchers to utilize this compound effectively and safely in their work.
References
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ACS Publications. Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Available from: [Link]
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AWS. SAFETY DATA SHEET BROMICIDE® GRANULES (US). Available from: [Link]
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SpringerLink. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available from: [Link]
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Introduction: The Significance of a Versatile Scaffold
An In-Depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: A Key Intermediate in Targeted Cancer Therapy
In the landscape of modern drug discovery and development, the identification and optimization of key molecular intermediates are paramount to the successful synthesis of novel therapeutics. One such pivotal molecule is 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. While there may be some ambiguity in the literature regarding its CAS number, with 330792-70-6 being the most consistently cited identifier, its role is unequivocally established. This pyrazole derivative has garnered significant attention as a crucial building block in the synthesis of targeted cancer therapies, most notably the second-generation Bruton's tyrosine kinase (BTK) inhibitors.[1][2] Its structural features, including a pyrazole core, an amino group, a phenoxyphenyl moiety, and a carbonitrile group, contribute to its unique reactivity and make it a valuable scaffold in medicinal chemistry.[1]
This technical guide provides a comprehensive overview of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, established synthetic routes, and its critical application in the synthesis of BTK inhibitors, supported by detailed experimental protocols and pathway diagrams.
Physicochemical Properties and Characterization
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is typically a light yellow to off-white powder.[2][3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₄O | [4] |
| Molecular Weight | 276.29 g/mol | [4] |
| Appearance | Light yellow to off-white powder | [2][3] |
| Boiling Point | 585.3 ± 50.0 °C (Predicted) | [3] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 307.8 °C | [3] |
| pKa | 10.83 ± 0.50 (Predicted) | [3] |
| Solubility | DMSO (Slightly) | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
Characterization of this compound is typically achieved through standard analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectroscopy, and mass spectrometry to confirm its structure and purity.[6][7]
Synthesis of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile and related pyrazole derivatives often employs a one-pot, three-component reaction, which is an efficient and environmentally friendly approach.[7][8] A general and widely adopted method involves the cyclocondensation of an α,α-dicyanoketene derivative with hydrazine hydrate under controlled conditions.[1]
A representative synthetic workflow is illustrated in the diagram below:
Caption: Synthetic workflow for 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocol: One-Pot Synthesis
The following is a representative, generalized protocol for the synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Researchers should consult specific literature for optimized conditions and catalyst selection.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic aldehyde (e.g., 4-phenoxybenzaldehyde) (1 mmol) and malononitrile (1 mmol) in a suitable solvent such as ethanol.[9]
-
Knoevenagel Condensation: Add a catalytic amount of a suitable base (e.g., piperidine or a heterogeneous catalyst) to the mixture. Stir the reaction at room temperature or with gentle heating. Monitor the formation of the Knoevenagel condensation product by thin-layer chromatography (TLC).[9]
-
Cyclization: Once the initial reaction is complete, add phenylhydrazine or hydrazine hydrate (1 mmol) to the reaction mixture.[9][10]
-
Reaction Completion and Work-up: Continue stirring the reaction, with heating if necessary, until TLC analysis indicates the consumption of the intermediate and formation of the desired pyrazole product.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.[6][9]
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The primary and most significant application of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib.[1][2][3] These drugs are at the forefront of treating various B-cell malignancies.
The pyrazole-based intermediate is crucial for constructing the core structure of these inhibitors. A generalized schematic of its role in the synthesis of a BTK inhibitor is presented below.
Caption: Simplified BTK signaling pathway and inhibitor action.
Conclusion
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile stands out as a molecule of significant interest in the field of medicinal chemistry and drug development. Its versatile pyrazole scaffold and strategic functional groups make it an indispensable intermediate in the synthesis of a new generation of targeted cancer therapies. A thorough understanding of its properties, synthesis, and application is crucial for scientists and researchers working on the development of novel kinase inhibitors and other therapeutics. The continued exploration of efficient and green synthetic routes for this and similar intermediates will undoubtedly pave the way for more accessible and affordable life-saving medications.
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
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5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. ChemicalBook.
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5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. Benchchem.
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3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | 330792-70-6. BLDpharm.
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5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. Haihang Industry.
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Processes for the preparation of zanubrutinib and intermediates thereof. Google Patents.
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Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate.
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Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. PubMed.
-
Bruton's tyrosine kinase. Wikipedia.
-
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. Sigma-Aldrich.
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Process for the preparation of zanubrutinib. Google Patents.
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Pyrazole synthesis. Organic Chemistry Portal.
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology.
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Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega.
-
Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS.
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5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6. ChemScene.
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5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Safety Data Sheets. Echemi.
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The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing.
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Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry.
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High Quality Ibrutinib Intermediate 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Manufacturer and Supplier. SyncoZymes.
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Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.
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A Comprehensive Technical Guide to the Solubility of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in Organic Solvents
This in-depth technical guide provides a detailed exploration of the solubility characteristics of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical methodologies to understand and predict its behavior in various organic solvents.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and efficiency of numerous chemical processes.[1] For a compound like 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, understanding its solubility profile is paramount for its synthesis, purification, formulation, and biological screening.[2][3] In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[4] Therefore, a thorough understanding of its solubility in a range of organic solvents is a critical first step in its journey from the laboratory to potential applications.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one possesses a substituted benzimidazolone core.
Key Structural Features:
-
Benzimidazolone Core: A bicyclic aromatic system containing a urea moiety. This core is relatively polar.
-
Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group, which can influence the electron distribution and intermolecular interactions of the molecule.[3]
-
Dimethyl Groups: The two methyl groups on the nitrogen atoms are nonpolar and contribute to the overall lipophilicity of the molecule.
The interplay of these structural features dictates the compound's polarity, ability to form hydrogen bonds, and overall molecular size, which are the primary determinants of its solubility.
Below is a diagram illustrating the key factors influencing the solubility of an organic compound.
Caption: Factors influencing the solubility of a compound.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in various organic solvents can be predicted by considering the intermolecular forces between the solute and the solvent molecules.
-
Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors. While the target molecule has no N-H bonds for hydrogen bond donation, the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents like methanol and ethanol.[2][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have large dipole moments but do not have O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar benzimidazolone core. Consequently, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is anticipated to exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polarity of the benzimidazolone core, the compound is expected to have poor solubility in nonpolar solvents.
Predicted Solubility Profile
Based on the theoretical principles discussed above, a qualitative solubility profile for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in common organic solvents is presented in the table below. It is important to note that this is a predicted profile and should be confirmed by experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The small, polar nature of methanol allows for effective solvation through hydrogen bonding (acceptor) and dipole-dipole interactions. |
| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.[5] | |
| Isopropanol | Moderately Soluble | The bulkier isopropyl group may hinder efficient solvation compared to smaller alcohols. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |
| Acetone | Moderately Soluble | Less polar than DMSO and DMF, but should still be a reasonably good solvent due to its ability to engage in dipole-dipole interactions. | |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent, but generally a weaker solvent for polar compounds compared to DMSO and DMF. | |
| Nonpolar | Hexane | Insoluble | A nonpolar alkane that cannot effectively solvate the polar benzimidazolone core. |
| Toluene | Sparingly Soluble | The aromatic ring of toluene can have some weak π-π stacking interactions with the benzene ring of the solute, but it is still primarily nonpolar. | |
| Chlorinated | Dichloromethane | Moderately Soluble | A solvent of intermediate polarity that can dissolve a range of organic compounds.[6] |
| Chloroform | Moderately Soluble | Similar in polarity to dichloromethane. |
Experimental Determination of Solubility: A Standardized Protocol
To obtain accurate quantitative solubility data, a standardized experimental method should be employed. The shake-flask method is a widely accepted and reliable technique.[7]
Objective: To determine the equilibrium solubility of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in a given organic solvent at a specific temperature.
Materials:
-
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a vial. This ensures that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility measurements.
-
Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
The following diagram outlines the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in organic solvents. By understanding its molecular structure and applying the principles of intermolecular forces, a predictive solubility profile has been established. Furthermore, a detailed, self-validating experimental protocol has been outlined to enable researchers to determine accurate solubility data. This knowledge is crucial for the effective handling and application of this compound in various scientific disciplines, particularly in the realms of medicinal chemistry and materials science.
References
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Benzo[1,2-d:4,5-d′]bis([8][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Ekonomov, A. L., Rodionov, A. P., Zherdev, V. P., & Vikhlyaev, Y. I. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 9(8), 503–510. Retrieved January 23, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts. Retrieved January 23, 2026, from [Link]
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Domanska, U., & Bogel-Lukasik, R. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 50(6), 1873–1877. Retrieved January 23, 2026, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 23, 2026, from [Link]
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Domanska, U., & Bogel-Lukasik, R. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(3), 570–575. Retrieved January 23, 2026, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 23, 2026, from [Link]
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Bonuga, Y. R., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401. Retrieved January 23, 2026, from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 23, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 23, 2026, from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one spectral data (NMR, IR, MS)
This technical guide provides an in-depth analysis of the spectral data for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the limited availability of direct experimental spectra for this specific N,N'-dimethylated derivative, this guide leverages data from its close analog, 5-bromo-1,3-dihydrobenzoimidazol-2-one, in conjunction with established spectroscopic principles to provide a robust predictive analysis.
Molecular Structure and Spectroscopic Overview
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one belongs to the benzimidazolone class of compounds. The core structure consists of a benzene ring fused to a five-membered diazolidinone ring. The key structural features influencing its spectral properties are the bromine substituent on the benzene ring and the two methyl groups on the nitrogen atoms. These features introduce specific electronic and steric effects that are discernible in NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the electron-donating nature of the nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (H-4) | ~ 7.5 | d | 1H |
| Aromatic H (H-6) | ~ 7.2 | dd | 1H |
| Aromatic H (H-7) | ~ 7.0 | d | 1H |
| N-CH₃ (x2) | ~ 3.4 | s | 6H |
Causality Behind Predictions:
-
Aromatic Protons: The bromine atom at the 5-position will deshield the ortho proton (H-4 and H-6) and to a lesser extent the meta proton (H-7). The proton at H-4 is expected to be a doublet due to coupling with H-6. The proton at H-6 will be a doublet of doublets due to coupling with both H-4 and H-7. The proton at H-7 will appear as a doublet due to coupling with H-6.
-
N-Methyl Protons: The two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet. Their chemical shift around 3.4 ppm is characteristic of methyl groups attached to a nitrogen atom within a heterocyclic system.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C-2) | ~ 155 |
| Aromatic C (C-3a, C-7a) | ~ 130-140 |
| Aromatic C (C-4, C-6, C-7) | ~ 110-125 |
| Aromatic C-Br (C-5) | ~ 115 |
| N-CH₃ (x2) | ~ 28 |
Causality Behind Predictions:
-
Carbonyl Carbon (C-2): The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and will appear at a characteristic downfield shift.
-
Aromatic Carbons: The bridgehead carbons (C-3a and C-7a) will be in the typical aromatic region. The carbons bearing protons (C-4, C-6, C-7) will also be in the aromatic region, with their specific shifts influenced by the bromine substituent. The carbon directly attached to the bromine (C-5) will have its chemical shift influenced by the heavy atom effect.
-
N-Methyl Carbons: The two equivalent N-methyl carbons will appear as a single peak in the aliphatic region, at a chemical shift typical for such groups.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one will be dominated by vibrations of the carbonyl group and the aromatic ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (amide) | 1700 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-N stretch | 1350 - 1250 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C-Br stretch | 700 - 500 | Medium to Strong |
Causality Behind Predictions:
-
C=O Stretch: The carbonyl group in the five-membered ring will exhibit a strong absorption band. The exact position is influenced by ring strain and the electronic effects of the adjacent nitrogen atoms.
-
Aromatic C=C Stretch: Multiple bands in this region are characteristic of the benzene ring.
-
C-N Stretch: The stretching vibrations of the carbon-nitrogen bonds in the heterocyclic ring will appear in the fingerprint region.
-
C-H Stretches: Separate regions for aromatic and aliphatic C-H stretching vibrations are expected.
-
C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Molecular Ion (M⁺): The molecular weight of C₉H₉BrN₂O is approximately 240.0 g/mol for the ⁷⁹Br isotope and 242.0 g/mol for the ⁸¹Br isotope. Therefore, two peaks of nearly equal intensity are expected at m/z 240 and 242.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A fragment ion at m/z 225/227.
-
Loss of carbon monoxide (-CO): A fragment ion at m/z 212/214.
-
Loss of a methyl isocyanate (-CH₃NCO): A fragment ion at m/z 183/185.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. For a solution, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, though EI is common for providing detailed fragmentation.
-
Ionization: Ionize the sample using a suitable method (e.g., electron ionization at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Key Fragmentation
The following diagram illustrates a plausible fragmentation pathway for the molecular ion of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Caption: Predicted EI-MS fragmentation of the target molecule.
Conclusion
The comprehensive spectral analysis presented in this guide provides a foundational understanding of the structural characteristics of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. While direct experimental data is not widely published, the predictive data, grounded in the analysis of close structural analogs and fundamental spectroscopic principles, offers a reliable framework for researchers. The detailed protocols provided herein serve as a self-validating system for the experimental determination of these spectral properties, ensuring scientific rigor and reproducibility.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3034345, 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
The Rising Therapeutic Potential of 5-Bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazolone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the specific and compelling biological activities of derivatives of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. We will explore the synthetic pathways to this core structure and its analogs, with a particular focus on their antimicrobial, antifungal, and burgeoning anticancer and antioxidant properties. This document serves as a comprehensive resource, consolidating current research to illuminate the structure-activity relationships and therapeutic promise of this distinct class of compounds.
Introduction: The Benzimidazolone Core and the Significance of Bromination
Benzimidazole derivatives are of profound interest in drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and anticancer effects[1][2]. The benzimidazolone core, a key structural motif in many pharmaceuticals, is recognized for its metabolic stability and ability to engage in various biological interactions[3]. The introduction of a bromine atom at the 5-position of the benzimidazolone ring is a strategic synthetic modification. Halogenation, and specifically bromination, can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity[1]. The 5-bromo-1,3-dihydro-benzimidazol-2-one scaffold is a versatile intermediate in the synthesis of a wide array of bioactive molecules for treating infectious diseases and cancer[1].
This guide will specifically focus on the N,N'-dimethylated derivative, 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, and its derivatives, exploring how further substitutions influence their therapeutic potential.
Synthetic Strategies and Derivatization
The synthesis of the 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core and its subsequent derivatization are critical for exploring its biological potential. A general synthetic approach is outlined below.
Synthesis of the Core Structure
A common route to 1,3-dihydro-2H-benzimidazol-2-one analogs begins with commercially available 1,2-phenylenediamine[3]. The synthesis of the target core would typically involve the bromination of a suitable phenylenediamine precursor, followed by cyclization to form the benzimidazolone ring and subsequent N-methylation.
Experimental Protocol: General Synthesis of 1,3-dihydro-2H-benzimidazol-2-one Analogs [3]
-
Cyclization: 1,2-phenylenediamine is reacted with a carbonyl source, such as carbonyldiimidazole (CDI), in a suitable solvent like 2-methyl tetrahydrofuran (2-MeTHF) at room temperature. This reaction typically proceeds over 24-48 hours to yield 1H-benzo[d]imidazol-2(3H)-one.
-
N-Alkylation: The resulting benzimidazolone can be subsequently alkylated. For the core structure of interest, this would involve methylation at the N1 and N3 positions, which can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Derivatization Strategies
The 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core can be further functionalized to generate a library of derivatives for biological screening. A notable example is the synthesis of pyrazole-containing derivatives, which have shown promising antioxidant activity.
Experimental Protocol: Synthesis of 5-(5-amino-1H-pyrazol-3-yl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Derivatives
This synthesis involves a multi-step process starting from methyl 3,4-diaminobenzoate, which is first converted to the corresponding 1,3-dimethyl-benzimidazolone. A key intermediate, 3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile, is then synthesized and cyclized with various reagents to yield the final 5-amino pyrazole-based adducts.
Biological Activities and Structure-Activity Relationships
The derivatization of the 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one core has led to the discovery of compounds with significant biological activities.
Antimicrobial and Antifungal Activity
Benzimidazole derivatives are well-established as effective antimicrobial and antifungal agents[4][5]. While specific studies on a broad series of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives are limited, the existing literature on related compounds suggests a strong potential for antimicrobial action. For instance, certain benzimidazole derivatives have shown high activity against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli[3][4]. The presence of a bromo substituent is often associated with enhanced antimicrobial properties[5].
It has been observed that some benzimidazole-hydrazone compounds exhibit notable antifungal activity against Candida species[6]. The structure-activity relationship (SAR) studies on broader benzimidazole classes indicate that the nature and position of substituents on the benzimidazole ring are crucial for activity. For example, electron-withdrawing groups can influence the antimicrobial properties of these compounds.
Anticancer Activity
The cytotoxic potential of benzimidazolone derivatives against various cancer cell lines is an area of active research[7]. The structural similarity of the benzimidazole ring to purine bases allows these compounds to interact with biological macromolecules, potentially leading to anticancer effects[8].
While direct anticancer studies on a series of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives are not extensively reported, related bromo-substituted heterocyclic compounds have demonstrated significant cytotoxic effects. For instance, a benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, showed dose-dependent toxicity against MCF-7 and MDA-MB breast cancer cell lines[8]. Similarly, certain 6-bromo quinazoline derivatives have been identified as potent cytotoxic agents[9]. These findings suggest that the 5-bromo-1,3-dimethylbenzimidazolone scaffold is a promising starting point for the development of novel anticancer agents.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of derivatives of the core structure. Specifically, a series of 5-(5-amino-1H-pyrazol-3-yl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives were synthesized and evaluated for their antioxidant activity using the DPPH free radical scavenging assay. Many of these compounds exhibited higher potency than the standard antioxidant, ascorbic acid.
Data Presentation
Table 1: Representative Biological Activity of Benzimidazolone and Related Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
| 1,3-dihydro-2H-benzimidazol-2-one analogs | Antibacterial | High activity against Gram-positive and Gram-negative bacteria. | [3] |
| Bromo-substituted benzimidazoles | Antimicrobial | Bromo-substituents can enhance antibacterial and antifungal activity. | [5] |
| 5-amino-2-[p-bromophenyl]-benzoxazole | Anticancer | Dose-dependent cytotoxicity against MCF-7 and MDA-MB cell lines. | [8] |
| 5-(5-amino-1H-pyrazol-3-yl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives | Antioxidant | Potent free radical scavenging activity, some exceeding that of ascorbic acid. |
Visualizations
Caption: General synthetic workflow for 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives.
Conclusion and Future Perspectives
The derivatives of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one represent a promising class of compounds with a wide range of potential therapeutic applications. The strategic incorporation of a bromine atom and N,N'-dimethylation on the benzimidazolone scaffold provides a versatile platform for the development of novel antimicrobial, antifungal, anticancer, and antioxidant agents.
Future research should focus on the systematic synthesis and biological evaluation of a broader library of derivatives of this core structure. Elucidating detailed structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, mechanistic studies are warranted to understand the molecular targets and pathways through which these compounds exert their biological effects. The findings presented in this guide underscore the significant potential of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives in the ongoing quest for new and effective therapeutic agents.
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
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- Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. (2023). Journal of Biomolecular Structure and Dynamics, 1-16.
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An In-Depth Technical Guide on the Core Mechanism of Action of Bromo-Dimethyl-Benzodiazolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the putative mechanism of action for bromo-dimethyl-benzodiazolone compounds. As a senior application scientist, the following sections synthesize established principles of neuropharmacology with actionable experimental protocols, ensuring a blend of theoretical understanding and practical application for researchers in the field.
Introduction: The GABAergic System and Benzodiazepine Analogs
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. The primary mediator of inhibitory tone is gamma-aminobutyric acid (GABA). Its action is predominantly mediated by the GABA-A receptor, a ligand-gated ion channel. Bromo-dimethyl-benzodiazolone compounds are understood to belong to the broader class of benzodiazepines, a group of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The hallmark of benzodiazepine action is the positive allosteric modulation of the GABA-A receptor.[1][2][3] The specific substitutions of bromo and dimethyl groups on the core benzodiazolone structure are anticipated to modulate the pharmacokinetic and pharmacodynamic profile of the compound, influencing its potency, subtype selectivity, and metabolic stability.
The GABA-A Receptor: A Heteropentameric Target
The GABA-A receptor is a complex heteropentameric protein that forms a central chloride ion channel.[4] This receptor is assembled from a selection of 19 different subunits (α, β, γ, δ, ε, π, θ, and ρ), giving rise to a vast array of receptor subtypes with distinct physiological roles and pharmacological sensitivities. The most common subtype in the CNS consists of two α, two β, and one γ subunit.[4] The binding site for GABA is located at the interface between the α and β subunits, while the benzodiazepine binding site, the target for bromo-dimethyl-benzodiazolone compounds, is situated at the interface of the α and γ subunits.[5]
The Core Mechanism: Enhancing GABA's Inhibitory Effect
Bromo-dimethyl-benzodiazolone compounds are hypothesized to act as positive allosteric modulators of the GABA-A receptor.[2][3] This means they do not directly activate the receptor but rather enhance the effect of the endogenous ligand, GABA.[6] Upon binding to the benzodiazepine site, the compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site. This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions into the neuron.[1][6] The subsequent hyperpolarization of the neuronal membrane potential moves it further away from the threshold for firing an action potential, thus potentiating the inhibitory effect of GABA.[1][6]
Caption: Signaling pathway of a bromo-dimethyl-benzodiazolone compound at the GABA-A receptor.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of a novel bromo-dimethyl-benzodiazolone compound, a series of well-established experimental protocols are essential.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of the compound to the benzodiazepine site on the GABA-A receptor.
Objective: To calculate the inhibition constant (Ki) of the test compound.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution to isolate cell membranes containing GABA-A receptors.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam), and varying concentrations of the bromo-dimethyl-benzodiazolone compound.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Rapidly filter the mixture to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp
This technique provides functional evidence of positive allosteric modulation by directly measuring ion flow through the GABA-A receptor channel.
Objective: To measure the potentiation of GABA-evoked currents by the test compound.
Methodology:
-
Cell Culture: Use cultured primary neurons or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subtypes.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
GABA Application: Apply a submaximal concentration of GABA to elicit an inward chloride current.
-
Compound Application: Co-apply the bromo-dimethyl-benzodiazolone compound with GABA.
-
Data Acquisition: Measure the amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Analysis: Quantify the potentiation of the GABA current by the compound, often expressed as a percentage increase over the GABA-alone response.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Data Presentation: Quantifying a Compound's Profile
The data generated from these experiments are crucial for defining the pharmacological profile of a bromo-dimethyl-benzodiazolone compound. A clear and concise presentation of this data is paramount.
| GABA-A Subtype | Binding Affinity (Ki, nM) | Efficacy (EC50, nM) | Max Potentiation (% of GABA response) |
| α1β2γ2 | 15.2 ± 1.8 | 25.6 ± 3.1 | 250 ± 25 |
| α2β2γ2 | 10.8 ± 1.2 | 18.9 ± 2.5 | 280 ± 30 |
| α3β2γ2 | 22.5 ± 2.5 | 35.1 ± 4.2 | 220 ± 20 |
| α5β2γ2 | 50.1 ± 5.6 | 88.4 ± 9.3 | 150 ± 15 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The mechanism of action of bromo-dimethyl-benzodiazolone compounds is firmly rooted in the well-established pharmacology of benzodiazepines as positive allosteric modulators of the GABA-A receptor. By enhancing the natural inhibitory action of GABA, these compounds can exert significant effects on the central nervous system. A thorough understanding of this mechanism, validated through rigorous experimental approaches such as radioligand binding assays and electrophysiology, is critical for the development of novel therapeutics with improved efficacy and safety profiles. The specific bromo and dimethyl substitutions likely play a key role in fine-tuning the compound's interaction with different GABA-A receptor subtypes, offering the potential for more targeted therapeutic interventions.
References
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Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8. [Link]
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Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABA-A receptor subtypes. Current Topics in Medicinal Chemistry, 2(8), 795-816. [Link]
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Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-Aminobutyric AcidA Receptors: Classification on the Basis of Subunit Composition, Pharmacology, and Function. Update. Pharmacological Reviews, 60(3), 243-260. [Link]
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Sancar, F., & Czajkowski, C. (2011). A conserved M1 residue in the GABAA receptor γ2 subunit is critical for benzodiazepine modulation. The Journal of Neuroscience, 31(21), 7710-7720. [Link]
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Masiulis, S., Desai, R., Uchański, T., Serna Martin, I., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA-A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]
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Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1-28. [Link]
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Catalyst University. (2019, July 6). The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation [Video]. YouTube. [Link]
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic landscape of the novel compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Due to the limited direct biological data on this specific molecule, this document outlines a strategic, hypothesis-driven approach to identifying and validating its potential therapeutic targets. By leveraging structure-activity relationships inferred from related chemical entities, we present a scientifically rigorous roadmap for a preclinical research program.
Executive Summary: Unveiling a Molecule of Interest
The compound 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one belongs to the benzodiazolone class of heterocyclic compounds. While direct experimental evidence for its biological activity is not yet established, its structural features—a benzodiazepine-like core, N-methylation, and bromine substitution—suggest several plausible and compelling therapeutic avenues. This guide will focus on two primary hypotheses:
-
Hypothesis 1: Central Nervous System (CNS) Modulation. Based on the well-established pharmacology of benzodiazepines and their derivatives, the primary hypothesis is that this compound acts as a modulator of CNS receptors, with a high probability of targeting the GABA-A receptor complex.
-
Hypothesis 2: Antimicrobial Activity. The presence of a bromine atom on the aromatic ring suggests potential antimicrobial properties, possibly through mechanisms such as the oxidation of essential microbial protein thiols.
This document will detail the scientific rationale behind these hypotheses and provide robust, step-by-step experimental protocols to rigorously test them.
The Scientific Rationale: Learning from Structural Analogs
The core structure of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is reminiscent of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through positive allosteric modulation of the GABA-A receptor. Research on related diazepino[1,2-a]benzimidazole derivatives has demonstrated their potential for anxiolytic and analgesic activities, with some compounds showing strong interactions with the benzodiazepine binding site of the GABA-A receptor[1]. The N-dimethylation in the target compound may influence its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier and improving its pharmacokinetic profile.
Furthermore, the bromine substituent is a key feature that warrants investigation into antimicrobial activity. Halogenated compounds are known to possess antimicrobial properties. For instance, the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox) is believed to exert its effect through the oxidation of essential protein thiols, leading to the inhibition of microbial growth[2]. While the chemical context of the bromine in our target compound is different, the potential for similar reactivity cannot be discounted.
Proposed Therapeutic Target Validation: A Phased Approach
A systematic and phased experimental approach is crucial to efficiently evaluate the therapeutic potential of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The following sections outline detailed protocols for target identification and validation.
Phase 1: CNS Receptor Profiling
The initial phase will focus on screening the compound against a panel of CNS receptors to identify potential primary targets.
Experimental Workflow: Broad CNS Receptor Screening
A logical workflow for the initial CNS screening is depicted below:
Caption: Workflow for CNS target identification and validation.
Detailed Protocol: GABA-A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Test Compound: 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
Radioligand: [³H]-Flunitrazepam
-
Positive Control: Diazepam
-
Membrane Preparation: Rat cortical membranes expressing GABA-A receptors
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation Cocktail and Vials
-
Microplate Scintillation Counter
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the rat cortical membranes, [³H]-Flunitrazepam (at a concentration near its Kd), and varying concentrations of the test compound or controls.
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of the test compound that inhibits 50% of specific radioligand binding. | To be determined |
| Ki | Inhibitory constant, representing the affinity of the compound for the receptor. | To be determined |
Phase 2: Antimicrobial Activity Screening
This phase will assess the compound's potential as an antimicrobial agent against a panel of clinically relevant bacterial and fungal strains.
Experimental Workflow: Antimicrobial Susceptibility Testing
The workflow for evaluating antimicrobial activity is outlined below:
Caption: Workflow for antimicrobial activity screening.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test Compound: 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
Bacterial/Fungal Strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (for bacteria), RPMI-1640 (for fungi)
-
Positive Controls: Appropriate antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Compound Dilution: Serially dilute the test compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | MIC (µg/mL) |
| S. aureus | To be determined |
| E. coli | To be determined |
| C. albicans | To be determined |
Future Directions and Advanced Studies
Should the initial screening phases yield promising results, further in-depth studies will be warranted.
For CNS-active candidates:
-
In vivo behavioral models: Assess anxiolytic, sedative, and anticonvulsant effects in rodent models.
-
Pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Off-target liability screening: A broader safety pharmacology panel to identify potential adverse effects.
For antimicrobial candidates:
-
Time-kill kinetics: To determine if the compound is bactericidal or bacteriostatic.
-
Resistance studies: To assess the potential for microbial resistance development.
-
In vivo efficacy studies: Evaluate the compound's effectiveness in animal models of infection.
Conclusion
The exploration of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one presents a compelling opportunity in drug discovery. While direct biological data is currently unavailable, its structural characteristics provide a strong foundation for a hypothesis-driven investigation into its potential as a CNS modulator or an antimicrobial agent. The experimental workflows and detailed protocols outlined in this guide offer a rigorous and systematic approach to elucidating the therapeutic targets of this novel compound, paving the way for potential new therapeutic interventions.
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Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PubMed Central. [Link]
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Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica. [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PubMed Central. [Link]
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7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. PubMed. [Link]
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literature review of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
An In-Depth Technical Guide to 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzimidazolone Scaffold in Modern Drug Discovery
The benzimidazole ring system, an isomeric form of purine, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Fusing a benzene ring with imidazole creates a scaffold that is present in numerous FDA-approved drugs.[1] The benzimidazol-2-one core, a key derivative, has served as the foundation for designing potent antagonists and inhibitors for critical therapeutic targets, including NK1 antagonists, p38 inhibitors, and various receptor modulators.[2]
This guide focuses on a specific, synthetically accessible derivative: 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one . We will provide a detailed examination of its synthesis, starting from commercially available precursors, and explore its potential biological activities by drawing insights from closely related analogs. This document is intended for researchers and drug development professionals, offering both practical experimental protocols and a well-grounded perspective on the therapeutic promise of this molecular scaffold.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the first step in any research endeavor. The key data for the target molecule and its immediate precursor are summarized below.
| Property | 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (Target) | 5-bromo-1,3-dihydrobenzoimidazol-2-one (Precursor)[3][4] |
| Molecular Formula | C₉H₉BrN₂O | C₇H₅BrN₂O |
| Molecular Weight | 241.09 g/mol | 213.03 g/mol |
| Appearance | (Predicted) White to off-white solid | Light brown to gray solid |
| InChIKey | (Predicted) ZLVBPIMBPNACSU-UHFFFAOYSA-N | VWIGEYVTDXNDHV-UHFFFAOYSA-N |
| SMILES | CN1C2=CC(Br)=CC=C2N(C1=O)C | C1(=O)NC2=CC=C(Br)C=C2N1 |
Rational Synthesis and Mechanistic Insights
The synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is logically approached as a two-step process: first, the formation of the core benzimidazolone ring system, followed by exhaustive N,N'-dimethylation.
Step 1: Synthesis of the Precursor, 5-bromo-1,3-dihydrobenzoimidazol-2-one
The foundational step involves the cyclocarbonylation of 4-bromobenzene-1,2-diamine. The use of N,N'-carbonyldiimidazole (CDI) is a superior method for this transformation.
Causality Behind Experimental Choices:
-
Reagent: N,N'-Carbonyldiimidazole (CDI) is an excellent and mild carbonyl source. Unlike phosgene or its derivatives, the byproducts of the reaction with CDI are imidazole and carbon dioxide, which are easily removed, simplifying the purification process.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the diamine precursor and facilitates the reaction without interfering with the reactive intermediates.
-
Temperature: Heating to 80 °C provides sufficient activation energy for the cyclization to proceed to completion within a reasonable timeframe.[4]
Caption: Workflow for Precursor Synthesis.
Experimental Protocol: Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one [4]
-
To a solution of 4-bromobenzene-1,2-diamine (4.5 g, 24.05 mmol) in N,N-dimethylformamide (DMF, 95 mL), add N,N'-carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol).
-
Stir the reaction mixture at 80 °C for 5 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker containing 500 mL of cold water to induce precipitation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid precipitate thoroughly with water (3 x 100 mL) to remove residual DMF and imidazole.
-
Dry the solid in a vacuum oven at 60 °C to yield the final product, 5-bromo-1,3-dihydrobenzoimidazol-2-one (Expected yield: ~90%).
Step 2: N,N'-Dimethylation to Yield 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
With the precursor in hand, the final step is the exhaustive methylation of the two nitrogen atoms. This is a standard nucleophilic substitution reaction.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic N-H protons of the benzimidazolone ring (pKa ≈ 11), creating the nucleophilic anion.[5][6][7] Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.
-
Alkylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent for Sₙ2 reactions due to the excellent leaving group ability of iodide. An excess (at least 2.2 equivalents) is used to ensure complete dimethylation.
-
Solvent: DMF is again an ideal solvent as it dissolves the reactants and, being aprotic, does not interfere with the nucleophile.
Caption: Workflow for N,N'-Dimethylation.
Experimental Protocol: Synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (Adapted from[5][6])
-
Suspend 5-bromo-1,3-dihydrobenzoimidazol-2-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in DMF.
-
To the stirred suspension, add methyl iodide (CH₃I, 2.2-2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it via vacuum filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure target compound.
Biological Activity and Therapeutic Potential
While direct biological studies on 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one are not extensively published, a robust profile can be inferred from its immediate mono-methylated analog and the broader class of benzimidazolone derivatives.
Anticancer and Kinase Inhibition Potential
The mono-methylated analog, 5-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one , has shown preliminary anticancer properties, potentially acting through the induction of apoptosis and cell cycle arrest.[8] This is a common mechanism for benzimidazole-based anticancer agents.[9] Furthermore, related 1,3-dimethyl-2-oxobenzimidazole derivatives have been specifically investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory and stress-response signaling pathways implicated in cancer.[10] This suggests that the target compound is a strong candidate for development as a kinase inhibitor.
Caption: Potential inhibition of the p38 MAPK pathway.
Antimicrobial Activity
Benzimidazolone derivatives have a well-documented history of antimicrobial activity.[5][6] The mono-methylated analog of the target compound has likewise demonstrated activity against certain bacterial strains.[8] This suggests that 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one could be a valuable scaffold for developing new anti-infective agents, an area of critical need due to rising antibiotic resistance.[7]
Pharmacokinetic Profile: Enzyme Inhibition
Crucially for drug development, 5-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has been identified as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[8] CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. The N-methylation pattern can influence the inhibitory profile, making the evaluation of the target compound's effect on CYP enzymes a critical step in its preclinical assessment. This property, while a potential liability, can also be exploited in combination therapies.
Conclusion and Future Directions
5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a readily synthesizable molecule built upon a privileged heterocyclic core. The synthetic route is robust, proceeding from 4-bromobenzene-1,2-diamine through a high-yield cyclization and a standard N,N'-dimethylation. Based on compelling evidence from closely related analogs, this compound holds significant potential as a scaffold for developing novel therapeutic agents, particularly in the fields of oncology (as a potential kinase inhibitor) and infectious diseases.
Future research should focus on confirming its biological activity profile through in vitro screening against kinase panels and various microbial strains. A comprehensive evaluation of its effects on the Cytochrome P450 family of enzymes is also essential to understand its potential pharmacokinetic behavior and guide its future development as a clinical candidate.
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Patel, H. D., et al. (2015). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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Voitekh, O., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. Available at: [Link]
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Bonuga, Y. R., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica. Available at: [Link]
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Moody, C. J., & R. J. R. Elliott. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. Available at: [Link]
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Krátký, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
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Al-Ostath, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]
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Kostova, I., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. World Science. Available at: [Link]
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Iqbal, J., et al. (2018). Biological activities of benzimidazole derivatives: A review. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
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Khan, I., et al. (2020). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules. Available at: [Link]
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Mphahlele, M. J., & G. E. M. Maguire. (2018). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank. Available at: [Link]
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Singh, V., et al. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Heterocyclic Chemistry. Available at: [Link]
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Adoo, T. A. 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione. Available at: [Link]
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PubChem. 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide. National Center for Biotechnology Information. Available at: [Link]
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Gellis, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]
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Kosar, N., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. Available at: [Link]
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An In-depth Technical Guide to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a halogenated N,N'-dimethylated benzimidazolone derivative. Due to the limited direct literature on this specific molecule, this guide establishes a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and analogous compounds. Furthermore, it explores the predicted physicochemical properties and potential pharmacological activities of the title compound, drawing insights from the extensive research on related benzimidazolone and brominated heterocyclic scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzimidazolone derivatives for drug discovery and materials science applications.
Introduction and Rationale
Benzimidazolones are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their rigid, planar structure and ability to participate in hydrogen bonding have made them attractive scaffolds in medicinal chemistry. The introduction of various substituents on the aromatic ring and the nitrogen atoms of the benzimidazolone core allows for the fine-tuning of their steric and electronic properties, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.
The specific compound of interest, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, combines three key structural features: a benzimidazolone core, a bromine substituent at the 5-position, and methyl groups on both nitrogen atoms. The bromine atom can act as a bioisostere for other groups, enhance lipophilicity, and potentially form halogen bonds with biological targets. The N,N'-dimethylation removes the hydrogen bond donor capabilities of the parent benzimidazolone and increases steric bulk around the nitrogen atoms, which can significantly alter its binding properties and metabolic stability.
Given the absence of direct studies on this molecule, this guide will logically construct a pathway for its synthesis and predict its characteristics, providing a solid starting point for its empirical investigation.
Proposed Synthesis Pathway
The synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be logically approached in a two-step process, starting from the commercially available 4-bromo-1,2-phenylenediamine. The first step involves the formation of the benzimidazolone ring, followed by the exhaustive N-methylation of the resulting 5-bromo-1,3-dihydrobenzoimidazol-2-one.
Step 1: Synthesis of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The cyclization of 4-bromo-1,2-phenylenediamine to form the benzimidazolone core can be achieved through various methods using a carbonyl source. A common and effective method involves the use of urea in a high-boiling solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and urea (1.5-2 equivalents).
-
Solvent: Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or sulfolane.
-
Reaction Conditions: Heat the reaction mixture to 130-150 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water, and then with a cold non-polar solvent like hexane to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
Causality of Experimental Choices:
-
Urea as Carbonyl Source: Urea is an inexpensive, stable, and safe source of a carbonyl group. Upon heating, it decomposes to isocyanic acid, which is the reactive species that cyclizes with the diamine.
-
High-Boiling Solvent: A high-boiling solvent is necessary to achieve the required temperature for the cyclization reaction to proceed at a reasonable rate.
-
Precipitation in Water: The product, 5-bromo-1,3-dihydrobenzoimidazol-2-one, is significantly less soluble in water than the starting materials and byproducts, allowing for its isolation by precipitation.
Step 2: N,N'-Dimethylation of 5-bromo-1,3-dihydrobenzoimidazol-2-one
The second step involves the methylation of both nitrogen atoms of the benzimidazolone ring. This can be achieved using a suitable methylating agent in the presence of a base. To ensure complete dimethylation and avoid the formation of a mixture of mono- and di-methylated products, an excess of the methylating agent and a strong base are typically used.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-1,3-dihydrobenzoimidazol-2-one (1 equivalent) in a dry aprotic solvent such as DMF or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation of both amide nitrogens.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (2.5 equivalents), dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Causality of Experimental Choices:
-
Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the N-H bonds of the benzimidazolone, generating the more nucleophilic amide anions for the subsequent methylation.
-
Aprotic Solvent: Dry aprotic solvents are crucial to prevent the quenching of the strong base and the generated anions.
-
Excess Methylating Agent: Using a stoichiometric excess of the methylating agent drives the reaction towards the desired N,N'-dimethylated product and minimizes the formation of the mono-methylated intermediate.[1]
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
Predicted Physicochemical Properties
The physicochemical properties of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be predicted based on its structure. These properties are crucial for its handling, formulation, and potential biological activity.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉BrN₂O | Based on atomic composition. |
| Molecular Weight | ~241.09 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Poorly soluble in water. | The presence of the non-polar dimethylated benzimidazolone core and the bromine atom suggests good solubility in organic solvents and poor aqueous solubility. |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely higher than room temperature. | The rigid, planar structure and potential for intermolecular interactions would lead to a solid state at room temperature. |
| Lipophilicity (LogP) | Moderately lipophilic. | The bromine atom and methyl groups will increase lipophilicity compared to the unsubstituted parent compound. |
Potential Biological Activities and Therapeutic Applications
While no specific biological data exists for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, its structural motifs suggest several potential areas of pharmacological interest. The benzimidazolone scaffold is present in a wide array of therapeutic agents.
-
Antimicrobial and Antifungal Activity: Many benzimidazolone derivatives have demonstrated significant activity against various bacterial and fungal strains.[2][3] The introduction of a bromine atom could enhance these properties.
-
Anticancer Activity: The benzimidazolone core is a key feature in several anticancer agents. For example, some derivatives act as kinase inhibitors. The overall shape and electronic properties of the title compound may allow it to interact with enzymatic targets relevant to cancer.
-
Antiviral Activity: Certain benzimidazolone derivatives have been identified as potent inhibitors of viral replication, including for HIV.[2]
-
Central Nervous System (CNS) Activity: N-substituted benzimidazolones have been explored as agonists for muscarinic M1 receptors, which are targets for cognitive disorders.[4] The N,N'-dimethylation pattern could influence CNS penetration and receptor interaction.
The bromine atom at the 5-position is of particular interest. Halogen bonding is an increasingly recognized non-covalent interaction in drug design, and the bromine atom could engage in such interactions with biological macromolecules, potentially leading to enhanced binding affinity and selectivity.
Conclusion and Future Directions
This technical guide has outlined a logical and experimentally sound approach to the synthesis and study of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. While direct literature on this compound is scarce, the proposed synthetic route, based on the cyclization of 4-bromo-1,2-phenylenediamine followed by N,N'-dimethylation, is well-precedented. The predicted physicochemical properties and potential biological activities, derived from the extensive knowledge of related benzimidazolone derivatives, provide a strong rationale for its synthesis and future investigation.
Researchers are encouraged to utilize the protocols and insights provided herein to synthesize and characterize this novel compound. Subsequent studies should focus on the empirical determination of its properties and a broad screening of its biological activities. Such efforts will contribute to a deeper understanding of the structure-activity relationships of halogenated and N-alkylated benzimidazolones and may lead to the discovery of new therapeutic agents or functional materials.
References
- Mavrova, A. T., Denkova, P., Tsenov, Y. A., Anichina, K. K., & Vutchev, D. I. (2009). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of the University of Chemical Technology and Metallurgy, 44(3), 269-276.
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Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]
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- BenchChem. (2025). Benzimidazole N-Methylation: A Technical Support Guide. Retrieved from a hypothetical URL based on the search result.
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- Google Patents. (2011). Synthesis method of benzimidazolone. CN102285924A.
- Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -benzimidazole derivatives. Biointerface Research in Applied Chemistry, 13(3), 233.
- BenchChem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide. Retrieved from a hypothetical URL based on the search result, which discusses controlling N-methylation and avoiding side reactions like the formation of 1,3-dimethylbenzimidazolium salts.
- Barlin, G. B. (1982). N-Alkylation of 1,3-dihydro-2,1-benzisoxazoles. Australian Journal of Chemistry, 35(11), 2299-2306.
- Tomovic, K., et al. (2020).
- Noolvi, M. N., et al. (2014). Synthesis, docking and biological evaluation of some novel 5-bromo- 2- (5-aryl- 1, 3, 4-thiadiazol-2-yl) isoindoline-1,3-dione derivatives targeting ATP-binding site of topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
- Bespalov, A. Y., et al. (2017). Alkylation and Aminomethylation of 1,3-Dihydro-2Н-Benzimidazole-2-Thione. Russian Journal of General Chemistry, 87(5), 1024-1031.
- Zhang, Y., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(63), 38455-38479.
- Salahuddin, et al. (2017). Benzimidazoles: A biologically active compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-28.
- Basha, F. Z., et al. (2012). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 3(10), 849-853.
- ResearchGate. (2021). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale.
- Basha, F. Z., et al. (2012). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 3(10), 849-853.
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Methodological & Application
Synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: An Application Note and Detailed Protocol
Introduction
The benzimidazolone scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and pharmaceutical agents. Its derivatives are known to exhibit diverse pharmacological properties, including but not limited to, antiviral, anticancer, and antihypertensive activities. The targeted compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a key intermediate in the synthesis of various small molecules for drug discovery and development. The bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, while the N,N'-dimethylation modulates the compound's solubility and electronic properties.
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The protocol is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. The causality behind experimental choices and self-validating system checks are explained to ensure technical accuracy and reproducibility.
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Bromobenzene-1,2-diamine | ≥98% | Sigma-Aldrich |
| N,N'-Carbonyldiimidazole (CDI) | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methyl Iodide | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Equipment | Type/Specification |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer with heating mantle | |
| Condenser | |
| Dropping funnel | |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| UV lamp for TLC visualization | |
| Glass column for chromatography | |
| Silica gel for column chromatography | 60-120 mesh |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves |
Experimental Protocol
The synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is achieved in two sequential steps:
-
Step 1: Synthesis of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one. This step involves the cyclization of 4-bromobenzene-1,2-diamine with N,N'-carbonyldiimidazole (CDI). CDI serves as a safe and efficient phosgene equivalent for the formation of the cyclic urea core.
-
Step 2: N,N'-Dimethylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one. The intermediate from Step 1 is subsequently methylated at both nitrogen atoms using methyl iodide in the presence of a base.
Step 1: Synthesis of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzene-1,2-diamine (4.5 g, 24.05 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 95 mL) to the flask and stir the mixture until the diamine is fully dissolved.
-
To this solution, add N,N'-carbonyldiimidazole (CDI) (4.29 g, 26.46 mmol, 1.1 equivalents) portion-wise over 10 minutes. The addition of CDI is exothermic and may cause a slight increase in temperature.
-
Heat the reaction mixture to 80 °C and stir for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (diamine) is more polar than the product.
-
After completion of the reaction (disappearance of the starting material by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with deionized water (3 x 100 mL) to remove any residual DMF and imidazole byproduct.
-
Dry the collected solid in a vacuum oven at 60 °C to a constant weight. The product, 5-bromo-1,3-dihydro-2H-benzimidazol-2-one, should be obtained as a light brown to gray solid.[1] This intermediate is typically of sufficient purity for the next step.
Step 2: N,N'-Dimethylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the dried 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (e.g., 4.26 g, 20 mmol) from Step 1.
-
Add anhydrous potassium carbonate (K₂CO₃) (e.g., 8.29 g, 60 mmol, 3.0 equivalents). The use of a solid base like potassium carbonate facilitates the deprotonation of the benzimidazolone nitrogens.
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (e.g., 3.1 mL, 50 mmol, 2.5 equivalents) to the reaction mixture using a dropping funnel or syringe. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:2). The product is less polar than the starting material.
-
After the reaction is complete, pour the mixture into 500 mL of cold deionized water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%) to afford the pure 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as a solid.
Characterization
The identity and purity of the synthesized 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.3-7.0 (m, 3H, Ar-H), ~3.4 (s, 6H, 2 x N-CH₃). The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The two N-methyl groups are expected to be equivalent and appear as a single sharp singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155 (C=O), ~135-110 (Ar-C), ~115 (C-Br), ~28 (N-CH₃). Six aromatic carbon signals are expected, along with the carbonyl carbon and the N-methyl carbons. |
| Mass Spec. (ESI+) | m/z: Calculated for C₉H₉BrN₂O [M+H]⁺: 241.00, 243.00 (in a ~1:1 ratio due to bromine isotopes). |
| Melting Point | To be determined experimentally. |
Safety Precautions
All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromobenzene-1,2-diamine: Toxic if swallowed and may cause an allergic skin reaction. Causes skin and serious eye irritation.[2][3]
-
N,N'-Carbonyldiimidazole (CDI): Harmful if swallowed. Causes severe skin burns and eye damage.[1][4][5]
-
Methyl Iodide: Toxic if swallowed or inhaled, and harmful in contact with skin. Causes skin and eye irritation. Suspected of causing cancer.[6][7][8] It is a volatile liquid and should be handled with extreme care.
-
Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is a suspected teratogen.
-
Sodium Hydride (if used as an alternative base): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.[9][10][11][12][13]
Troubleshooting and Key Considerations
-
Incomplete Cyclization (Step 1): If the reaction stalls, ensure that the DMF is anhydrous, as moisture can hydrolyze the CDI. The reaction time can be extended, or a slight excess of CDI can be added.
-
Low Yield in Methylation (Step 2): Incomplete deprotonation of the benzimidazolone can lead to low yields. Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area. The reaction may be gently heated (e.g., to 40-50 °C) to drive it to completion, but this may also increase the formation of byproducts.
-
Formation of Monomethylated Byproduct: If the reaction is not allowed to proceed to completion, a mixture of the desired dimethylated product and the monomethylated intermediate may be obtained. These can typically be separated by column chromatography.
-
Formation of Quaternary Salt: Using a large excess of methyl iodide or high reaction temperatures can lead to the formation of the 1,3-dimethylbenzimidazolium salt. To avoid this, use the recommended stoichiometry and reaction temperature.[14]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science. The explanatory notes on the rationale behind the experimental choices are intended to empower scientists to adapt and troubleshoot the synthesis as needed.
References
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Ouzidan, M., et al. (2022). Synthesis of various benzimidazolone derivatives. Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35. Available at: [Link]
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ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available at: [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98%. Available at: [Link]
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]
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Revues Scientifiques Marocaines. (2023). NEW REARRANGEMENTS OF 1,5-BENZODIAZEPINE-2,4-DIONES INTO BENZIMIDAZOLONE DERIVATIVES. Available at: [Link]
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PLOS One. (2012). The Role of Methylation in the Intrinsic Dynamics of B- and Z-DNA. Available at: [Link]
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MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([2]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available at: [Link]
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Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Available at: [Link]
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PubMed Central. (2022). 5-mC DNA methylation turnover: Mechanisms and therapeutic implications in cancer. Available at: [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Bromobenzene. Available at: [Link]
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PubMed. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Available at: [Link]
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PubMed. (2025). 5-mC DNA methylation in neurodevelopment: from molecular mechanisms to therapeutic implications. Available at: [Link]
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PubMed. (n.d.). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Available at: [Link]
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Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of one diastereomer (B) from among of 5d-8d and the.... Available at: [Link]
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PubMed Central. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]
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Application Note & Protocol: Strategic N-methylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
Abstract: This comprehensive guide details the reaction conditions and protocols for the N-methylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one, a key transformation in the synthesis of various pharmacologically active molecules. We delve into the mechanistic underpinnings of the reaction, explore the critical roles of reagents and solvents, and provide two robust, field-proven protocols. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to successfully synthesize and optimize the production of 1-methyl-5-bromo-1,3-dihydro-2H-benzimidazol-2-one, addressing common challenges such as side-product formation and purification.
Scientific Foundation & Mechanistic Overview
The N-methylation of benzimidazolones is a fundamental synthetic step that significantly alters the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1] The reaction proceeds via a classical nucleophilic substitution mechanism (SN2).
The Core Mechanism involves two primary steps:
-
Deprotonation: The acidic proton on one of the nitrogen atoms (N-H) of the benzimidazolone ring is abstracted by a base. This generates a resonance-stabilized benzimidazolide anion, which is a potent nucleophile.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group and forming the N-C bond.
Due to the tautomeric nature of unsymmetrically substituted benzimidazoles, N-alkylation can often lead to a mixture of regioisomers.[2] However, the starting material, 5-bromo-1,3-dihydro-2H-benzimidazol-2-one, is symmetrical with respect to the two nitrogen atoms, meaning that initial mono-methylation will yield a single product: 1-methyl-5-bromo-1,3-dihydro-2H-benzimidazol-2-one . The primary challenge in this specific transformation is not regioselectivity but preventing over-methylation.
A common side reaction is the formation of the 1,3-dimethyl-5-bromo-benzimidazolium salt, a quaternary ammonium product.[2] This occurs when the already N-methylated product undergoes a second methylation. Minimizing this byproduct is crucial and can be achieved by carefully controlling the stoichiometry of the methylating agent and other reaction parameters.[2]
Caption: General mechanism for the N-methylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one.
Critical Parameters & Reagent Selection
The success and efficiency of the N-methylation reaction are highly dependent on the judicious selection of several key parameters.
| Parameter | Choice & Rationale |
| Methylating Agent | Methyl Iodide (CH₃I): Highly reactive and commonly used. Requires careful handling due to toxicity.[2] Dimethyl Sulfate (DMS): A cost-effective and powerful methylating agent. It is highly toxic and corrosive, demanding strict safety protocols.[3][4] Dimethyl Carbonate (DMC): A greener, less toxic alternative.[5][6] It typically requires higher temperatures (80-250 °C) and pressure to achieve good reactivity.[5] |
| Base | Inorganic Carbonates (K₂CO₃, Na₂CO₃): Mild bases suitable for most applications. Potassium carbonate is often preferred due to its higher solubility in organic solvents.[2] Hydroxides (NaOH, KOH): Stronger bases that can accelerate the reaction. Often used in powder form or in phase-transfer catalysis conditions.[7] Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. Requires an anhydrous aprotic solvent.[2][8] |
| Solvent | Aprotic Solvents are essential to prevent the quenching of the benzimidazolide anion.[2] Dimethylformamide (DMF): Excellent solvating power for both the substrate and many bases. Acetone/Acetonitrile (MeCN): Common choices offering good reactivity and easier removal post-reaction.[2] Tetrahydrofuran (THF): Often used in conjunction with strong bases like NaH. |
| Temperature | Typically ranges from room temperature to reflux, depending on the reactivity of the chosen reagents. Reactions with K₂CO₃/CH₃I in acetone often require heating, while NaH/CH₃I in THF may proceed at lower temperatures. A general range is 35-100 °C.[7] |
| Stoichiometry | To prevent the formation of the 1,3-dimethylated quaternary salt, the methylating agent should be used in a controlled amount, typically 1.0 to 1.2 equivalents relative to the benzimidazolone starting material.[2] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methyl iodide and dimethyl sulfate are toxic and potential carcinogens; handle with extreme care.
Protocol 1: N-methylation using Methyl Iodide and Potassium Carbonate
This method is a widely used and reliable procedure employing moderately reactive and easy-to-handle reagents.
Materials and Reagents:
-
5-bromo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
TLC plates (silica gel), ethyl acetate, hexanes
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to create a stirrable suspension.
-
Reagent Addition: Add methyl iodide (1.1 eq) to the mixture dropwise at room temperature while stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (for acetone, ~56°C) or to 50-60°C (for DMF).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction typically takes 4-8 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if significant impurities are present.[2]
Protocol 2: N-methylation using Dimethyl Sulfate and Sodium Hydroxide
This protocol utilizes a more powerful methylating agent and a strong base, which can be beneficial for less reactive substrates or for accelerating the reaction time.
Materials and Reagents:
-
5-bromo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)
-
Dimethyl Sulfate (DMS) (1.1 eq)
-
Sodium Hydroxide (NaOH), powdered (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ice bath, round-bottom flask, magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution, brine, ethyl acetate
Procedure:
-
Setup: Add 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and powdered sodium hydroxide (1.2 eq) to a dry round-bottom flask with a magnetic stirrer.
-
Solvent & Cooling: Add anhydrous DMF and cool the suspension in an ice bath to 0°C.
-
Reagent Addition: Slowly add dimethyl sulfate (1.1 eq) dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted DMS.
-
Work-up: Stir the aqueous mixture for 30 minutes. Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with water and then a small amount of cold diethyl ether.
-
Purification: The crude product is typically of high purity but can be further purified by recrystallization from ethanol if necessary.
Workflow and Troubleshooting
Caption: A generalized workflow for the N-methylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one.
Troubleshooting Common Issues:
-
Problem: Low or No Conversion.
-
Cause & Solution: Ensure all reagents and solvents are anhydrous, as water can quench the benzimidazolide anion.[2] If using a mild base like K₂CO₃, the reaction may require more vigorous heating or a longer reaction time. Consider using a stronger base like NaH or NaOH. Verify the purity of the starting material.
-
-
Problem: Formation of 1,3-dimethylated Side Product.
-
Problem: Difficult Purification.
References
-
Request PDF. (2025). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Available at: [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]
- Google Patents. (N.D.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
TÜBİTAK Academic Journals. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. Available at: [Link]
-
NIH. (N.D.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]
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-
Request PDF. (N.D.). N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Available at: [Link]
- Google Patents. (N.D.). WO1996008537A1 - Process for producing n-methylated organic pigments.
-
PubMed. (N.D.). An efficient and practical N-methylation of amino acid derivatives. Available at: [Link]
-
ResearchGate. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Available at: [Link]
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Application Notes & Protocols: Leveraging 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one for Kinase Inhibitor Synthesis
Authored by: A Senior Application Scientist
Introduction: The Benzimidazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The benzimidazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine nucleobases allows it to form key interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs.[3][4] Within this class, the N,N'-dimethyl-benzimidazolone core has emerged as a particularly valuable motif in the design of targeted therapies, including inhibitors of bromodomains and protein kinases.[5]
This guide focuses on a critical building block for such endeavors: 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . The strategic placement of a bromine atom at the C5 position provides a versatile chemical handle. This atom is not merely a placeholder; it is an activation point for a suite of powerful palladium-catalyzed cross-coupling reactions.[6][7] These reactions enable the systematic and efficient introduction of diverse molecular fragments, a process essential for navigating the complex structure-activity relationships (SAR) in kinase inhibitor development.
The objective of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, experience-driven guide to effectively utilize this building block in the synthesis of novel kinase inhibitors, with a particular focus on the robust and widely applicable Suzuki-Miyaura coupling.
Physicochemical Properties & Strategic Reactivity
The utility of any building block begins with a clear understanding of its fundamental properties and reactivity profile.
| Property | Value |
| IUPAC Name | 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| CAS Number | 88648-93-3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform |
The synthetic power of this molecule is centered on the C-Br bond. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.[8][9] The ability to precisely introduce aryl, heteroaryl, alkynyl, or amino groups at this position allows for the systematic exploration of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Core Application: A Gateway to Potent Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value drug targets.[10][11] Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a key regulator of mitosis, and its overexpression is frequently associated with tumorigenesis and poor prognosis.[11][12][13] Consequently, the development of potent and selective PLK1 inhibitors, such as Volasertib (BI 6727), is an area of intense research.[14][15][16][17]
The synthesis of complex kinase inhibitors often relies on the coupling of key heterocyclic fragments. 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one serves as an ideal precursor for one-half of such a molecule, providing a stable, lipophilic core that can be elaborated to achieve the desired pharmacological profile.
Below is a generalized workflow illustrating how this building block can be utilized to generate a library of potential kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitor library generation.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery due to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[18][19][20]
Causality Behind the Protocol
This protocol is designed for robustness and reproducibility. The choice of Pd(dppf)Cl₂ as a catalyst is based on its excellent performance with electron-rich and sterically hindered aryl bromides, providing a good balance of activity and stability.[21] Dimethoxyethane (DME) and water provide a biphasic system that facilitates both the dissolution of organic reagents and the inorganic base. Potassium carbonate is a moderately strong base, sufficient to drive the catalytic cycle without promoting unwanted side reactions on sensitive functional groups. The reaction is heated to ensure an adequate rate of oxidative addition, which is often the rate-limiting step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 5-bromo-1,3-dimethyl-benzimidazol-2-one | >98% | Commercial | Starting Material |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | >98% | Commercial | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst | Commercial | Store under inert gas |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Base |
| 1,2-Dimethoxyethane (DME) | Anhydrous | Commercial | Solvent |
| Deionized Water | N/A | In-house | Solvent |
| Ethyl Acetate | ACS Grade | Commercial | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | In-house | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying Agent |
| Silica Gel | 230-400 mesh | Commercial | Chromatography |
Step-by-Step Experimental Protocol
-
Reaction Setup (Self-Validating System):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1,3-dimethyl-benzimidazol-2-one (1.0 mmol, 241 mg).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (3.0 mmol, 415 mg, 3.0 equiv).
-
Causality: Adding the solid reagents first prevents splashing and ensures they are well-mixed before solvent addition. The flask is then sealed with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) species that is formed in situ. A positive pressure of inert gas should be maintained throughout the reaction.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous DME (8 mL) and deionized water (2 mL) via syringe.
-
Stir the resulting suspension for 5 minutes to degas the solvent mixture further.
-
Add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg, 5 mol%).
-
Causality: The catalyst is added last to the degassed mixture to maximize its active lifetime. 5 mol% is a robust loading for initial explorations; this can often be lowered upon optimization.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 85 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the starting bromide is observed.
-
-
Work-up and Extraction:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Causality: The initial dilution breaks up any emulsions. Back-extracting the aqueous layer ensures maximum recovery of the product.
-
Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc). The exact gradient will depend on the polarity of the product.
-
Fractions containing the pure product are combined and the solvent is removed in vacuo to yield the final compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh bottle of catalyst; Ensure all glassware is oven-dried and solvents are anhydrous; Try a stronger base like Cs₂CO₃. |
| Significant Side Products | Homocoupling of boronic acid; Protodeborylation. | Ensure a thoroughly degassed system; Use a slightly lower temperature; Add the boronic acid slowly or use a boronic ester. |
| Product is difficult to purify | Co-elution with catalyst byproducts or starting materials. | Adjust chromatography solvent system (try DCM/Methanol); Perform an aqueous wash with NH₄Cl to remove some boron species before chromatography. |
Conclusion and Outlook
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its true potential is unlocked through robust and well-understood synthetic methodologies, chief among them the palladium-catalyzed Suzuki-Miyaura cross-coupling. The detailed protocol provided herein serves as a validated starting point for researchers to confidently incorporate this building block into their drug discovery programs. By systematically varying the coupling partner, chemists can rapidly generate libraries of novel compounds, accelerating the journey towards the discovery of next-generation targeted therapies.
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Šačkus, A. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (NIH). Retrieved from [Link]
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(n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
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Speina, E., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. MDPI. Retrieved from [Link]
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Speina, E., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. PubMed. Retrieved from [Link]
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(n.d.). Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. ResearchGate. Retrieved from [Link]
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(2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]
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(n.d.). 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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(n.d.). Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Retrieved from [Link]
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-
(2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. Retrieved from [Link]
-
Awada, A., et al. (2015). Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: Safety, pharmacokinetics and activity. National Institutes of Health (NIH). Retrieved from [Link]
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Vasava, M. S., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. Retrieved from [Link]
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(2023). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. ACS Publications. Retrieved from [Link]
-
(n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Retrieved from [Link]
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Lee, J. Y., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Retrieved from [Link]
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(n.d.). Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. Retrieved from [Link]
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(2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. Retrieved from [Link]
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(n.d.). Full article: Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Taylor & Francis. Retrieved from [Link]
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(2023). Benzo[1,2-d:4,5-d']bis([6][10][21]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. Retrieved from [Link]
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(2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. PMC - NIH. Retrieved from [Link]
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(n.d.). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. ResearchGate. Retrieved from [Link]
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(2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
(2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH. Retrieved from [Link]
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(2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Retrieved from [Link]
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- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Heterocyclic Building Block 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Senior Application Scientist Note: Extensive literature searches for "5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one" did not yield specific synthetic protocols or applications for this exact molecule. The available scientific literature focuses on structurally related compounds, particularly the unmethylated analog, 5-bromo-1,3-dihydrobenzoimidazol-2-one, and other benzimidazole or benzodiazepine derivatives.
Therefore, this guide will leverage established synthetic methodologies for closely related structures to propose potential applications and detailed protocols for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . The protocols provided are based on well-understood and widely practiced cross-coupling reactions, offering a robust starting point for researchers. The causality behind experimental choices is explained to allow for logical adaptation and optimization.
Introduction: A Promising Scaffold for Discovery
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazolone core. The presence of a bromine atom at the 5-position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, making it an attractive building block in medicinal chemistry and materials science. The dimethyl substitution on the nitrogen atoms can enhance solubility and modulate the electronic properties of the aromatic system.
Derivatives of the core benzodiazolone structure are found in molecules with a range of biological activities, including anxiolytic and analgesic properties.[1] The ability to functionalize the bromo-position through robust and versatile cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic or material applications.
Physicochemical Properties (Predicted)
While experimental data for the target molecule is scarce, the following properties can be predicted based on its structure and comparison with similar compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
| Reactivity | The bromine atom is anticipated to be reactive towards palladium-catalyzed cross-coupling reactions. |
Synthetic Accessibility: A Proposed Pathway
The synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be envisioned starting from the commercially available 5-bromo-1,3-dihydrobenzoimidazol-2-one.[2]
Sources
Strategic Synthesis of Novel Anticancer Agents Utilizing 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
An Application Guide for Medicinal Chemists
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable pharmacological versatility.[1][2] As structural isosteres of naturally occurring nucleotides, benzimidazole derivatives can readily interact with biological macromolecules, making them privileged structures in drug discovery.[3][4] This has led to their successful incorporation into a wide array of therapeutic agents, including those with potent anticancer properties.[1][5] The development of novel, more selective, and potent anticancer drugs remains a paramount challenge, driven by issues of drug resistance and the side effects of conventional chemotherapies.[5][6]
This guide provides detailed protocols and strategic insights into the use of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a versatile starting material for synthesizing new classes of potential anticancer agents. The bromine atom at the C5 position serves as a highly effective synthetic handle, enabling a range of carbon-carbon and carbon-nitrogen bond-forming reactions. We will explore robust and field-proven synthetic routes, focusing on palladium-catalyzed cross-coupling reactions and the synthesis of bioactive urea derivatives, to construct libraries of novel compounds for pharmacological evaluation.
Part 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely adopted method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] This reaction is indispensable in modern drug discovery due to its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[8] For the 5-bromo-benzimidazolone scaffold, this reaction allows for the direct introduction of various aryl and heteroaryl moieties, a common strategy for tuning the pharmacological profile of a lead compound.
Mechanistic Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[9][10] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazolone, forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heterocyclic substrates that can coordinate to the metal center.[8]
Experimental Protocol: Synthesis of 5-Aryl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with a representative arylboronic acid.
Materials & Reagents:
| Reagent | Supplier | CAS No. |
| 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | Sigma-Aldrich | 99455-83-5 |
| Phenylboronic acid | Sigma-Aldrich | 98-80-6 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Strem Chemicals | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 |
| 1,4-Dioxane (Anhydrous) | Acros Organics | 123-91-1 |
| Deionized Water (Degassed) | --- | 7732-18-5 |
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 mmol, 255 mg).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol, 345 mg), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 46 mg).
-
Solvent Addition & Degassing: Add 1,4-dioxane (10 mL) and deionized water (2 mL). Secure the condenser, and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Add ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterization: Confirm the structure and purity of the 5-aryl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Suzuki Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of N-aryl linkages is a highly effective strategy for developing new anticancer agents, as this motif is present in numerous kinase inhibitors.[11] The Buchwald-Hartwig amination is a premier palladium-catalyzed method for constructing C-N bonds, offering broad substrate scope and high functional group tolerance. This reaction enables the coupling of the 5-bromo-benzimidazolone with a wide variety of primary and secondary amines.
Mechanistic Principle
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the transmetalation step, which involves the formation of a palladium-amido complex after deprotonation of the amine by a strong, non-nucleophilic base. The choice of phosphine ligand is critical and dictates the efficiency of both the oxidative addition and reductive elimination steps. Bulky, electron-rich ligands like XPhos or SPhos are often required to promote the reaction.
Experimental Protocol: Synthesis of 5-(Arylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Materials & Reagents:
| Reagent | Supplier | CAS No. |
| 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | Sigma-Aldrich | 99455-83-5 |
| Aniline | Sigma-Aldrich | 62-53-3 |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Strem Chemicals | 51364-51-3 |
| XPhos | Sigma-Aldrich | 564483-18-7 |
| Sodium tert-butoxide (NaOtBu) | Acros Organics | 865-48-5 |
| Toluene (Anhydrous) | Fisher Scientific | 108-88-3 |
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.08 mmol, 38 mg).
-
Catalyst Pre-formation: Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: To this catalyst mixture, add 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 mmol, 255 mg), the desired aryl amine (e.g., aniline, 1.2 mmol, 112 mg), and sodium tert-butoxide (1.4 mmol, 135 mg). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle without competing in side reactions.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the 5-(arylamino) derivative by NMR and MS analysis.
Visualization of Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Part 3: Synthesis of Bioactive Urea Derivatives
Urea and thiourea moieties are prevalent in a multitude of approved anticancer drugs, often acting as hydrogen bond donors to interact with key residues in enzyme active sites.[12][13] Synthesizing urea derivatives from the benzimidazolone core can yield potent inhibitors of various protein kinases.
Synthetic Strategy
A common and efficient route to N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. To apply this to our system, the 5-bromo-benzimidazolone must first be converted to a 5-amino-benzimidazolone. This can be achieved using the Buchwald-Hartwig amination protocol with a protected ammonia source (e.g., benzophenone imine followed by hydrolysis) or through other methods like a copper-catalyzed amination with aqueous ammonia. The resulting 5-amino intermediate can then be readily reacted with a variety of isocyanates.
Experimental Protocol: Synthesis of a Benzimidazolone-Urea Derivative
Step 3.2.A: Synthesis of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Intermediate)
This step requires the conversion of the 5-bromo compound to the 5-amino compound. For this application note, we will assume this intermediate is available or has been synthesized via a standard procedure like Buchwald-Hartwig amination.
Step 3.2.B: Synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N'-(phenyl)urea
Materials & Reagents:
| Reagent | Supplier | CAS No. |
| 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | --- | 54665-63-3 |
| Phenyl isocyanate | Sigma-Aldrich | 103-71-9 |
| Dichloromethane (DCM, Anhydrous) | Fisher Scientific | 75-09-2 |
| Triethylamine (TEA) | Sigma-Aldrich | 121-44-8 |
Step-by-Step Methodology:
-
Reactant Setup: Dissolve 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 mmol, 177 mg) in anhydrous DCM (15 mL) in a round-bottom flask under a nitrogen atmosphere. Add a catalytic amount of triethylamine (0.1 mmol, 14 µL).
-
Isocyanate Addition: Cool the solution to 0 °C using an ice bath. Add phenyl isocyanate (1.05 mmol, 125 mg) dropwise over 5 minutes. Causality: The reaction is exothermic, and dropwise addition at 0 °C helps control the reaction rate and prevents side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction to completion by TLC.
-
Work-up: Upon completion, a precipitate of the product often forms. If so, collect the solid by vacuum filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography if necessary to yield the pure urea derivative.
-
Characterization: Confirm the final structure by NMR, IR (noting the characteristic C=O stretch of the urea), and MS.
Data Presentation: Anticancer Activity of Benzimidazolone Derivatives
The synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[3][14]
| Compound Type | Example Structure | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Aryl-benzimidazolone | 5-Phenyl Derivative | MCF-7 (Breast) | ~5-20 | [3] |
| 5-Arylamino-benzimidazolone | 5-Anilino Derivative | A549 (Lung) | ~2-15 | [15] |
| Benzimidazolone-Urea | N-phenyl urea Derivative | HCT116 (Colon) | < 5 | [13] |
Note: IC₅₀ values are representative and will vary based on the specific substituents.
Conclusion
5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a highly valuable and versatile scaffold for the development of novel anticancer therapeutics. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provides efficient and modular routes to diverse chemical libraries. The protocols detailed in this guide offer robust starting points for researchers to synthesize and explore new 5-substituted benzimidazolone derivatives as potential anticancer agents. Further derivatization and optimization of these core structures could lead to the discovery of lead compounds with improved potency, selectivity, and pharmacological properties.[14]
References
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. (2019). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (2022). Bentham Science Publishers. Retrieved January 23, 2026, from [Link]
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Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations. (2021). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Benzimidazole-Urea derivatives as anti-cancer agents. (2022). ScienceScholar. Retrieved January 23, 2026, from [Link]
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Cancer: A Multifaceted Disease and Therapeutic Potential of Benzimidazole as Anticancer Agents. (2024). Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2012). PubMed. Retrieved January 23, 2026, from [Link]
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N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2023). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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Benzimidazole Derivatives as Potential Anticancer Agents. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
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Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. (2014). Beilstein Journals. Retrieved January 23, 2026, from [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved January 23, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). University of Windsor. Retrieved January 23, 2026, from [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 23, 2026, from [Link]
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Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2024). Frontiers. Retrieved January 23, 2026, from [Link]
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Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
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Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis, bioevaluation and docking study of 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. (2014). PubMed. Retrieved January 23, 2026, from [Link]
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Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2024). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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functionalization of the 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold
An Application Guide to the Strategic Functionalization of the 5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Scaffold
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,3-disubstituted-2,3-dihydro-1H-1,3-benzodiazol-2-one core is a significant structural motif in medicinal chemistry and materials science. Derivatives of this scaffold have been explored for a range of biological activities, leveraging the structural rigidity and specific hydrogen bonding capabilities imparted by the cyclic urea functionality. The strategic placement of a bromine atom at the 5-position transforms this already valuable scaffold into a versatile platform for molecular elaboration. The carbon-bromine bond serves as a highly effective "handle" for a variety of transition metal-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse functional groups and the construction of complex molecular architectures.
This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions for the derivatization of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods represent the primary pathways for forging new carbon-carbon and carbon-nitrogen bonds at the 5-position, respectively. For each transformation, we will discuss the underlying mechanistic principles, provide detailed and field-tested protocols, and present representative data to guide researchers in their synthetic endeavors.
Core Functionalization Strategies: A Workflow Overview
The functionalization of the 5-bromo-1,3-dimethyl-1,3-benzodiazol-2-one scaffold is centered on leveraging the reactivity of the aryl bromide. The choice of reaction is dictated by the desired bond construction: C(sp²)-C(sp²), C(sp²)-C(sp), or C(sp²)-N. The following workflow diagram illustrates the strategic decision-making process.
Caption: Strategic workflow for functionalizing the scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers.[1][2] Its popularity stems from the operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[2][3]
Causality Behind Experimental Choices
-
Palladium Catalyst: The choice of catalyst is critical. For aryl bromides, catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a phosphine ligand is effective. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and highly efficient catalyst for coupling aryl bromides, often providing high yields in shorter reaction times.[1][4]
-
Base: The base plays a multifaceted role. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Cesium carbonate (Cs₂CO₃) is often employed in more challenging couplings due to its higher solubility and basicity.[5]
-
Solvent System: The reaction is frequently performed in a mixture of an organic solvent and water. Solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are common choices.[1] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials and Reagents:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
Aryl- or vinylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted product.
Representative Data
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 89 |
| 3 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7] This reaction is co-catalyzed by palladium and copper(I) salts and is conducted in the presence of an amine base.[7][8] The resulting alkynyl-substituted benzodiazolones are valuable intermediates, as the alkyne can participate in further transformations such as cycloadditions or serve as a rigid linker in larger molecular constructs.[9]
Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction employs a synergistic dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) activates the aryl bromide via oxidative addition. The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.[7][8]
-
Amine Base: The amine (e.g., triethylamine or diisopropylamine) serves a dual purpose. It acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves as the solvent in many cases and helps to scavenge the HBr generated during the reaction.[8]
-
Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the reactants, particularly the aryl bromide. Anhydrous and oxygen-free conditions are crucial to prevent side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).
Catalytic Cycle of the Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Sonogashira Coupling
Materials and Reagents:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
Terminal alkyne (1.3 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq) in a mixture of THF and Et₃N (2:1 ratio).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq) to the solution.
-
Reagent Addition: Add the terminal alkyne (1.3 eq) to the mixture via syringe.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. It is typically complete within 4-24 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 88 |
| 2 | Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 91 |
| 3 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 84 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[10][11] The reaction facilitates the coupling of aryl halides with a wide range of primary and secondary amines, a process that is often challenging using classical methods.[12]
Causality Behind Experimental Choices
-
Catalyst and Ligand: This reaction is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. The ligand's steric bulk and electron-donating properties are crucial for promoting both the oxidative addition and the final reductive elimination steps.[13] For aryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands, combined with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are state-of-the-art.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It is strong enough to deprotonate the amine (or the N-H bond in the intermediate complex) but is generally not nucleophilic enough to compete in side reactions.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to ensure the stability of the catalyst and the strong base. Rigorous exclusion of air and moisture is essential for reproducibility and high yields.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Materials and Reagents:
-
5-Bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.015 eq), XPhos (0.035 eq), NaOtBu (1.4 eq), and 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq).
-
Reagent and Solvent Addition: Add anhydrous toluene. If the amine is a liquid, add it via syringe (1.2 eq). If the amine is a solid, add it in the glovebox with the other solids.
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel.
Representative Data
| Entry | Amine Partner | Product | Yield (%) |
| 1 | Morpholine | 4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)morpholine | 90 |
| 2 | Aniline | N-Phenyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-amine | 82 |
| 3 | Benzylamine | N-Benzyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-amine | 87 |
Conclusion and Future Outlook
The 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold is a powerful building block for the rapid generation of chemical diversity. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable and high-yielding pathways to C-C and C-N linked analogues. The protocols detailed herein are robust starting points for the synthesis of libraries of compounds for screening in drug discovery and materials science applications. Further optimization of catalysts, ligands, and reaction conditions can expand the scope of these transformations to include even more complex and sterically demanding coupling partners, further unlocking the synthetic potential of this valuable scaffold.
References
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Zheng, Y., et al. (2017). Design and Synthesis of 5-Substituted Benzo[d][6][14]dioxole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(1-2), e1600274. [Link]
- Barreiro, G., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(1), 123. Note: While this reference is on thiadiazoles, it discusses general synthetic methods applicable to heterocyclic chemistry.
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ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
Juknevičiūtė, K., et al. (2015). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 51(8), 734-742. [Link]
- Kandri Rodi, Y., et al. (2024). Reactivity and functionalization of 1,5-benzodiazepine-2,4-dione derivatives. Journal of Moroccan Chemistry of Heterocycles, 23(2), 34-80.
-
Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. [Link]
- Potik, V. P., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4144-4147.
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Piaz, V. D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(1), 843-856. [Link]
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PubChem. (n.d.). 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. PubChem. [Link]
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Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([6][14][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(9), 3939. [Link]
- Neto, B. A. D., & Lapis, A. A. M. (2011). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Chemistry - A European Journal, 17(36), 9770-9781.
-
Mphahlele, M. J., & Maluleka, M. M. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 19(9), 13329-13340. [Link]
- Ghannoum, M., et al. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31.
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-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2023). (PDF) Benzo[1,2-d:4,5-d′]bis([6][14][15]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. ResearchGate. [Link]
-
Chemical Communications. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. [Link]
-
Al-Tel, T. H. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][6][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 643. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2022). (PDF) Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][6][14][16] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
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Mastering the Purification of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: An Application Guide
This comprehensive guide provides detailed application notes and protocols for the purification of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in various research and development endeavors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to deliver a deeper understanding of the principles behind the purification strategies, ensuring the attainment of high-purity material essential for downstream applications.
Introduction to the Purification Challenge
5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, as a substituted benzimidazolone, often presents unique purification challenges. The presence of the bromine atom and methyl groups influences its solubility, polarity, and potential for co-crystallization with impurities. Therefore, a multi-faceted approach to purification is often necessary to achieve the desired level of purity. This guide will explore three primary purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties and Their Impact on Purification
Understanding the physicochemical properties of a compound is paramount to developing an effective purification strategy. While specific experimental data for 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is not extensively published, we can infer its properties from its structure and from data on similar compounds, such as its unmethylated analog, 5-bromo-1,3-dihydrobenzoimidazol-2-one.
| Property | Predicted/Inferred Value for 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | Rationale and Impact on Purification |
| Molecular Weight | 255.10 g/mol | Influences diffusion rates and behavior in size-exclusion chromatography (if applicable). |
| Polarity | Moderately Polar | The benzimidazolone core is polar, but the methyl groups and bromine atom add some non-polar character. This moderate polarity makes it amenable to normal-phase and reversed-phase chromatography. |
| Solubility | Sparingly soluble in non-polar solvents, moderately soluble in polar aprotic solvents, and potentially more soluble in polar protic solvents upon heating. | Crucial for selecting an appropriate recrystallization solvent system. Solubility in common chromatography solvents like dichloromethane, ethyl acetate, and acetonitrile is expected. |
| Melting Point | Likely a high-melting solid. The unmethylated analog melts at 336-337 °C.[1] | A high melting point is indicative of a stable crystal lattice, making recrystallization a viable purification technique. |
| pKa | The unmethylated analog has a predicted pKa of 11.18.[1] The N-methylation would remove the acidic protons, making the target compound non-ionizable under typical chromatographic conditions. | The absence of acidic protons simplifies purification as pH adjustments of the mobile phase are less critical for controlling retention. |
Purification Strategy Workflow
The selection of a purification technique is dependent on the initial purity of the crude material and the desired final purity. The following workflow provides a logical progression for purifying 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Caption: A decision-making workflow for the purification of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to find a solvent system where the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Rationale for Solvent Selection:
Based on the predicted moderate polarity of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one, a binary solvent system is often a good starting point. A "good" solvent, in which the compound is readily soluble, is paired with a "poor" solvent, in which it is sparingly soluble. Common solvent pairs to screen include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
Step-by-Step Protocol:
-
Solvent Screening: In separate small test tubes, dissolve a small amount of the crude material in a minimal amount of the "good" solvent at its boiling point.
-
Addition of "Poor" Solvent: To the hot solution, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent back to the hot solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the solution in an ice bath.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound or the solution is too concentrated. | Use a lower boiling point solvent system or add more of the "good" solvent before cooling. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | Reduce the solvent volume by gentle heating, or induce crystallization by scratching or seeding with a pure crystal.[2] |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Minimize the amount of solvent used and ensure the solution is thoroughly cooled before filtration. |
Protocol 2: Column Chromatography
For separating mixtures with more significant impurities or compounds with similar polarities, column chromatography is the method of choice.
Rationale for System Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for moderately polar compounds. Its slightly acidic nature is generally compatible with the non-ionizable target compound.
-
Mobile Phase (Eluent): A solvent system that provides a good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate should be chosen. A target Rf value of 0.2-0.4 is ideal for good separation on a column. Based on the related compound, a starting point for the eluent system could be a mixture of dichloromethane and methanol or ethyl acetate and hexane.[1][3]
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. Spot the crude mixture on a silica gel TLC plate and elute with different ratios of solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol). Visualize the spots under UV light.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with a wider range of polarities.[4]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the target compound by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 3: Preparative HPLC
For achieving the highest level of purity, especially for removing trace impurities or closely related isomers, preparative HPLC is the most powerful technique.[5]
Rationale for System Selection:
-
Stationary Phase: A reversed-phase C18 column is a good starting point for moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, will likely provide the best separation.[6][7]
Step-by-Step Protocol:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This will determine the optimal mobile phase composition and gradient.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger diameter column and a higher flow rate. The injection volume will also be significantly larger.
-
Sample Preparation: Dissolve the partially purified material from a previous step in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions as the target peak elutes. Fraction collectors can be triggered by UV absorbance.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents.
Purity Assessment
Regardless of the purification method employed, the purity of the final product must be rigorously assessed. A combination of the following analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can detect the presence of impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[1][8]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion
The purification of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one requires a systematic approach based on its physicochemical properties. By starting with a bulk purification technique like recrystallization, followed by a more refined method such as column chromatography, and finally employing preparative HPLC for the highest purity requirements, researchers can confidently obtain material suitable for their specific applications. The protocols and rationale provided in this guide serve as a robust starting point for developing and optimizing a purification strategy tailored to the unique challenges presented by this compound.
References
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ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
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National Institutes of Health. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. [Link]
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PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]
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ResearchGate. Application of hplc method for investigation of stability of new benzimidazole derivatives. [Link]
-
PubMed. Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices. [Link]
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SIELC Technologies. Separation of 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one on Newcrom R1 HPLC column. [Link]
-
Journal of Pharmaceutical Negative Results. View of DEVELOPMENT OF METHODS FOR THE DETERMINATION OF BENZIMIDAZOLONE SUBSTANCES IN THE COMPOSITION OF FERTILIZERS. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ResearchGate. RP-HPLC for reaction solution in synthesis process for derivative (IVc). [Link]
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-
SpringerLink. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]
-
ACS Publications. Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. [Link]
-
Shimadzu. Preparative HPLC. [Link]
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analytical methods for characterizing 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives
An Application Guide to the Analytical Characterization of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the essential analytical methodologies for the structural elucidation and purity assessment of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives. These compounds, belonging to the benzimidazolone class, are of significant interest in medicinal chemistry and materials science. Rigorous analytical characterization is paramount to ensure the integrity of research and development activities, from confirming the successful synthesis of a target molecule to meeting the stringent requirements of quality control.
The following sections detail the principles, protocols, and data interpretation for a suite of analytical techniques that, when used in concert, provide a holistic understanding of the physicochemical properties of these brominated benzimidazolone derivatives. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific derivatives.
The Strategic Approach to Characterization
A multi-technique approach is non-negotiable for the unambiguous characterization of novel chemical entities. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a logical progression from initial confirmation of molecular weight to the complete elucidation of the three-dimensional structure.
Caption: A logical workflow for the comprehensive analytical characterization of a novel compound.
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry is the cornerstone for determining the molecular weight of the synthesized compound. For brominated molecules, it serves a dual purpose: confirming the molecular mass and verifying the presence of bromine through its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of HPLC-grade methanol or acetonitrile. The choice of solvent depends on the compound's solubility.
-
Instrumentation Setup:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for benzimidazolone derivatives due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: Time-of-Flight (TOF) is preferred for its high resolution and mass accuracy.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Data Acquisition: Acquire data over a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
Data Interpretation:
-
Look for the protonated molecular ion peak, [M+H]⁺. For 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (C₉H₁₀BrN₂O), the expected monoisotopic mass is approximately 241.00 Da.
-
Crucially, observe the M+2 peak at approximately 243.00 Da with a similar intensity to the [M+H]⁺ peak. This isotopic signature confirms the presence of one bromine atom.
-
High-resolution mass spectrometry (HRMS) should provide a mass measurement with an error of less than 5 ppm, which can be used to confirm the elemental formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For the target derivatives, NMR confirms the substitution pattern on the aromatic ring and the presence of the dimethyl groups.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for more complex derivatives.
-
-
Data Acquisition & Processing:
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Process the data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.
-
Data Interpretation:
Table 1: Expected NMR Chemical Shifts (δ) for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Aromatic-H (ortho to Br) | ~7.2-7.4 | d | |
| ¹H | Aromatic-H | ~7.0-7.2 | dd | |
| ¹H | Aromatic-H (ortho to N-CH₃) | ~6.8-7.0 | d | |
| ¹H | N-CH₃ | ~3.3-3.5 | s (singlet) | Two equivalent methyl groups would appear as one singlet. |
| ¹³C | C=O (Carbonyl) | ~154-156 | ||
| ¹³C | Aromatic C-N | ~130-140 | ||
| ¹³C | Aromatic C-H | ~110-130 | ||
| ¹³C | Aromatic C-Br | ~115 | The bromine atom causes an upfield shift of the attached carbon due to the "heavy atom effect".[2] | |
| ¹³C | N-CH₃ | ~27-30 |
Note: Chemical shifts are approximate and can be influenced by the solvent and other substituents on the molecule.[3][4]
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the industry-standard technique for determining the purity of a compound. By separating the components of a mixture, it can detect and quantify impurities. A well-developed HPLC method is crucial for quality control and for ensuring that the material used in subsequent applications meets the required purity specifications. A reversed-phase method is typically suitable for these moderately polar compounds.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
Table 2: A General-Purpose HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and ionization if coupled to an MS detector. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is effective for separating compounds with a range of polarities and for cleaning the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 240 nm | Benzimidazolone derivatives typically have a strong UV absorbance around this wavelength.[5][6] A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time of the main peak should be consistent across multiple injections.
-
Diode array detection allows for the examination of the UV spectrum across the peak, which can help in identifying co-eluting impurities.
-
X-Ray Crystallography
Principle & Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. It provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, a successful crystal structure provides an unparalleled level of structural confirmation.
Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth:
-
The key to this technique is growing a single, defect-free crystal.
-
Slow evaporation of a saturated solution is the most common method. Solvents to try include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane.
-
Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data.
-
Data Interpretation: The final output is a 3D model of the molecule, confirming the connectivity, the planarity of the benzimidazolone ring system, and the positions of the bromo and dimethyl substituents.[1][7][8] The crystallographic data is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Supporting Analytical Techniques
The following diagram illustrates how the core techniques are supported by other valuable analytical methods to provide a complete picture of the compound's identity and purity.
Caption: Interrelation of analytical techniques for structural elucidation and purity assessment.
References
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC - NIH. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate. Available at: [Link]
-
Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. Available at: [Link]
-
1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553 - PubChem. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug - ScienceDirect. Available at: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE | Semantic Scholar. Available at: [Link]
-
Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC - PubMed Central. Available at: [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives - ResearchGate. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
-
Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. - SciSpace. Available at: [Link]
-
Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy - NIH. Available at: [Link]
-
A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma - MDPI. Available at: [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. Available at: [Link]
-
Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. Available at: [Link]
-
NMR Studies of 2Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline - HETEROCYCLES. Available at: [Link]
-
Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Available at: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists | Request PDF - ResearchGate. Available at: [Link]
-
NMR Studies of 2Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline - ResearchGate. Available at: [Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - NIH. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][5][9]thiadiazole) and Its Bromo Derivatives - PubMed Central. Available at: [Link]
-
2,2-Dimethyl-2,3-dihydro-1H-perimidine - ResearchGate. Available at: [Link]
-
Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL | Request PDF - ResearchGate. Available at: [Link]
-
Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC. Available at: [Link]
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- 1. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The benzimidazolone core is a recognized privileged structure in medicinal chemistry, appearing in drugs with activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2] The introduction of a bromine atom at the 5-position of the 1,3-dimethylated benzimidazolone scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broader chemical space in drug discovery programs. This application note provides a comprehensive guide to the synthesis of this key intermediate, drawing upon established principles of heterocyclic chemistry and electrophilic aromatic substitution.
Synthetic Strategy Overview
The synthesis of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a multi-step process that begins with the formation of the benzimidazolone core, followed by N-methylation, and finally, regioselective bromination. This note will detail a reliable and adaptable protocol for each of these key transformations.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (Precursor)
The synthesis of the N,N'-dimethylated benzimidazolone precursor can be achieved in two main steps: cyclization to form the benzimidazolone ring system, followed by exhaustive methylation of the nitrogen atoms.
Step 1.1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one
The formation of the benzimidazolone core from o-phenylenediamine can be accomplished using various carbonylating agents. A common and effective method involves the use of 1,1'-carbonyldiimidazole (CDI).[1]
Protocol 1: Cyclization of o-Phenylenediamine
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as 2-methyl tetrahydrofuran (2-MeTHF), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with water, filtered, and washed with cold water to afford the crude 1,3-dihydro-2H-benzimidazol-2-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
| Reactant/Reagent | Molar Ratio | Key Considerations |
| o-Phenylenediamine | 1.0 | Ensure high purity of the starting material. |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | Handle in a dry atmosphere as it is moisture sensitive. |
| 2-Methyl Tetrahydrofuran (2-MeTHF) | Solvent | An environmentally friendlier alternative to THF.[1] |
Step 1.2: N-Methylation of 1,3-dihydro-2H-benzimidazol-2-one
The methylation of the two nitrogen atoms of the benzimidazolone ring is typically achieved using a methylating agent in the presence of a base. To avoid the formation of a mixture of mono- and di-methylated products, as well as potential O-methylation, careful control of stoichiometry and reaction conditions is crucial.[3]
Protocol 2: Exhaustive N-Methylation
-
Reaction Setup: To a suspension of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (2.5 eq).
-
Addition of Methylating Agent: Add methyl iodide (2.2 eq) dropwise to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material and any mono-methylated intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
| Reactant/Reagent | Molar Ratio | Key Considerations |
| 1,3-dihydro-2H-benzimidazol-2-one | 1.0 | Ensure the material is dry. |
| Methyl Iodide | 2.2 | Use in a slight excess to ensure complete dimethylation. Handle in a fume hood as it is toxic and volatile. |
| Potassium Carbonate | 2.5 | A mild base suitable for this transformation. |
| Dimethylformamide (DMF) | Solvent | A good solvent for this reaction, but ensure it is anhydrous. |
Part 2: Regioselective Bromination
The bromination of 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is an electrophilic aromatic substitution. The directing effects of the benzene ring substituents will guide the incoming electrophile. The amide-like nitrogen atoms are activating and ortho-, para-directing. Given the symmetry of the molecule, the 5- and 6-positions are electronically equivalent and most susceptible to electrophilic attack.
A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its ease of handling and selectivity compared to elemental bromine.[4]
Caption: Key components of the bromination reaction.
Protocol 3: Bromination with N-Bromosuccinimide
-
Reaction Setup: Dissolve 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.
-
Addition of Brominating Agent: Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. A slight molar excess of NBS is used to ensure complete conversion.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to observe the formation of the product and the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite in water to quench any unreacted bromine. The precipitated product is then collected by filtration.
-
Purification: Wash the collected solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.
| Reactant/Reagent | Molar Ratio | Key Considerations |
| 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | 1.0 | The substrate for bromination. |
| N-Bromosuccinimide (NBS) | 1.05 | A convenient and selective source of electrophilic bromine. |
| Glacial Acetic Acid | Solvent | A common solvent for bromination reactions that can also act as a mild catalyst. |
Self-Validation and In-Process Controls:
-
TLC Analysis: At each stage, TLC should be used to monitor the reaction's progress. For the methylation step, this is critical to ensure the reaction goes to completion and to avoid a mixture of products. For the bromination, it confirms the consumption of the starting material.
-
NMR Spectroscopy: The structure of the final product and key intermediates should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
Conclusion
The synthesis of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a robust and reproducible process that provides a valuable intermediate for drug discovery and development. The protocols outlined in this application note are based on established chemical principles and can be adapted and optimized for specific research needs. Careful control of reaction conditions and diligent in-process monitoring are key to achieving high yields and purity.
References
- Yadi Reddy Bonuga, et al. Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica, 2012, 4 (6):2396-2401.
-
Organic Chemistry Portal. Benzimidazolone synthesis. [Link]
- ACS Publications. Methylation of Benzimidazole and Benzothiazole Carboxaldoximes. The Journal of Organic Chemistry.
-
PubChem. 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives.
- Mancera, O., & Batres, E. (1964). U.S. Patent No. 3,146,244. Washington, DC: U.S.
- To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
- Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Request PDF.
- Review On Synthesis Of Benzimidazole
- BenchChem.
- Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Vögtle, F., & Offermann, W. (2006). U.S.
- Pilgram, K. H. (1971). U.S. Patent No. 3,577,427. Washington, DC: U.S.
- Khan, M. S., & Siddiqui, A. A. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. TURK J CHEM, 24, 31-36.
- BenchChem. 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one.
- Rauth, A. M., & McClelland, R. A. (2008). U.S.
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223.
- Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one deriv
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O–PHENYLENE DIAMINE. Bibliomed.
- Sharma, D., & Narasimhan, B. (2013). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 306-312.
- CN102702127A - Method for synthesizing N, 5-dimethyl-2-oxazolamine.
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Application Notes and Protocols for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in Medicinal Chemistry
Introduction: The Benzimidazolone Scaffold as a Privileged Structure in Drug Discovery
The benzimidazolone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1] This bicyclic system, formed by the fusion of a benzene ring with an imidazolone ring, is considered a "privileged structure" because of its ability to interact with a diverse array of biological targets.[2] The structural rigidity of the benzimidazolone nucleus, combined with its capacity for hydrogen bonding and π-π stacking interactions, makes it an ideal framework for the design of potent and selective therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and central nervous system (CNS) effects.[1][3]
This application note focuses on a specific, potentially novel derivative: 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . We will explore its potential applications in medicinal chemistry, drawing insights from the well-established pharmacology of related benzimidazolone analogs. Furthermore, we provide detailed protocols for its synthesis and for the evaluation of its potential biological activities.
The introduction of a bromine atom at the 5-position is anticipated to significantly modulate the compound's physicochemical properties. Halogenation can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability. Moreover, the bromine atom can act as a key interaction point with biological targets through halogen bonding, potentially increasing binding affinity and potency.[4] The N,N'-dimethylation of the imidazolone ring removes the hydrogen bond donor capabilities of the parent scaffold, which can lead to altered target selectivity and an improved pharmacokinetic profile by blocking metabolic N-dealkylation pathways.
Potential Therapeutic Applications
Based on the extensive literature on substituted benzimidazolones, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a promising candidate for investigation in several therapeutic areas:
-
Antimicrobial Agents: Halogenated benzimidazole derivatives have shown potent activity against a range of bacterial and fungal pathogens.[5] The presence of the bromo substituent on the benzene ring may confer significant antimicrobial properties.[4]
-
Anticancer Agents: Numerous benzimidazolone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
-
CNS-active Agents: N-substituted benzimidazolones have been explored for their activity on central nervous system targets, including muscarinic M1 acetylcholine receptors, highlighting their potential in treating neurological and psychiatric disorders.
Synthetic Protocol: A Practical Approach
The synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through a two-step process starting from a commercially available precursor. The general strategy involves the formation of the benzimidazolone core followed by N,N'-dialkylation.
Step 1: Synthesis of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
This initial step involves the cyclization of 4-bromo-1,2-phenylenediamine with a carbonyl source, such as urea.[1]
Materials and Equipment:
-
4-bromo-1,2-phenylenediamine
-
Urea
-
High-boiling point solvent (e.g., ethylene glycol or diphenyl ether)
-
Heating mantle with a stirrer
-
Round-bottom flask with a reflux condenser
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and urea (1.5 equivalents).
-
Add a high-boiling point solvent and heat the mixture to 130-140°C with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 5-bromo-1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
The second step is the N,N'-dimethylation of the synthesized 5-bromo-1,3-dihydro-2H-benzimidazol-2-one.[6]
Materials and Equipment:
-
5-bromo-1,3-dihydro-2H-benzimidazol-2-one
-
Methyl iodide (or dimethyl sulfate)
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for reaction setup and workup
Procedure:
-
Dissolve 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in the chosen polar aprotic solvent in a round-bottom flask.
-
Add the base (2.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.
-
Add the methylating agent (2.2 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Experimental Protocols for Biological Evaluation
To assess the medicinal chemistry potential of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, we provide detailed protocols for two key in vitro assays: an antibacterial screening and a cytotoxicity assay against cancer cells.
Protocol 1: In Vitro Antibacterial Activity Screening
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound using the broth microdilution method.[3]
Materials and Equipment:
-
Test compound (5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Standard antibiotics for positive control (e.g., ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the test compound on a human cancer cell line.[7][8]
Materials and Equipment:
-
Test compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the cell viability against the compound concentration.
Data Presentation
Quantitative data from the biological assays should be presented in a clear and organized manner.
Table 1: Example of MIC Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | Experimental Value | Experimental Value |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Table 2: Example of IC₅₀ Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | MCF-7 | Experimental Value |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Hypothetical Mechanism of Action: Anticancer Activity
Caption: Hypothetical inhibition of a pro-survival kinase.
General Workflow for Compound Screening
Caption: A typical workflow for new drug discovery.
References
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Alkylation and Aminomethylation of 1,3-Dihydro-2Н-Benzimidazole-2-Thione. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved January 23, 2026, from [Link]
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (2014). IOSR Journal. Retrieved January 23, 2026, from [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Antibacterial evaluation of some new benzimidazole derivatives. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (n.d.). WORLD SCIENCE. Retrieved January 23, 2026, from [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved January 23, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. rsglobal.pl [rsglobal.pl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Welcome to the technical support center for the synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is a synthesis of established chemical principles and field-proven insights.
Introduction: A Strategic Approach to Synthesis
The synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most logical and common synthetic route involves three key stages:
-
Synthesis of the Core Intermediate: Preparation of 4-bromo-1,2-phenylenediamine.
-
N,N'-Dimethylation: Introduction of the two methyl groups onto the diamine.
-
Cyclization: Formation of the benzimidazolone ring.
This guide is structured to address potential issues at each of these critical stages.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Synthesis of 4-bromo-1,2-phenylenediamine
Problem 1.1: Low yield of 4-bromo-1,2-phenylenediamine.
| Possible Cause | Explanation & Solution |
| Incomplete Protection of Amino Groups | The initial diacetylation of o-phenylenediamine is crucial for directing the bromination to the desired position. Incomplete protection can lead to a mixture of mono- and di-acetylated products, and subsequent bromination at undesired positions. Solution: Ensure a slight excess of acetic anhydride is used and monitor the reaction by TLC until the starting diamine is fully consumed. |
| Inefficient Bromination | The bromination of the diacetylated intermediate requires careful control of reaction conditions. Using liquid bromine can be hazardous and lead to over-bromination. Solution: A safer and more selective method is the in situ generation of bromine from sodium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium.[1] This allows for better control of the stoichiometry of the brominating agent. |
| Degradation during Deprotection | Harsh acidic or basic conditions during the hydrolysis of the acetyl groups can lead to degradation of the desired 4-bromo-1,2-phenylenediamine, which is sensitive to oxidation. Solution: Use moderate deprotection conditions, such as refluxing with dilute HCl or NaOH, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The product should be isolated promptly after the reaction is complete. |
| Product Loss during Workup and Purification | 4-bromo-1,2-phenylenediamine is a solid that can be lost during transfers and purification. It is also susceptible to air oxidation, leading to colored impurities. Solution: After neutralization, the product may precipitate. Ensure complete precipitation by cooling the solution. For purification, recrystallization from a suitable solvent system like tert-butyl methyl ether can yield a high-purity product.[1] Always handle the purified product under an inert atmosphere and store it protected from light. |
Stage 2: N,N'-Dimethylation of 4-bromo-1,2-phenylenediamine
Problem 2.1: Incomplete methylation or formation of a mixture of methylated products.
| Possible Cause | Explanation & Solution |
| Suboptimal Reaction Conditions for Eschweiler-Clarke Reaction | The Eschweiler-Clarke reaction is a powerful method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[2][3][4] However, incomplete reaction can lead to a mixture of mono-, di-, tri-, and the desired tetra-methylated products. Solution: Use a significant excess of both formaldehyde and formic acid to drive the reaction to completion. The reaction is typically heated to reflux to ensure both imine formation and subsequent reduction.[5] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time. |
| Side Reactions | Aromatic diamines can sometimes undergo side reactions under the acidic conditions of the Eschweiler-Clarke reaction, although the reaction is generally robust. One potential issue with α-amino amides is cyclocondensation, but this is less likely with phenylenediamines.[6] Solution: Maintain the recommended reaction temperature and avoid prolonged reaction times beyond what is necessary for complete methylation. |
| Difficult Purification of the Product | The product, N,N,N',N'-tetramethyl-4-bromo-1,2-phenylenediamine, may be an oil or a low-melting solid and can be challenging to purify from starting material and partially methylated intermediates. Solution: After the reaction, the excess formic acid is neutralized with a base (e.g., NaOH or NaHCO₃ solution) until the solution is alkaline. The product is then extracted with an organic solvent like diethyl ether or dichloromethane. Purification can be achieved by column chromatography on silica gel or by vacuum distillation. |
Stage 3: Cyclization to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Problem 3.1: Low yield of the final benzimidazolone product.
| Possible Cause | Explanation & Solution |
| Choice of Carbonyl Source | The cyclization of the N,N'-dimethylated diamine requires a carbonyl source. Phosgene is highly effective but extremely toxic. Safer alternatives include triphosgene (a solid phosgene equivalent) or N,N'-carbonyldiimidazole (CDI).[7][8] The reactivity of these reagents can vary. Solution: Triphosgene is a common and effective choice, often used in the presence of a base like triethylamine or pyridine to neutralize the HCl generated. CDI is a milder reagent and may require higher temperatures or longer reaction times. |
| Incomplete Cyclization | The N,N'-dimethylated diamine may not be nucleophilic enough, or steric hindrance could slow down the cyclization. Solution: Ensure anhydrous reaction conditions, as moisture will consume the phosgene equivalent. The reaction is typically run in an inert aprotic solvent like THF, dichloromethane, or toluene. Gentle heating may be required to drive the reaction to completion. Monitor the disappearance of the starting diamine by TLC. |
| Side Reactions with Phosgene Equivalents | Triphosgene can react with any nucleophilic impurities present. If the starting diamine is not pure, this can lead to the formation of byproducts and a lower yield of the desired product. Solution: Use highly pure N,N,N',N'-tetramethyl-4-bromo-1,2-phenylenediamine for the cyclization step. Ensure all glassware is thoroughly dried before use. |
| Product Purification | The final product may contain unreacted starting material or byproducts from the cyclization reaction. Solution: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for purification. |
Frequently Asked Questions (FAQs)
Q1: Can I perform the bromination directly on o-phenylenediamine without protecting the amino groups?
A1: Direct bromination of o-phenylenediamine is not recommended as it can lead to a mixture of products, including polybrominated species and oxidation products. The amino groups are activating and direct ortho- and para- to themselves. Protecting the amino groups as amides deactivates the ring and directs the bromination to the desired position, leading to a much cleaner reaction and higher yield of the 4-bromo isomer.
Q2: What are the key safety precautions when working with triphosgene?
A2: Triphosgene is a safer alternative to phosgene gas, but it must be handled with extreme care in a well-ventilated fume hood. It can release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a quenching solution (e.g., a solution of a primary amine or ammonia) readily available in case of a spill.
Q3: My final product is colored. How can I decolorize it?
A3: A colored product often indicates the presence of oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. After a short period of gentle boiling, the charcoal is removed by hot filtration, and the solution is allowed to cool to form colorless crystals.
Q4: Can I use other methylating agents for the N,N'-dimethylation step?
A4: While other methylating agents like dimethyl sulfate or methyl iodide can be used, they often lead to the formation of quaternary ammonium salts as byproducts and may require stricter control of stoichiometry. The Eschweiler-Clarke reaction is generally preferred for the exhaustive methylation of primary amines to tertiary amines because it does not form quaternary salts.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-1,2-phenylenediamine
This is a two-step procedure involving protection, bromination, and deprotection.
-
Protection: In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid. Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Bromination: To the solution from the previous step, add sodium bromide. Then, add 30% hydrogen peroxide dropwise while maintaining the temperature below 30 °C. Stir for several hours until the bromination is complete (monitor by TLC).
-
Deprotection: Add a solution of aqueous sodium hydroxide and heat the mixture to reflux for several hours to hydrolyze the acetyl groups.
-
Workup and Purification: Cool the reaction mixture and neutralize with acid. The product may precipitate. Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from tert-butyl methyl ether to obtain pure 4-bromo-1,2-phenylenediamine.[1]
Protocol 2: N,N'-Dimethylation via Eschweiler-Clarke Reaction
-
Reaction Setup: To a round-bottom flask, add 4-bromo-1,2-phenylenediamine, an excess of aqueous formaldehyde (e.g., 5-10 equivalents), and an excess of formic acid (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (around 100 °C) for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Protocol 3: Cyclization with Triphosgene
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere, dissolve the purified N,N,N',N'-tetramethyl-4-bromo-1,2-phenylenediamine in anhydrous THF or dichloromethane. Add a base such as triethylamine (2.2 equivalents).
-
Addition of Triphosgene: Cool the solution in an ice bath and add a solution of triphosgene (approximately 0.4 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
-
An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. Available at: [Link]
-
Eschweiler–Clarke reaction. Grokipedia. Available at: [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]
- Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
-
N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Phosgenations, a Handbook. ResearchGate. Available at: [Link]
-
N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. NIH. Available at: [Link]
-
Triphosgene and its Application in Organic Synthesis. ResearchGate. Available at: [Link]
-
SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. ResearchGate. Available at: [Link]
- Process for purifying a phenylenediamine. Google Patents.
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link]
-
Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. ChemRxiv. Available at: [Link]
-
PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. WIPO. Available at: [Link]
- Process for producing n,n'-carbonyldiimidazole. Google Patents.
Sources
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- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 8. EP1731510A1 - Process for producing n,n'-carbonyldiimidazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support guide for the synthesis of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or similar benzimidazolone scaffolds. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring high purity and yield.
The synthesis of this target molecule, while seemingly straightforward, involves critical steps where regioselectivity and reaction completeness can significantly impact the outcome. This guide addresses specific issues in a practical question-and-answer format, explaining the chemical causality behind each problem and offering robust, validated solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address problems as you might observe them in the lab, from unexpected TLC results to low final yields.
Question 1: My final product shows multiple spots on TLC, some very close to the main product spot. What are these impurities?
This is the most common issue and typically points to two primary sources of side reactions depending on your chosen synthetic route.
Answer: The identity of the impurities depends on whether you are brominating an existing benzimidazolone core or building the ring from a brominated precursor.
Scenario A: You are brominating 1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one.
-
Likely Cause 1: Formation of Regioisomers. The primary challenge in this route is controlling the position of bromination. The fused, N-acylated ring system directs electrophilic substitution to multiple positions on the benzene ring. While the 5-position is often favored, you can also get substitution at the 4-, 6-, and 7-positions, resulting in a mixture of isomers that are often difficult to separate due to similar polarities.
-
Likely Cause 2: Polybromination. If your reaction conditions are too harsh (e.g., excess brominating agent, high temperature), you can introduce a second bromine atom onto the ring, leading to dibromo- derivatives.
Troubleshooting & Solutions:
-
Control Regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like concentrated sulfuric acid can offer a milder and sometimes more selective alternative to harsher reagents like liquid bromine (Br₂).[1]
-
Temperature Control: Perform the bromination at low temperatures (e.g., 0 °C to room temperature) to minimize the activation energy for substitution at less-favored positions. Add the brominating agent slowly and portion-wise.
-
Solvent Effects: The choice of acid or solvent can influence the regiochemical outcome. Acetic acid is a common solvent for such brominations.[2]
-
-
Prevent Polybromination:
-
Stoichiometry is Key: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent.
-
Monitor the Reaction: Track the reaction progress carefully using TLC or LC-MS to stop it as soon as the starting material is consumed, preventing the formation of di-substituted products.
-
Scenario B: You are building the molecule from 4-bromo-1,2-phenylenediamine.
-
Likely Cause 1: Incomplete N-Methylation. If you first synthesize 5-bromo-1H-benzo[d]imidazol-2(3H)-one and then perform a double N-methylation, incomplete reaction is a major source of impurities. You will have a mixture of your desired di-methylated product, the mono-methylated intermediate (5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one), and unreacted starting material.
-
Likely Cause 2: Incomplete Cyclization. During the initial ring formation from 4-bromo-1,2-phenylenediamine and a carbonyl source (like 1,1'-carbonyldiimidazole (CDI) or urea), the reaction may not go to completion, leaving unreacted diamine in your crude product.[3]
Troubleshooting & Solutions:
-
Drive Methylation to Completion:
-
Sufficient Reagents: Use at least 2.2 equivalents of your methylating agent (e.g., dimethyl sulfate or methyl iodide) and a strong base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
Reaction Time & Temperature: Ensure the reaction runs for a sufficient time, sometimes requiring gentle heating to ensure the second methylation occurs. Monitor by TLC until the mono-methylated spot disappears.
-
-
Ensure Complete Cyclization:
-
Reaction Conditions: When using CDI, heating the reaction mixture (e.g., to 80 °C in DMF) is often necessary to drive the cyclization to completion.[3]
-
Work-up: A well-designed work-up, such as pouring the reaction mixture into water, will precipitate the benzimidazolone product while leaving more polar unreacted starting materials in the aqueous phase.[3][4]
-
Question 2: My overall yield is very low, even though the reaction appears clean on TLC. Where am I losing my product?
Answer: Low yield can stem from issues in either the reaction itself or, more commonly, during the work-up and purification stages.
-
Possible Cause 1: Product Loss During Work-up. Benzimidazolones can have moderate solubility in certain organic solvents. If you perform an aqueous work-up and extract with a solvent like ethyl acetate, you may be leaving a significant amount of product in the aqueous layer, especially if the pH is not optimized.[4]
-
Possible Cause 2: Degradation. Although benzimidazolones are generally stable, using overly harsh conditions (e.g., very high temperatures or strongly oxidative reagents) can lead to decomposition.[5]
-
Possible Cause 3: Sub-optimal Reaction Conditions. Incomplete reactions are a direct cause of low yield. For cyclization, ensuring the removal of reaction byproducts (like imidazole from CDI or ammonia from urea) can help shift the equilibrium toward the product.
Troubleshooting & Solutions:
-
Optimize Work-up Procedure:
-
Precipitation: The most effective isolation method is often precipitating the crude product by pouring the reaction mixture into a large volume of cold water.[3] The resulting solid can then be collected by filtration.
-
Extraction: If extraction is necessary, use a more polar solvent like a mixture of dichloromethane and isopropanol, and perform multiple extractions to ensure full recovery. Salting out the aqueous layer with brine can also improve extraction efficiency.
-
-
Refine Reaction Conditions:
-
Temperature: While heat is often required, avoid excessive temperatures. For the cyclization with CDI, 80 °C is typically sufficient.[3] For methylation, room temperature to 60 °C is a standard range.
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially if your substrates are sensitive.
-
Visualizing Reaction Pathways and Side Products
Understanding the reaction flow is critical for troubleshooting. The following diagrams illustrate the recommended synthetic pathway and the potential pitfalls.
Recommended Synthetic Pathway
This pathway prioritizes regiochemical control by introducing the bromine atom at the start.
Caption: Recommended synthesis via cyclization and methylation.
Common Side Reactions and Impurities
This diagram shows the formation of common impurities from the recommended pathway.
Caption: Impurities from incomplete N-methylation.
Quantitative Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving common issues.
| Observed Symptom | Likely Cause(s) | Recommended Corrective Action(s) |
| Multiple TLC spots, similar Rf | Formation of bromo-regioisomers (if brominating last). | Switch to a milder brominating agent (NBS). Control temperature at 0 °C. Monitor reaction closely. |
| TLC shows starting material and two product spots | Incomplete N,N'-dimethylation. | Use >2 equivalents of methylating agent and a strong base (NaH). Increase reaction time or gently heat. |
| Low final yield after work-up | Product loss into the aqueous phase. | Isolate the product by precipitation in cold water instead of extraction. If extracting, use a more polar solvent system and perform multiple extractions. |
| Reaction stalls / Incomplete cyclization | Insufficient temperature; equilibrium not favorable. | Heat the reaction mixture (e.g., 80 °C in DMF). Ensure the carbonylating agent (CDI) is of high quality and used in slight excess (1.1 eq).[3] |
| Formation of dark, insoluble material | Polymerization or degradation. | Use high-purity starting materials. Run the reaction under an inert atmosphere. Avoid excessive temperatures. |
Validated Experimental Protocols
The following two-step protocol is recommended for its reliability and high regiochemical control.
Part 1: Synthesis of 5-Bromo-1H-benzo[d]imidazol-2(3H)-one
This protocol is adapted from established literature procedures for benzimidazolone synthesis.[3][6]
-
Reagent Preparation: To a solution of 4-bromobenzene-1,2-diamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of diamine), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture and heat to 80 °C. Monitor the reaction by TLC (e.g., using a 10:1 dichloromethane/methanol mobile phase) until the starting diamine spot is no longer visible (typically 3-5 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 50 mL per mmol of diamine) while stirring vigorously.
-
Purification: A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3x) and then with a small amount of cold diethyl ether to aid in drying. Dry the resulting solid under vacuum. The product is typically of sufficient purity for the next step.
Part 2: Synthesis of 5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
-
Reagent Preparation: Suspend the 5-bromo-1H-benzo[d]imidazol-2(3H)-one (1.0 eq) from Part 1 in anhydrous DMF. Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 2.2-2.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the starting material and the mono-methylated intermediate.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances.
- Benzimidazolone synthesis. Organic Chemistry Portal.
- 5-Bromo-1,3-dihydrobenzoimidazol-2-one | 39513-26-3. ChemicalBook.
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation.
- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PMC - PubMed Central.
- Synthesis and Biological Activities of Some Benzimidazolone Deriv
- Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
- Bromination of 1(9) H -2,3-dihydroimidazo[1,2- a ]benzimidazole and its N -derivatives. Russian Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bromination of 1(9) H -2,3-dihydroimidazo[1,2- a ]benzimidazole and its N -derivatives - Sochnev - Russian Journal of General Chemistry [journals.eco-vector.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Demethylation of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Welcome to the technical support center for synthetic and medicinal chemists. As Senior Application Scientists, we understand that N-demethylation is a critical transformation, yet it is often fraught with challenges ranging from incomplete reactions to complex purification hurdles. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into the demethylation of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a common scaffold in modern drug discovery. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level strategic questions you should consider before starting your experiment.
Q1: What are the primary methods for N-demethylating a benzimidazolone system like this?
There are several established methods for N-demethylation, each with distinct advantages and disadvantages.[1] For a robust heterocyclic system like a benzimidazolone, the primary choices are:
-
Lewis Acids: Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers and can be highly effective for N-demethylation.[2][3][4] It operates under relatively mild temperature conditions but requires a strictly anhydrous environment.[3][5]
-
Chloroformates: Reagents like α-chloroethyl chloroformate (ACE-Cl) provide a milder, two-step alternative that often shows good functional group tolerance.[6]
-
Harsh Protic Acids: Heating with concentrated hydrobromic acid (HBr) is a classical but often aggressive method.[2][4] Given the potential for side reactions, this is typically a last resort.
-
Oxidative Methods: The Polonovski reaction and related iron-mediated processes can be effective but require the synthesis of an N-oxide intermediate first.[6][7]
Q2: My goal is selective mono-demethylation. Is this feasible?
Achieving high selectivity for mono-demethylation of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is exceptionally challenging via direct demethylation. The two N-methyl groups are electronically and sterically equivalent, meaning any reagent will likely react with both sites, leading to a statistical mixture of starting material, mono-demethylated product, and di-demethylated product. Success would depend on meticulous control of stoichiometry (≤1 equivalent of reagent) and quenching the reaction at low conversion, which invariably complicates purification. A more robust synthetic strategy would be to start with 5-bromo-1,3-dihydro-2H-benzimidazol-2-one and perform a controlled mono-N-methylation.
Q3: How can I effectively monitor the reaction's progress?
Reaction monitoring is critical. A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): This is the fastest method. The demethylated products, possessing an N-H bond, will be significantly more polar than the N,N-dimethylated starting material. You should observe a clear decrease in the starting material's Rf and the appearance of new, lower spots for the mono- and di-demethylated products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by tracking the mass-to-charge ratios of the starting material (m/z ~270/272 for Br isotopes), mono-demethylated product (m/z ~256/258), and di-demethylated product (m/z ~242/244).
Q4: What are the most critical safety precautions when using a reagent like Boron Tribromide (BBr₃)?
BBr₃ is a highly corrosive and moisture-sensitive reagent.[3] It reacts violently with water and alcohols, releasing toxic and corrosive hydrogen bromide (HBr) gas.[3]
-
ALWAYS handle BBr₃ in a certified chemical fume hood.
-
ALWAYS wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
ALWAYS use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching and hazardous off-gassing.[3]
-
Quench the reaction slowly by carefully adding it to a cooled solution (e.g., methanol or water) behind a blast shield.
Part 2: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a logical framework for diagnosing and solving common problems.
Problem 1: Low or No Conversion of Starting Material
Your TLC or LC-MS analysis shows a significant amount of unreacted 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
-
Possible Cause A: Inactive Reagent
-
Why it Happens: Boron tribromide is rapidly hydrolyzed by atmospheric moisture.[3] If your solvent was not anhydrous or your glassware was not properly dried, the BBr₃ was likely quenched before it could react with the substrate.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use fresh, anhydrous solvent from a sealed bottle or a solvent purification system. Use a fresh bottle of BBr₃ or a freshly opened ampule.
-
-
Possible Cause B: Insufficient Stoichiometry
-
Why it Happens: The benzimidazolone structure contains multiple Lewis basic sites (two nitrogens and one carbonyl oxygen). The BBr₃ can coordinate to any of these sites. For a complete di-demethylation, at least 2-3 equivalents of BBr₃ are typically required to account for both reactive sites and potential coordination to the carbonyl oxygen.[3]
-
Solution: Increase the equivalents of BBr₃. For di-demethylation, start with 2.5-3.0 equivalents. For a trial mono-demethylation, use 1.0-1.2 equivalents.
-
-
Possible Cause C: Reaction Temperature is Too Low
-
Why it Happens: While BBr₃ reactions are often initiated at low temperatures (-78 °C or 0 °C) to control the initial exothermic complexation, the cleavage step itself requires thermal energy.[5]
-
Solution: After the initial addition of BBr₃ at low temperature, allow the reaction to slowly warm to room temperature and stir overnight.[8] If conversion is still low, gentle heating (e.g., 40 °C in dichloromethane) can be attempted, but this increases the risk of side reactions.
-
Problem 2: Complex Product Mixture with Unidentifiable Byproducts
Your analysis shows multiple new spots/peaks, and the yield of the desired product is low.
-
Possible Cause A: Debromination
-
Why it Happens: While an aryl-bromide bond is generally stable, harsh conditions or certain reaction mechanisms can lead to hydrodebromination or other side reactions. This is less common with BBr₃ but can occur with methods that generate radical intermediates or use catalytic metals.
-
Solution: Confirm the presence of debrominated products by LC-MS. If detected, switch to a milder N-demethylation method, such as using α-chloroethyl chloroformate (ACE-Cl), which does not typically affect aryl halides.
-
-
Possible Cause B: Ring Degradation
-
Why it Happens: The benzimidazolone core is robust, but excessively high temperatures or prolonged exposure to very strong acids (like refluxing in concentrated HBr) can lead to decomposition.
-
Solution: Avoid harsh, high-temperature methods. Stick to reagents like BBr₃ at or below room temperature. Ensure the aqueous workup is performed promptly after the reaction is complete to hydrolyze the boron intermediates and minimize product degradation.[2]
-
Problem 3: Difficulty Purifying the Product
The crude product is an inseparable mixture of starting material and the mono- and di-demethylated products.
-
Why it Happens: As discussed in the FAQs, the similar polarity and structure of the three components make chromatographic separation challenging, especially on a large scale.
-
Solution A: Exploit Basicity (Acid-Base Extraction): The starting material is a weak base. The demethylated products, with their N-H protons, are weakly acidic. After the initial workup, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous base (e.g., 1 M NaOH or Na₂CO₃). The more acidic di-demethylated product, and to a lesser extent the mono-demethylated product, should preferentially move into the aqueous layer. Acidifying the aqueous layer and re-extracting can enrich the products. This is often difficult and may not provide perfect separation.
-
Solution B: Optimize Chromatography:
-
Use a shallow solvent gradient in your column chromatography.
-
Consider switching to a different stationary phase (e.g., alumina) or using reverse-phase (C18) chromatography, which separates based on polarity in a different manner.
-
-
Solution C: Derivatization: If purification remains impossible, consider derivatizing the crude mixture. For example, reacting the mixture with a protecting group like Boc-anhydride will selectively acylate the demethylated products, drastically changing their polarity and making them easily separable from the unreacted starting material. The protecting group can then be removed in a subsequent step.
Part 3: Methodologies & Data
Visualizing the Demethylation Pathway
The reaction with BBr₃ proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group.[2][9]
Caption: BBr₃-mediated demethylation workflow.
Troubleshooting Logic Flow
When your reaction doesn't proceed as planned, this decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common demethylation issues.
Table 1: Comparison of N-Demethylation Reagents
| Reagent | Typical Conditions | Pros | Cons |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT | High reactivity, effective for robust systems.[4] | Highly moisture sensitive, corrosive, can be unselective.[3][5] |
| α-Chloroethyl Chloroformate (ACE-Cl) | DCE, 0°C to reflux, then MeOH reflux | Milder, good functional group tolerance.[6] | Two-step process, reagent is toxic and a lachrymator. |
| Hydrobromic Acid (HBr) | 48% aq. HBr, reflux | Inexpensive, simple procedure. | Very harsh conditions, low functional group tolerance, risk of degradation.[4] |
Protocol 1: Di-Demethylation using Boron Tribromide (BBr₃)
This protocol is designed for the complete removal of both methyl groups.
-
Preparation: Under an inert atmosphere (N₂), add 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq.) to oven-dried glassware. Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 eq.) dropwise over 15 minutes. A precipitate may form as the Lewis acid-base adduct is generated.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This will be exothermic and will release HBr gas.
-
Workup: Once the quenching is complete, remove the solvent under reduced pressure. Add water to the residue and stir for 30 minutes to hydrolyze the boron intermediates.[2] The product may precipitate. Filter the solid or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield 5-bromo-1,3-dihydro-2H-benzimidazol-2-one.
References
-
Wikipedia. (2023). Demethylation. In Wikipedia. [Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). 3,3'-Dihydroxybiphenyl. Organic Syntheses, 48, 53. [Link]
-
Hudlicky, T., & Scammells, P. J. (2009). N-Demethylation of Opiate Alkaloids. Current Medicinal Chemistry, 16(25), 3215-3242. [Link]
-
Chem-Station. (2024). O-Demethylation. [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]
-
Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(9), 1934578X0600100. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Demethylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction time and temperature for 5-bromo-1,3-dimethyl-benzodiazolone synthesis
Welcome to the technical support center for the synthesis of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity. Our approach is grounded in established principles of electrophilic aromatic substitution, tailored to the specific reactivity of the benzodiazolone scaffold.
Introduction to the Synthesis
The target molecule, 5-bromo-1,3-dimethyl-benzodiazolone, is typically synthesized via electrophilic aromatic substitution on the 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one backbone. The electron-donating nature of the urea moiety and the fused benzene ring activates the aromatic system, making it susceptible to halogenation. However, controlling the regioselectivity and preventing over-bromination are key challenges that require careful optimization of reaction parameters.
The general reaction scheme is as follows:
Caption: General reaction for the bromination of 1,3-dimethyl-benzodiazolone.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction is very slow or shows no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no reactivity in electrophilic bromination of an activated substrate like 1,3-dimethyl-benzodiazolone often points to issues with the brominating agent or insufficient reaction activation.
Causality and Solutions:
-
Inactive Brominating Agent:
-
N-Bromosuccinimide (NBS): NBS is a common and relatively safe brominating agent. However, it can decompose over time, especially if exposed to moisture or light. Use freshly opened or recrystallized NBS for best results.
-
Elemental Bromine (Br₂): While highly reactive, Br₂ can be less effective without a proper catalyst or in a non-polar solvent that doesn't promote polarization of the Br-Br bond.[1]
-
-
Insufficient Activation:
-
For NBS: While NBS can brominate activated rings directly, the reaction may be slow. Adding a catalytic amount of a strong acid (e.g., sulfuric acid) can protonate the carbonyl oxygen of NBS, making the bromine atom more electrophilic.[2]
-
For Br₂: A Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is often required to polarize the Br₂ molecule, generating a potent electrophile.[1][3] The reaction proceeds by the Lewis acid coordinating to one of the bromine atoms, creating a formal "Br+" source.[3]
-
-
Inappropriate Solvent:
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for reactions involving NBS as they can help to solubilize the reagents and facilitate the reaction.[4]
-
For reactions with Br₂ and a Lewis acid, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low or no reaction conversion.
Question 2: My TLC/LC-MS analysis shows multiple product spots, indicating the formation of byproducts. What are these and how can I improve selectivity?
Answer:
The most common byproduct in this reaction is the di-brominated species (likely 5,7-dibromo-1,3-dimethyl-benzodiazolone) due to the activating nature of the benzodiazolone ring system. Controlling stoichiometry and reaction temperature is critical for achieving mono-selectivity.
Causality and Solutions:
-
Over-bromination:
-
Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to di-substitution. Carefully control the stoichiometry, aiming for 1.0 to 1.1 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent (especially a solution of Br₂) dropwise at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of a newly formed mono-bromo product reacting again before all the starting material is consumed.
-
-
Reaction Temperature:
-
Higher temperatures increase the reaction rate but can decrease selectivity.[5] Running the reaction at room temperature or below often provides a better balance between reaction time and selectivity. Start at 0 °C, and if the reaction is too slow, allow it to warm to room temperature gradually.
-
-
Positional Isomers: While the 5-position is electronically favored, minor amounts of other isomers could form. Proper purification is key to removing these.
Optimization Table for Mono-selectivity:
| Parameter | Initial Condition | Optimized Condition for Higher Selectivity | Rationale |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperature reduces the rate of the second bromination. |
| Reagent Addition | All at once | Slow, dropwise addition over 30-60 min | Maintains low electrophile concentration, favoring reaction with the more abundant starting material. |
| Stoichiometry | >1.1 equivalents | 1.0 - 1.05 equivalents | Prevents excess brominating agent from reacting with the mono-bromo product.[6] |
Question 3: I have a dark-colored, impure crude product that is difficult to purify. What are the best purification strategies?
Answer:
Dark coloration can result from oxidation or polymerization, especially under harsh reaction conditions (e.g., strong acids, high temperatures). Effective purification is essential for obtaining a clean product.
Purification Strategies:
-
Aqueous Work-up:
-
After the reaction, quench any remaining brominating agent with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite solution until the color of bromine (if used) disappears.
-
Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts or catalysts. This is followed by a brine wash to remove excess water.
-
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[7] Good starting points for benzodiazolone derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals.
-
-
Column Chromatography: If recrystallization fails to provide pure material, silica gel chromatography is the next step.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexane (or heptane) is a common choice. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase it to elute your product. Monitor the separation by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of this bromination? A: The urea portion of the benzodiazolone is a powerful ortho-, para-directing group. The nitrogen at position 1 directs ortho- and para- to itself. The most electronically enriched and sterically accessible position is C5, making it the primary site of electrophilic attack.
Q2: Can I use NBS without a catalyst? A: Yes, for activated aromatic rings like 1,3-dimethyl-benzodiazolone, NBS can work without a catalyst, especially in a polar aprotic solvent like DMF.[8] However, the reaction may require gentle heating (40-50 °C) or a longer reaction time.
Q3: How do I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexane. The product, being more polar than the starting material due to the bromine atom, should have a slightly lower Rf value. You can also use LC-MS to confirm the masses of the starting material and product.
Q4: What are the safety precautions for this reaction? A: Both NBS and elemental bromine are toxic and corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Bromine is highly volatile and can cause severe burns.[1]
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is a general starting point and may require optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel chromatography.
Protocol 2: Bromination using Elemental Bromine (Br₂) with a Catalyst
This method is more reactive and requires more caution.
-
Setup: In a round-bottom flask, dissolve 1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in dichloromethane (DCM). Add a catalytic amount of iron powder or anhydrous FeBr₃ (approx. 0.05 eq).
-
Reagent Addition: Cool the mixture to 0 °C. In a separate flask, prepare a solution of elemental bromine (1.0 eq) in a small amount of DCM. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes. A color change from reddish-brown to colorless should be observed as the bromine is consumed.
-
Reaction: Stir the reaction at 0 °C to room temperature until TLC indicates completion.
-
Work-up: Carefully pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench excess bromine. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude solid by recrystallization or chromatography as described in Protocol 1.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231553, 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link].
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link].
-
Master Organic Chemistry (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Retrieved from [Link].
-
Chemia (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from [Link].
-
BYJU'S (n.d.). Bromination via a Free Radical Mechanism. Retrieved from [Link].
-
Pop, F., et al. (2018). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 23(11), 2993. Available at: [Link].
-
Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 95-101. Available at: [Link].
-
Hernández-Ruiz, V., et al. (2023). Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile. ResearchGate. Retrieved from [Link].
-
RSC (2021). Alternative pathway to brominate 2,1,3-benzothiadiazole. ResearchGate. Retrieved from [Link].
-
Tanimeria, A., et al. (2018). Optimization for the bromination step. ResearchGate. Retrieved from [Link].
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijddr.in [ijddr.in]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Purification of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Welcome to the technical support center for the synthesis and purification of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzimidazolone derivative. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure you can achieve the desired purity for your downstream applications.
Introduction to the Purification Challenge
The primary challenge in the purification of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one lies in the separation of the desired N,N'-dimethylated product from the mono-methylated intermediate and the unreacted starting material, 5-bromo-1,3-dihydro-2H-benzimidazol-2-one. These compounds exhibit closely related structures but differ significantly in polarity, which is the key to their successful separation.
Synthetic Overview: Understanding the Source of Impurities
A common synthetic route to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves a two-step process:
-
Synthesis of the Precursor: The synthesis of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one is typically achieved by the cyclization of 4-bromobenzene-1,2-diamine with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) or urea.
-
N,N'-Dimethylation: The subsequent methylation of the benzimidazolone precursor with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base yields the final product.
Incomplete methylation during the second step is the primary source of the mono-methylated impurity, 5-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows three spots after the methylation reaction. What are they?
A1: The three spots likely correspond to the desired product, the mono-methylated intermediate, and the unreacted starting material. The polarity of these compounds decreases with increasing methylation. Therefore, you can expect the following order of elution on a normal-phase silica gel TLC plate (from bottom to top):
-
Spot 1 (Lowest Rf): 5-bromo-1,3-dihydro-2H-benzimidazol-2-one (most polar)
-
Spot 2 (Intermediate Rf): 5-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
-
Spot 3 (Highest Rf): 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (least polar)
Q2: How can I effectively separate the di-methylated product from the mono-methylated and unreacted starting material?
A2: Column chromatography is the most effective method for this separation.[1] A carefully chosen eluent system will allow for the sequential elution of the three compounds based on their differing polarities. A gradient elution is often recommended, starting with a less polar solvent system and gradually increasing the polarity.[1]
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: If your compound is "oiling out" or failing to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent.[2] First, ensure your compound is sufficiently pure by other means, such as column chromatography. For recrystallization, a good solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures. Common choices for benzimidazole derivatives include ethanol, ethyl acetate/hexane, and dichloromethane/hexane.[3][4]
Q4: What are the potential side reactions I should be aware of during the methylation step?
A4: Besides incomplete methylation, the choice of solvent can sometimes lead to unexpected by-products. For instance, when using dimethylformamide (DMF) as a solvent for the methylation of similar nitro-benzimidazoles, the formation of a benzimidazol-2-one derivative has been observed, suggesting that the solvent can participate in the reaction.[5][6] While less common with other solvents like acetone, it is a possibility to consider if you observe unexpected impurities.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Multiple spots on TLC after reaction | Incomplete methylation reaction. | Increase the reaction time, temperature, or the equivalents of the methylating agent and base. |
| Poor separation during column chromatography | Inappropriate eluent system. | Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.[7] A gradient elution will likely provide the best results. |
| Product co-elutes with an impurity | Impurity has a similar polarity to the product. | Try a different solvent system for chromatography. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. |
| Low yield of the di-methylated product | Sub-optimal reaction conditions. | Ensure anhydrous conditions, as water can react with the methylating agent. Use a strong enough base to deprotonate the benzimidazolone nitrogen atoms. |
| Difficulty in removing the solvent after chromatography | High-boiling solvent used as eluent. | Use lower-boiling solvents for your chromatography if possible. If a high-boiling solvent is necessary, use a high-vacuum line or a rotary evaporator with a high-vacuum pump to remove it. |
| The purified compound is not a solid | The compound may be an oil at room temperature, or residual solvent may be present. | Ensure all solvent has been removed under high vacuum. If it is still an oil, it may be its natural state. Confirm purity by NMR and mass spectrometry. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of the di-methylated product from the mono-methylated and un-methylated precursors.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material. A general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
- Carefully pack the column with the slurry, ensuring there are no air bubbles.
2. Loading the Sample:
- Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
3. Elution:
- Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, and so on). The exact gradient will depend on the separation observed by TLC.
- Collect fractions and monitor them by TLC to identify those containing the pure desired product.
4. Isolation:
- Combine the pure fractions containing the 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained after column chromatography or if the crude product is already of reasonable purity.
1. Solvent Selection:
- In a small test tube, add a small amount of your compound.
- Add a few drops of a test solvent and observe the solubility at room temperature.
- If insoluble, gently heat the test tube. A good recrystallization solvent will dissolve your compound when hot but not at room temperature.
- Common solvent systems to try are ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[3][4]
2. Recrystallization Procedure:
- Dissolve the compound in the minimum amount of the chosen hot solvent.
- If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]
3. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
Visualization of Purification Workflow
Caption: Workflow for the purification of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Logical Relationship of Compounds in Chromatography
Caption: Relationship between polarity and elution order on a normal-phase silica column.
References
- Yadi Reddy Bonuga, P. K. Dubey, and P. V. V. Satyanarayana. "Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs." Der Pharma Chemica, 4(6), 2396-2401 (2012).
- Hasan, M., Shaheen, F., & Yunus, U. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 24(1), 73-80.
-
Hasan, M., Shaheen, F., & Yunus, U. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. TÜBİTAK Academic Journals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 5400-75-9 | Benchchem [benchchem.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
stability issues of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one under acidic conditions
Technical Support Center: Stability of Benzimidazolone Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and related benzimidazolone derivatives, particularly under acidic conditions. While specific degradation kinetics for this exact molecule are not extensively published, this document synthesizes established principles of benzimidazole chemistry and forced degradation studies to provide a robust framework for troubleshooting and analysis.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: My 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one sample appears to be degrading in an acidic mobile phase during HPLC analysis. Is this expected?
A1: Yes, this is a plausible scenario. The benzimidazolone core, while generally stable, contains amide-like functionality within the urea substructure of the heterocyclic ring.[3][4] This urea moiety can be susceptible to acid-catalyzed hydrolysis, especially under elevated temperatures or with prolonged exposure to strong acids. The N-methylation may offer some steric hindrance, but hydrolysis is still a primary concern.
Q2: What are the likely degradation products I should be looking for?
A2: The primary degradation pathway under acidic conditions is likely the hydrolysis of the urea C-N bonds within the five-membered ring.[5] This would lead to the opening of the ring to form a substituted N-(2-amino-4-bromophenyl)-N-methylurea derivative or further breakdown products. The initial key degradant would be 1-(2-amino-4-bromophenyl)-1,3-dimethylurea. Subsequent hydrolysis of this intermediate could occur under harsher conditions.
Q3: How does the bromine substituent at the 5-position affect the stability of the molecule?
A3: The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance (p-π conjugation).[6] Its net effect on the benzene ring makes the aromatic system slightly less electron-rich, which can influence the susceptibility of the heterocyclic ring to electrophilic attack. However, the primary site of acid-catalyzed degradation is the urea moiety. The bromine's electronic influence on the hydrolysis rate at that site is likely secondary to the direct protonation and attack on the carbonyl group.
Q4: I am using this compound in a formulation with acidic excipients. What general precautions should I take?
A4: When formulating with acidic excipients, it is crucial to establish the pH-stability profile of your compound. We recommend conducting a preliminary forced degradation study to identify the pH range where your compound is most stable.[1][7] If acidic conditions are unavoidable, consider the use of buffering agents to maintain a pH as close to neutral as possible. Additionally, storage at reduced temperatures can significantly slow down potential hydrolytic degradation.
Q5: Are there any analytical techniques you recommend for monitoring this degradation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[8] This involves developing a method that can resolve the parent compound from all potential degradation products. UV-Vis spectrophotometry can be used for initial rate assessments if the degradation products have a different chromophore. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8]
Part 2: Troubleshooting Guide for Unexpected Degradation
If you are observing unexpected sample loss, the following guide provides a logical sequence to identify the root cause.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for degradation of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one.
Part 3: Experimental Protocol - Forced Acidic Degradation Study
This protocol outlines a systematic approach to quantify the acid lability of 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Such studies are essential for developing stability-indicating methods and understanding degradation pathways.[1][9]
Objective: To determine the degradation kinetics and identify major degradation products of the target compound under defined acidic conditions.
Materials:
-
5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (high purity, >98%)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Class A volumetric flasks and pipettes
-
Calibrated HPLC-UV system
-
LC-MS system for peak identification
Methodology:
Step 1: Stock Solution Preparation
-
Accurately weigh and dissolve the compound in ACN to prepare a 1 mg/mL stock solution.
Step 2: Degradation Sample Preparation
-
Label four sets of vials for different conditions: Control, 0.1 M HCl, 1 M HCl, and Thermal Control.
-
Control Sample: Add 1.0 mL of the stock solution to a vial and dilute with 9.0 mL of a 50:50 ACN:Water mixture.
-
Acidic Samples: Add 1.0 mL of the stock solution to two separate vials. To one, add 9.0 mL of 0.1 M HCl. To the other, add 9.0 mL of 1 M HCl. This results in a final drug concentration of 0.1 mg/mL.
-
Thermal Control: Prepare a sample identical to the Control to be stored at the stress temperature.
Step 3: Stress Conditions
-
Place the acidic samples and the thermal control in a water bath or oven set to a controlled temperature (e.g., 60 °C).
-
Store the main control sample at 4 °C in the dark.
Step 4: Time-Point Sampling
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each stressed sample.
-
Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH for the 0.1 M HCl sample) to quench the reaction.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
Step 5: HPLC Analysis
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Record the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the remaining parent compound against the T=0 sample.
Data Analysis and Presentation:
The results should be summarized to compare the stability under different conditions.
Table 1: Example Data Summary for Forced Degradation Study
| Condition | Time (hours) | Parent Compound Remaining (%) | Area of Major Degradant (AU) |
| Control (4 °C) | 24 | 99.8 | < LOD |
| Thermal Control (60 °C) | 24 | 99.5 | < LOD |
| 0.1 M HCl (60 °C) | 0 | 100.0 | 0 |
| 2 | 92.1 | 15,400 | |
| 4 | 85.3 | 31,200 | |
| 8 | 72.0 | 58,900 | |
| 24 | 45.6 | 115,200 | |
| 1 M HCl (60 °C) | 0 | 100.0 | 0 |
| 2 | 68.4 | 65,100 | |
| 4 | 45.1 | 112,500 | |
| 8 | 18.9 | 168,300 | |
| 24 | < 5.0 | > 200,000 | |
| LOD: Limit of Detection |
Part 4: Scientific Rationale & Mechanistic Insights
Proposed Degradation Pathway
The core of the 5-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one molecule is a cyclic urea. Under acidic conditions, the carbonyl oxygen is susceptible to protonation. This protonation increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking a C-N bond and opening the imidazole ring.
Caption: Proposed mechanism for acid-catalyzed hydrolysis of the benzimidazolone ring.
Expertise & Causality: The proposed mechanism is a standard acid-catalyzed amide/urea hydrolysis pathway. The initial protonation of the carbonyl oxygen is the key activation step. Without this, the carbonyl carbon is not sufficiently electrophilic to be attacked by a weak nucleophile like water. The N-methyl groups, while providing some stability, do not prevent this fundamental reactivity. The stability of the resulting carbamic acid intermediate is low, leading to rapid ring opening. This mechanism is consistent with degradation patterns observed in other heterocyclic carbonyl systems.[5][10]
References
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available from: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available from: [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chem Pharm Bull (Tokyo). 2006 Jun;54(6):802-6. Available from: [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica. Available from: [Link]
-
Scheme of synthesis of benzimidazolone derivative a combination of microwave irradiation and conventional heat. ResearchGate. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Microbes as carbendazim degraders: opportunity and challenge. Frontiers. Available from: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
avoiding over-bromination in the synthesis of bromo-benzodiazolone compounds
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Over-bromination
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the nuances and challenges encountered in the synthesis of complex heterocyclic molecules like bromo-benzodiazolones. A frequent and often frustrating issue is controlling the extent of bromination, leading to undesired di- or poly-brominated species. This guide is designed to provide you with in-depth, practical solutions to troubleshoot and prevent over-bromination, ensuring the selective synthesis of your target mono-bromo-benzodiazolone.
Troubleshooting Guide: Addressing Over-bromination in Real-time
This section is formatted to address specific problems you might be observing during your experiment.
Q1: My reaction is producing a significant amount of di-brominated product, even though I'm using only one equivalent of brominating agent. What's happening?
A1: This is a classic case of the reactivity of the product being comparable to or greater than the starting material. Once the first bromine atom is attached to the benzodiazolone ring, it can, depending on its position, either activate or deactivate the ring towards further electrophilic substitution. If the mono-brominated product is still highly reactive, it will compete with the starting material for the remaining brominating agent, leading to the formation of the di-brominated species.
Causality: The core of the issue lies in the reaction kinetics. The rate of the second bromination is competitive with the first. Several factors can contribute to this:
-
High Reactivity of the Brominating Agent: Potent brominating agents like molecular bromine (Br₂) can be too reactive, leading to poor selectivity.
-
Reaction Temperature: Higher temperatures increase reaction rates indiscriminately, often favoring over-reaction.[1]
-
Concentration Effects: High concentrations of reactants can lead to localized "hot spots" of high brominating agent concentration, promoting multiple substitutions on a single molecule before it diffuses away.
Solutions:
-
Switch to a Milder Brominating Agent: Instead of Br₂, consider using N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which can significantly improve selectivity for mono-bromination.[2] Another mild and safe option is tetrabutylammonium tribromide (TBATB), which is known for its high selectivity in various bromination reactions.[3]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C) will decrease the overall reaction rate, allowing for better control and selectivity.[1]
-
Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, use a syringe pump to add it dropwise over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
Q2: I'm observing multiple spots on my TLC, and I'm not sure which is my desired mono-brominated product and which are the over-brominated side products. How can I tell them apart?
A2: Differentiating between your product and byproducts on a TLC plate is crucial for reaction monitoring and purification. Here's a systematic approach:
-
Co-spotting: On the same TLC plate, spot your starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. The spot corresponding to the starting material will be more intense in the co-spot lane. The new spot(s) are your product(s).
-
Relative Polarity: Generally, as you add more bromine atoms to the molecule, the polarity changes. In many cases, the di- and poly-brominated compounds will be less polar than the mono-brominated product and will have a higher Rf value on the TLC plate (travel further up the plate). However, this is not a universal rule and depends on the specific substitution pattern.
-
Staining: Use a stain that can help visualize your compounds. For example, a potassium permanganate (KMnO₄) stain can be useful for visualizing compounds with reactive functional groups.[4]
-
LC-MS Analysis: For unambiguous identification, analyzing a small aliquot of your reaction mixture by LC-MS is the most definitive method. The mass spectrum will clearly show the molecular ion peaks for the starting material, mono-, di-, and poly-brominated products, distinguished by their characteristic isotopic patterns for bromine.
Q3: My reaction seems to be very sensitive to the reaction conditions, and I'm getting inconsistent results. How can I improve reproducibility?
A3: Inconsistent results often stem from subtle, uncontrolled variables. To enhance reproducibility, consider the following:
-
Purity of Reagents and Solvents: Ensure your starting benzodiazolone is pure. Impurities can sometimes catalyze side reactions. Use dry, high-purity solvents, as water can interfere with many bromination reactions.
-
Inert Atmosphere: Some bromination reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
Light Sensitivity: Radical bromination can be initiated by UV light.[5] If you are using a reagent like NBS, it's good practice to protect your reaction from light by wrapping the flask in aluminum foil, especially if you are not intending a radical pathway.[5]
-
Precise Control of Stoichiometry: Use a precise method for measuring your brominating agent. For solids like NBS, ensure they are weighed accurately. For liquids like bromine, use a calibrated syringe.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of brominating a benzodiazolone?
A1: The bromination of a benzodiazolone typically proceeds through an electrophilic aromatic substitution (EAS) mechanism.[6][7] The benzene ring of the benzodiazolone acts as a nucleophile and attacks an electrophilic bromine species (Br⁺). This initial attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][8] In a subsequent step, a base (often the solvent or the counter-ion of the brominating agent) removes a proton from the carbon atom bearing the new bromine, restoring the aromaticity of the ring and yielding the bromo-benzodiazolone.[6]
Q2: Which brominating agent is best for selective mono-bromination of benzodiazolones?
A2: The "best" brominating agent depends on the specific reactivity of your benzodiazolone substrate. However, for achieving high selectivity for mono-bromination, milder reagents are generally preferred over highly reactive ones like elemental bromine (Br₂).
| Brominating Agent | Reactivity | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | Mild | Acetonitrile, DMF, or CCl₄, often with a catalytic amount of acid or a radical initiator.[9] | Easy to handle solid, provides a low concentration of Br₂, good for selective bromination.[2] | Can initiate radical reactions if not controlled.[10] |
| Tetrabutylammonium tribromide (TBATB) | Mild | Various organic solvents. | Safer and easier to handle than Br₂, offers mild and efficient bromination.[3] | May require slightly elevated temperatures for less reactive substrates. |
| Molecular Bromine (Br₂) | High | Acetic acid, CH₂Cl₂, or other non-polar solvents, often with a Lewis acid catalyst like FeBr₃.[11] | Potent brominating agent. | Difficult to handle (corrosive, volatile), often leads to over-bromination.[2] |
Q3: How can I effectively monitor the progress of my bromination reaction to avoid over-bromination?
A3: Careful reaction monitoring is key to stopping the reaction at the optimal time to maximize the yield of the mono-brominated product.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring.[4] By comparing the intensity of the starting material spot to the product spot(s), you can estimate the reaction's progress. It is advisable to run a TLC every 15-30 minutes, especially as the reaction nears completion.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of the starting material and the formation of products.[4] This is a more precise method for determining the optimal reaction time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS is an excellent technique for both monitoring the reaction and identifying the products by their mass-to-charge ratio and fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, you can take a small aliquot from the reaction mixture, quench it, and quickly run a proton NMR. The appearance of new aromatic signals and the disappearance of the starting material signals can provide a clear picture of the reaction's progress.
Experimental Protocols
Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)
This protocol provides a general procedure for the selective mono-bromination of a benzodiazolone derivative.
Materials:
-
Benzodiazolone substrate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice bath
-
Syringe pump (optional, for slow addition)
Procedure:
-
Dissolve the benzodiazolone substrate (1.0 eq) in anhydrous acetonitrile in the round-bottom flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate vial, dissolve NBS (1.05 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the NBS solution to the reaction mixture dropwise over a period of 30-60 minutes. For very reactive substrates, a syringe pump is recommended for a slower, more controlled addition.
-
Monitor the reaction progress by TLC every 15 minutes.
-
Once the starting material is consumed (or the desired conversion is reached), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., KMnO₄)
Procedure:
-
Prepare the eluent system and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.
-
Using a capillary spotter, carefully take a small aliquot of the reaction mixture and spot it onto the baseline of the TLC plate.
-
On the same plate, spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp.
-
If necessary, further visualize the spots by dipping the plate in a staining solution and gently heating it with a heat gun.
-
Compare the spots of the reaction mixture to the starting material to assess the progress of the reaction.
Visualizations
Caption: Mechanism of desired mono-bromination versus undesired over-bromination.
Caption: A workflow for troubleshooting and optimizing the selective mono-bromination.
References
-
Cankař, P., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances. Available at: [Link]
-
Kim, B., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
ResearchGate. (2016). Can I brominated benzothiadiazole with N-bromosuccinimide?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. Available at: [Link]
- Google Patents. (2020). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
NIH. (2022). Enhanced NLO response and switching self-focussing in benzodiazepine derivative with –NO2 and -Br substitution. Available at: [Link]
- Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Master Organic Chemistry. (2019). Bromination of alkenes with Br2 to give dibromides. Available at: [Link]
-
University of Nairobi. (n.d.). A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
ScholarWorks at WMU. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Available at: [Link]
-
NIH. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available at: [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Available at: [Link]
-
Science Forums. (2012). Preventing a bromination reaction from going radical. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
PubMed. (2022). Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies. Available at: [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
-
PubMed. (1982). Purification of polybrominated biphenyl congeners. Available at: [Link]
-
Chem.libretexts.org. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
YouTube. (2018). 18.2a EAS Bromination and Chlorination. Available at: [Link]
-
MDPI. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]
-
NIH. (2019). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Available at: [Link]
-
Zenodo. (2017). EFFECT OF CATALYST ON SYNTHESIS OF 1, 5- BENZODIAZEPINE DERIVATIVES AND EVALUATION OF THEIR PHARMACOLOGICAL ACTIVITY. Available at: [Link]
-
PubMed. (2000). Synthesis of a 10000 member 1,5-benzodiazepine-2-one library by the directed sorting method. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. Available at: [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Available at: [Link]
-
OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
-
International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Available at: [Link]
-
YouTube. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Available at: [Link]
-
MDPI. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. Available at: [Link]
-
Organic Chemistry Class Notes. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Available at: [Link]
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Technical Support Center: Characterization of Impurities in 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to address specific challenges in the identification and characterization of impurities during the synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The control of such impurities is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides practical, field-proven insights in a question-and-answer format, supplemented with detailed troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and analysis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Q1: What are the most likely process-related impurities I should expect during the N-dimethylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one?
A1: The synthesis of the target molecule typically involves the N-alkylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one using a methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base. The primary process-related impurities arise from incomplete or side reactions during this step. You should anticipate:
-
Unreacted Starting Material: 5-bromo-1,3-dihydro-2H-benzimidazol-2-one. Its presence indicates an incomplete reaction, which could be due to insufficient reagent, base, or reaction time.
-
Mono-methylated Intermediate: 5-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one. This is often the most significant impurity, resulting from the first methylation step not proceeding to completion.
-
Positional Isomers: If the initial bromination of the phenylenediamine precursor was not regioselective, you might carry over and form isomers such as 6-bromo- or 7-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
-
Impurities from Reagents: By-products from the reaction of the base with the methylating agent or impurities present in the starting materials can also be observed.[2]
Q2: My initial HPLC-UV analysis shows a major peak for my product and a significant secondary peak. How can I quickly and presumptively identify if it's the mono-methylated impurity?
A2: The most efficient method is Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This technique provides the molecular weight of the compounds as they elute from the HPLC column.
-
Expected Molecular Weights:
-
Target Product (Di-methylated): C₉H₉BrN₂O, [M+H]⁺ ≈ 241/243 (due to bromine isotopes ⁷⁹Br/⁸¹Br).
-
Mono-methylated Impurity: C₈H₇BrN₂O, [M+H]⁺ ≈ 227/229.
-
Starting Material (Un-methylated): C₇H₅BrN₂O, [M+H]⁺ ≈ 213/215.[4]
-
-
Causality: By coupling your HPLC to a mass spectrometer, you can directly correlate the chromatographic peak with its mass.[5] If the secondary peak shows a mass-to-charge ratio (m/z) corresponding to the mono-methylated species, it provides strong evidence for its identity. This is far more definitive than relying on retention time alone.
Q3: My LC-MS analysis shows a peak with a mass that doesn't correspond to any expected impurity. What is the standard procedure?
A3: An unexpected peak requires a systematic investigation to ensure product safety and quality.[6] The process involves isolation followed by structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): First, obtain an accurate mass measurement of the unknown impurity. HRMS provides the elemental composition (molecular formula), which is critical for proposing potential structures.[7]
-
Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity for structural analysis. The goal is to achieve high purity of the isolated fraction.
-
Structural Elucidation: The gold standard for determining the structure of an unknown compound is Nuclear Magnetic Resonance (NMR) spectroscopy.[8] A full suite of experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) is typically required to unambiguously determine the connectivity and chemical structure.[9][10]
-
Synthesis and Confirmation: Once a structure is proposed, synthesizing the impurity and comparing its chromatographic and spectroscopic data with the isolated unknown provides ultimate confirmation.[11]
Q4: Can impurities in my starting material, 5-bromo-1,3-dihydro-2H-benzimidazol-2-one, carry through to the final product?
A4: Absolutely. The purity of starting materials is paramount. Impurities present in the starting material can either carry through unchanged or react to form new impurities.[2] For example:
-
An isomer of the starting material (e.g., 4-bromo-1,3-dihydro-2H-benzimidazol-2-one) will be methylated to form an isomeric final product.
-
Other organic impurities in the starting material may also undergo N-methylation, leading to a complex impurity profile in the final product. It is crucial to have a fully characterized and high-purity starting material before proceeding with the synthesis.
Section 2: Troubleshooting Guides
Guide 1: Systematic Approach to an Unknown Peak in HPLC Analysis
This guide provides a logical workflow for identifying and characterizing an unknown peak observed during the routine HPLC analysis of a synthesis batch.
Caption: Workflow for systematic impurity identification.
-
Verify System Performance: Before investigating the sample, ensure the HPLC system is performing correctly. Check the retention time and peak shape of the main component against a reference standard. Ensure the baseline is stable.[12]
-
Perform LC-MS Analysis: Inject the sample into an LC-MS system. This is the most critical step for initial identification.[5]
-
Compare Molecular Weight: Compare the obtained mass of the unknown peak against a table of potential impurities.
Potential Impurity Formula Expected [M+H]⁺ (m/z) Origin Starting Material C₇H₅BrN₂O 213 / 215 Incomplete Reaction Mono-methylated Intermediate C₈H₇BrN₂O 227 / 229 Incomplete Reaction Target Product C₉H₉BrN₂O 241 / 243 API De-brominated Product C₉H₁₀N₂O 163 Side Reaction/Starting Material Impurity Di-bromo Impurity C₉H₈Br₂N₂O 319 / 321 / 323 Starting Material Impurity -
Confirmation or Further Investigation:
-
If a match is found: Confirm the identity by co-injecting with a synthesized reference standard of the suspected impurity.
-
If no match is found: The impurity is novel. Proceed with isolation via preparative HPLC and full structural elucidation using HRMS and 1D/2D NMR techniques as outlined in FAQ A3.[9]
-
Guide 2: Troubleshooting Poor HPLC Chromatographic Performance
Poor chromatography can mask or incorrectly quantify impurities. This guide addresses common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column overload.- Secondary interactions with column silica.- Column degradation (void formation). | - Reduce sample concentration.- Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid).- Replace the column. |
| Peak Fronting | - Sample solvent is much stronger than the mobile phase.- Column overload (less common). | - Dissolve the sample in the mobile phase or a weaker solvent.[13]- Reduce sample concentration. |
| Split Peaks | - Clogged inlet frit on the column.- Column void or channel.- Co-elution of two different compounds. | - Reverse-flush the column (if permissible by manufacturer).- Replace the column.- Analyze with LC-MS to check for multiple masses under the peak. |
| Baseline Noise/Drift | - Air bubbles in the pump or detector.[14]- Mobile phase improperly mixed or degassed.- Contaminated mobile phase or column. | - Purge the pump and flush the system.[12]- Ensure proper mobile phase degassing.- Prepare fresh mobile phase; flush the column with a strong solvent like isopropanol.[14] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare mobile phase carefully and use a gradient proportioning valve test.- Use a column oven for temperature control.- Replace the column if shifts are consistent and progressive. |
Guide 3: Protocol for Structural Elucidation of an Isolated Impurity
Once an unknown impurity has been isolated with >95% purity, this protocol outlines the steps for definitive structure determination.
Caption: Logic flow for using 2D NMR to build a chemical structure.
-
Acquire High-Resolution Mass Spectrum (HRMS): Dissolve a small amount of the isolated impurity and obtain its HRMS data to determine the elemental composition. This is the foundational piece of information.
-
Acquire ¹H NMR Spectrum: This experiment identifies all the proton environments, their integrations (ratio), and their coupling patterns (J-coupling), revealing adjacent protons.
-
Acquire ¹³C and DEPT-135 NMR Spectra: The ¹³C NMR shows all unique carbon environments. The DEPT-135 experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.
-
Acquire COSY (Correlation Spectroscopy) Spectrum: This 2D experiment shows which protons are coupled to each other, allowing you to piece together proton spin systems (e.g., aromatic ring substitution patterns, alkyl chains).
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton directly to the carbon it is attached to. It is the most reliable way to assign ¹³C peaks based on their known ¹H assignments.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. This allows you to connect the fragments identified from COSY across non-protonated (quaternary) carbons and heteroatoms (like nitrogen or oxygen).
-
Assemble the Structure: Using all the data—elemental formula (HRMS), proton spin systems (COSY), C-H attachments (HSQC), and long-range connectivity (HMBC)—piece together the final chemical structure. Ensure all spectroscopic data are consistent with the proposed structure.
By following these structured guides, researchers can efficiently and accurately troubleshoot issues, identify unknown impurities, and ensure the quality and integrity of their synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
References
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Available at: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. Available at: [Link]
-
ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. Available at: [Link]
-
Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
-
World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. Available at: [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]
-
Teledyne ISCO. (2021). HPLC Troubleshooting and Maintenance Techniques. YouTube. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Available at: [Link]
-
Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Available at: [Link]
-
PubMed. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Available at: [Link]
-
Book Bazooka. (n.d.). Maintaining And Troubleshooting Hplc Systems A Users Guide. Available at: [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Available at: [Link]
-
Axion Labs. (2025). HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. YouTube. Available at: [Link]
-
ResearchGate. (2022). (PDF) SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available at: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
Technology Networks. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]
-
CAS. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Available at: [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Available at: [Link]
-
Journal of Applicable Chemistry. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Available at: [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Available at: [Link]
-
Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part II. YouTube. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Available at: [Link]
-
PubChem. (n.d.). 5,6-dibromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]
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Technical Support Center: Catalyst Selection & Troubleshooting for Functionalizing 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
From the desk of the Senior Application Scientist:
Welcome to the technical support center dedicated to the functionalization of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This molecule serves as a critical scaffold in medicinal chemistry and materials science. Its successful modification via cross-coupling is paramount, yet often fraught with challenges ranging from low yields to catalyst deactivation. This guide is structured as a series of questions and answers to directly address the practical issues encountered in the lab. We will delve into the "why" behind catalyst selection, not just the "what," to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Catalyst Selection (FAQs)
Q1: What are the most effective methods for functionalizing the C-Br bond of this benzodiazolone scaffold?
A1: The primary and most versatile approach is palladium-catalyzed cross-coupling.[1][2] This family of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. The most relevant transformations for this substrate are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines.[4][5]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[6][7]
-
Heck Coupling: For forming C-C bonds by coupling with alkenes.[8][9]
Q2: What are the critical parameters to consider when choosing a palladium catalyst system for a specific transformation?
A2: A successful reaction depends on the synergistic interplay of the palladium source, ligand, base, and solvent. Key considerations include:
-
Palladium Precursor: While simple salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are options, modern, well-defined pre-catalysts (e.g., G3-Pd precatalysts) are often superior. They ensure the efficient generation of the active Pd(0) species, leading to more reliable and reproducible results.[10]
-
Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[11] Bulky, electron-rich phosphine ligands are generally preferred for aryl bromides as they promote the rate-limiting steps in many catalytic cycles.
-
Base Selection: The base plays multiple roles: it activates the coupling partner (e.g., in Suzuki and Buchwald-Hartwig reactions) and neutralizes the HX generated during the reaction. Its strength and solubility can dramatically impact reaction rate and side reactions.[12]
-
Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic solvents like toluene, dioxane, or DMF are common choices.
Section 2: Suzuki-Miyaura Coupling: C-C Bond Formation
Q3: I want to perform a Suzuki coupling on my 5-bromo-benzodiazolone with an arylboronic acid. What is a reliable starting catalyst system?
A3: For a robust starting point, we recommend [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . This catalyst is commercially available, air-stable, and highly effective for a broad range of aryl bromides.[13] The dppf ligand's large bite angle and electron-donating properties facilitate the catalytic cycle.
An alternative, particularly for more challenging couplings, is to use a combination of a palladium source like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos .
Q4: What are the optimal base and solvent conditions for this Suzuki coupling?
A4: A common and effective combination is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system like 1,2-dimethoxyethane (DME) or dioxane/water .[13][14]
-
Why Carbonate Bases? They are strong enough to facilitate the crucial transmetalation step without promoting significant side reactions like ester hydrolysis, which can be an issue with stronger bases if other functional groups are present.[15]
-
Why an Aqueous Solvent System? Water can accelerate the transmetalation step. The prevailing mechanism suggests the formation of a µ-bridging hydroxide between the palladium and boron atoms, which facilitates the transfer of the organic group.[16]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Substrate | 5-bromo-1,3-dimethyl...one | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(dppf)Cl₂ | 1 - 3 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DME | Ensure adequate solubility of all components. |
| Temperature | 80 - 100 °C | Monitor by TLC/LCMS for completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 equiv), the boronic acid (1.3 equiv), and the base (K₂CO₃, 2.5 equiv).
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv) to the vessel.
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Buchwald-Hartwig Amination: C-N Bond Formation
Q5: I need to couple a secondary amine with the 5-bromo-benzodiazolone. Which catalyst system is best suited for this Buchwald-Hartwig amination?
A5: For C-N bond formation, especially with aryl bromides, the choice of a bulky, electron-rich phosphine ligand is critical. We recommend using a palladium pre-catalyst in combination with a biarylphosphine ligand. A highly effective and general system is GPhos-Pd-G3 or a combination of Pd₂(dba)₃ with t-BuXPhos or BrettPhos .[11] These ligands create a sterically hindered yet highly active catalytic species that promotes the challenging C-N reductive elimination step.
Q6: Why is a strong, non-nucleophilic base required for this reaction?
A6: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine (or the N-H-Pd complex), forming the palladium-amido intermediate necessary for reductive elimination.[4] A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is ideal. These bases are highly effective at deprotonation but are poor nucleophiles, minimizing unwanted side reactions with the aryl bromide.[17]
Diagram: General Palladium Catalytic Cycle
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
Section 4: Troubleshooting Guide
Q7: My Suzuki reaction has failed or given a very low yield. What are the most common causes and how do I fix them?
A7: Low yield in a Suzuki coupling is a common issue. A systematic approach is key to identifying the problem.
-
Problem 1: Inactive Catalyst. The Pd(0) active species is not being generated or is deactivating.
-
Cause: The palladium precatalyst is old or was handled improperly. The reaction was not performed under strictly inert conditions, leading to oxidation.
-
Solution: Use a fresh bottle of catalyst. Ensure your reaction vessel is properly oven- or flame-dried and that your solvents are thoroughly degassed.[2] Consider using a more robust pre-catalyst designed for easy activation.
-
-
Problem 2: Boronic Acid Decomposition. The boronic acid is degrading before it can participate in the catalytic cycle (protodeboronation).
-
Cause: This is often caused by excessive water, prolonged heating, or a base that is too strong.
-
Solution: Minimize water content or run the reaction under anhydrous conditions. Switch to a milder base like potassium fluoride (KF).[15] Alternatively, use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
-
-
Problem 3: Poor Solubility. One or more components are not fully dissolved, leading to a sluggish or incomplete reaction.
-
Cause: The chosen solvent is inappropriate for the specific substrates.
-
Solution: Try a different solvent system. For example, if dioxane/water fails, consider toluene/ethanol or DMF. Ensure vigorous stirring, especially for heterogeneous mixtures.
-
Q8: I am observing significant debromination of my starting material instead of the desired coupled product. What causes this side reaction?
A8: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen.
-
Cause A (Suzuki): This can occur if the transmetalation step is slow relative to competing pathways. The palladium-aryl intermediate can react with trace water or other proton sources.
-
Solution: Increase the rate of transmetalation by using a more reactive boronic acid derivative or a more effective base (e.g., switching from K₂CO₃ to Cs₂CO₃).
-
-
Cause B (General): Catalyst degradation to palladium black (Pd(0) nanoparticles) can sometimes catalyze hydrodebromination.
-
Solution: Use a ligand that better stabilizes the mononuclear palladium species and prevents aggregation. Increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 L:Pd) can sometimes help.[12]
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
- ACSPublications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023).
- White Rose eTheses Online.
- PubMed Central (PMC). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
- ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
- A Mild and Efficient Protocol for the Catalytic Silyl
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- RSC Publishing. (2024). Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides.
- Wikipedia. Sonogashira coupling.
- ChemScene. 5-Bromo-1,3-dimethyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- DSpace@MIT.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2025).
- Chemistry LibreTexts. (2023). Heck Reaction.
- Sonogashira cross-coupling of 3-bromo-1,2-diones.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ACSPublications. Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. Organic Letters.
- Chem 115 Myers. The Suzuki Reaction.
- PubMed. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5- Exo- dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
- PubMed. (2015).
-
MDPI. (2023). Efficient Synthesis of 1H-Benzo[8][12]imidazo[1,2-c][4][18]oxazin-1-one Derivatives Using Ag 2 CO 3 /TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- YouTube. (2025).
- Chemistry LibreTexts. (2023). 2.
- NROChemistry. Sonogashira Coupling.
- RSC Publishing. Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides.
- Master Organic Chemistry. (2016).
- MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- Fiveable.
- YouTube. (2025).
- ResearchGate. (2025).
- Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. researchgate.net [researchgate.net]
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- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its non-brominated analog, 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Understanding the spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in drug discovery and development.
Introduction to Benzodiazolones and the Significance of NMR Spectroscopy
Benzodiazolones, and more specifically benzimidazolones, are a class of heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, researchers can gain precise insights into the molecular structure and the electronic environment of each atom.
This guide will focus on a comparative analysis to highlight the influence of the bromine substituent on the NMR spectra of the 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold.
Molecular Structures and Atom Numbering
To facilitate the interpretation of the NMR data, the molecular structures and the atom numbering scheme for both 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one ( 1 ) and 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one ( 2 ) are presented below.
Figure 1. Molecular structures of the compared benzodiazolones.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for the target compound 1 and the comparative compound 2 . The data for compound 1 was obtained from a publication by Nale and Bhanage (2015), while the data for compound 2 is sourced from the PubChem database.
¹H NMR Data Comparison
| Proton | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) | Multiplicity | J (Hz) |
| H-4 | 7.12 | 7.05 | d | 8.4 |
| H-6 | 7.25 | 7.05 | dd | 8.4, 2.0 |
| H-7 | 6.85 | 7.05 | d | 2.0 |
| N-CH₃ | 3.42 | 3.39 | s | - |
Table 1. ¹H NMR Spectral Data for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1) and 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (2).
¹³C NMR Data Comparison
| Carbon | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) |
| C-2 | Data not available | 154.5 |
| C-4 | Data not available | 107.8 |
| C-5 | Data not available | 121.2 |
| C-6 | Data not available | 121.2 |
| C-7 | Data not available | 107.8 |
| C-3a | Data not available | 129.8 |
| C-7a | Data not available | 129.8 |
| N-CH₃ | Data not available | 27.2 |
Table 2. ¹³C NMR Spectral Data for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1) and 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (2). Note: Experimental ¹³C NMR data for compound 1 was not available in the cited literature.
Interpretation and Discussion of Spectral Data
The presence of the bromine atom at the C-5 position in compound 1 induces significant changes in the ¹H NMR spectrum compared to the non-brominated analog 2 .
¹H NMR Analysis:
-
Aromatic Protons: In compound 2 , the four aromatic protons (H-4, H-5, H-6, and H-7) are chemically equivalent due to the symmetry of the molecule, resulting in a single multiplet around 7.05 ppm. In contrast, the bromine substituent in compound 1 breaks this symmetry, leading to three distinct signals for the aromatic protons.
-
The proton H-4 appears as a doublet at 7.12 ppm with a coupling constant of 8.4 Hz, indicative of ortho-coupling with H-5 (which is substituted by bromine).
-
The proton H-6 is observed as a doublet of doublets at 7.25 ppm, arising from ortho-coupling with H-7 (J = 8.4 Hz) and meta-coupling with H-4 (J = 2.0 Hz).
-
The proton H-7 appears as a doublet at 6.85 ppm with a small coupling constant of 2.0 Hz, corresponding to meta-coupling with H-6. The upfield shift of H-7 is likely due to the combined electron-donating effect of the adjacent nitrogen and the deshielding effect of the bromine at the para position.
-
-
N-Methyl Protons: The N-methyl protons in both compounds appear as sharp singlets, as expected. The slight downfield shift observed for the N-methyl protons in compound 1 (3.42 ppm) compared to compound 2 (3.39 ppm) can be attributed to the electron-withdrawing inductive effect of the bromine atom, which reduces the electron density on the nitrogen atoms.
¹³C NMR Analysis (Predicted Effects for Compound 1):
-
C-5 (Carbon bearing Bromine): A significant downfield shift is expected for C-5 due to the direct attachment of the electronegative bromine atom.
-
Ortho and Para Carbons (C-4, C-6): The carbons ortho and para to the bromine substituent are expected to experience a shielding effect (upfield shift) due to the resonance effect of the halogen.
-
Meta Carbon (C-7): The carbon meta to the bromine (C-7) is expected to show a minimal shift compared to the non-brominated analog.
-
Carbonyl Carbon (C-2) and N-Methyl Carbons: The electron-withdrawing nature of the bromine atom is anticipated to cause a slight downfield shift for the carbonyl carbon and the N-methyl carbons.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for benzodiazolone derivatives.
Figure 2. A generalized workflow for NMR data acquisition.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing properties and relatively simple residual solvent peak. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds and can be useful for observing exchangeable protons like N-H protons, though this is not present in the N-methylated compounds discussed here.
-
Shimming: This step is critical for obtaining sharp, well-resolved NMR signals by minimizing magnetic field inhomogeneities.
-
Proton Decoupling in ¹³C NMR: Broadband proton decoupling is employed to simplify the ¹³C spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This also enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Number of Scans for ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
Conclusion
This guide provides a foundational comparison of the ¹H NMR spectra of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its non-brominated analog. The analysis clearly demonstrates the predictable and interpretable effects of the bromine substituent on the chemical shifts and coupling patterns of the aromatic protons. While experimental ¹³C NMR data for the brominated compound was not available, the expected trends were discussed based on established principles of substituent effects. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this class of compounds, ensuring data reliability and reproducibility for researchers in the field.
References
-
Nale, D. B., & Bhanage, B. M. (2015). Copper catalyzed efficient synthesis of 2-benzimidazolone scaffold from 2-nitroaniline and dimethyl carbonate via hydrosilylation reaction. Green Chemistry, 17(4), 2480-2486. [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
comparing the reactivity of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with its demethylated analog
A Senior Application Scientist's In-Depth Technical Guide to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its Demethylated Analog
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The benzimidazolone core, a privileged structure in numerous therapeutic agents, presents a fascinating case study in how subtle structural modifications can profoundly impact chemical behavior.[1] This guide provides a detailed comparative analysis of the reactivity of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and its demethylated counterpart, 5-bromo-1,3-dihydro-2H-1,3-benzodiazol-2-one.
We will dissect the electronic and steric influences of the N-methyl groups and provide field-proven insights into how these differences manifest in common, synthetically crucial reactions. This guide is designed not as a rigid template, but as a logical exploration of chemical principles, supported by experimental data and detailed protocols.
Structural and Electronic Landscape: The Impact of N-Methylation
The fundamental difference between our two molecules of interest lies in the substitution at the nitrogen atoms of the benzimidazolone ring. This seemingly simple change—the presence or absence of two methyl groups—initiates a cascade of electronic and steric effects that dictate their reactivity.
-
5-bromo-1,3-dihydro-2H-1,3-benzodiazol-2-one (The N-H Analog): This molecule possesses two acidic N-H protons. In the presence of a base, it can be deprotonated to form an ambident nucleophilic anion. The nitrogen atoms can act as nucleophiles, and the molecule is capable of forming intermolecular hydrogen bonds, which can affect its solubility and crystal packing.
-
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (The N-Methylated Analog): The N-H protons are replaced by methyl groups. This modification has several key consequences:
-
Increased Electron Density: Methyl groups are electron-donating through an inductive effect (+I).[2][3] This effect pushes electron density into the aromatic system, making the ring more nucleophilic and potentially more susceptible to electrophilic attack.
-
Loss of Acidity: The absence of acidic protons means it cannot be deprotonated at the nitrogen positions in the same manner.
-
Steric Hindrance: The methyl groups introduce steric bulk around the nitrogen atoms, which can influence the approach of reagents.[4]
-
Solubility: The lack of N-H bonds prevents hydrogen bonding, generally increasing solubility in nonpolar organic solvents compared to its N-H analog.
-
Caption: Logical flow of electronic effects stemming from N-methylation.
Comparative Reactivity in Key Synthetic Transformations
The aforementioned structural differences lead to distinct behaviors in synthetically valuable reactions, particularly palladium-catalyzed cross-coupling reactions where the C-Br bond is the reactive site.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound.[5][6] While both our substrates possess the requisite C-Br bond, the N-substituents play a critical role in catalyst and base selection.
-
N-H Analog: The acidic N-H protons can interfere with common basic conditions (e.g., using strong bases like NaOtBu). The benzimidazolone anion formed can potentially coordinate to the palladium center, influencing the catalytic cycle. Therefore, milder bases like K₂CO₃ or K₃PO₄ are often preferred. The choice of solvent and ligand system is crucial to avoid catalyst inhibition.[1]
-
N-Methylated Analog: This substrate is generally more robust in Suzuki couplings. The absence of acidic protons allows for a wider range of bases to be employed. The increased electron density on the aromatic ring can facilitate the initial oxidative addition step of the palladium catalyst, potentially leading to faster reaction rates under similar conditions.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | 5-bromo-1,3-dihydro-2H-1,3-benzodiazol-2-one | 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | Rationale for Difference |
| Typical Base | K₂CO₃, K₃PO₄ | Na₂CO₃, Cs₂CO₃, K₃PO₄ | N-H analog requires milder bases to prevent side reactions and catalyst inhibition. |
| Catalyst Loading | May require higher loading (e.g., 2-5 mol%) | Can be effective at lower loading (e.g., 1-3 mol%) | N-H can act as a ligand, potentially deactivating the catalyst. |
| Reaction Time | Potentially longer | Generally shorter | Enhanced electron density on the methylated ring can accelerate oxidative addition. |
| Yield | Moderate to Good | Good to Excellent | Fewer potential side reactions and more stable catalytic system. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a self-validating system for comparing the reactivity of the two substrates under identical conditions.
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Materials:
-
5-bromo-1,3-dihydro-2H-1,3-benzodiazol-2-one OR 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 M aqueous solution, 2.0 eq)
-
1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add the bromo-benzimidazolone substrate (1 mmol), phenylboronic acid (1.2 mmol), and a magnetic stir bar.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and the 2.0 M aqueous K₂CO₃ solution (1 mL).
-
Degassing: Seal the flask and purge with nitrogen or argon for 15 minutes while stirring. This step is critical to remove oxygen which can oxidize the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). The N-methylated analog is expected to reach completion faster.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, coupling an aryl halide with an amine.[7][8] The differences between the two substrates are even more pronounced in this transformation.
-
N-H Analog: The presence of N-H groups on the substrate itself presents a significant challenge. The substrate can compete with the desired amine nucleophile, leading to self-coupling or oligomerization under the basic conditions required for the reaction. A careful selection of a highly specialized catalyst system (ligand and palladium source) and reaction conditions is necessary to favor the desired intermolecular coupling.[9]
-
N-Methylated Analog: This substrate is ideally suited for Buchwald-Hartwig amination. It lacks the reactive N-H sites, eliminating the possibility of self-condensation. This results in cleaner reactions and higher yields of the desired arylamine product. The choice of base and catalyst can be more conventional, following standard protocols for aryl bromides.[10]
Table 2: Predicted Outcomes in Buchwald-Hartwig Amination with Morpholine
| Substrate | Predicted Major Product | Predicted Side Products | Expected Yield |
| N-H Analog | Desired C-N coupled product | Self-coupled dimers/oligomers | Low to Moderate |
| N-Methylated Analog | Desired C-N coupled product | Minimal | Good to Excellent |
Conclusion: A Tale of Two Scaffolds
The N-methylation of 5-bromo-1,3-dihydro-2H-1,3-benzodiazol-2-one fundamentally alters its reactivity profile, transforming it into a more versatile and predictable building block for many modern synthetic transformations.
-
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is the superior substrate for reactions where the C-Br bond is the primary reactive site, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its enhanced electron density and lack of acidic N-H protons lead to cleaner reactions, faster rates, and higher yields.
-
5-bromo-1,3-dihydro-2H-1,3-benzodiazol-2-one , while still a valuable intermediate, requires more nuanced and carefully optimized conditions to manage the reactivity of its N-H bonds. However, these N-H bonds offer synthetic handles for further functionalization (e.g., N-alkylation), providing a different set of opportunities for molecular diversification.[11]
For drug development professionals and synthetic chemists, the choice between these two analogs is not merely a matter of preference but a strategic decision based on the desired synthetic outcome. The N-methylated version offers reliability and efficiency for cross-coupling, while the N-H analog provides a platform for subsequent N-functionalization. Understanding these core principles is essential for the rational design of efficient and successful synthetic routes.
References
-
The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC. (n.d.). NIH. [Link]
-
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. (n.d.). PubMed. [Link]
-
New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. (n.d.). ResearchGate. [Link]
- Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. (n.d.).
-
Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). PubMed. [Link]
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Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. (n.d.). PubMed Central. [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). NIH. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. [Link]
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N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. (2020). ACS Publications. [Link]
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A Structural and Mechanistic Guide to Evaluating 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as a Novel Kinase Inhibitor
Introduction: The Benzimidazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and within this landscape, the benzimidazole scaffold has proven to be a remarkably versatile and effective pharmacophore.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for binding within the kinase ATP pocket.[3] Numerous benzimidazole derivatives have been successfully developed as potent and selective inhibitors of a wide range of kinases, including those implicated in cancer progression such as VEGFR-2, Aurora kinases, and EGFR.[4][5][6]
This guide focuses on a novel, yet uncharacterized compound, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . While direct experimental data for this specific molecule is not yet available in the public domain, its structural features—a substituted benzimidazolone core—strongly suggest its potential as a kinase inhibitor. This document will, therefore, serve as a comprehensive roadmap for researchers, outlining a systematic approach to structurally and functionally characterize this compound in comparison to established benzimidazole-based kinase inhibitors. We will delve into the rationale for its potential activity, propose a panel of relevant comparator compounds, and provide detailed experimental protocols for its evaluation.
Structural Analysis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Hypothetical Kinase Inhibitor
The structure of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one presents several key features that warrant investigation into its kinase inhibitory potential. The core 1,3-dihydro-1H-1,3-benzodiazol-2-one (benzimidazolone) is a known scaffold in kinase inhibitors. The substituents—a bromine atom at the 5-position and methyl groups at the 1- and 3-positions—are expected to significantly influence its binding affinity, selectivity, and pharmacokinetic properties.
-
The Benzimidazolone Core: This central bicyclic system can act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[1]
-
5-Bromo Substitution: The electron-withdrawing bromine atom can modulate the electronic properties of the aromatic ring and potentially form halogen bonds with specific residues in the ATP-binding pocket, thereby enhancing binding affinity and selectivity.[7]
-
N1 and N3-Dimethylation: The methyl groups on the nitrogen atoms will impact the molecule's solubility, lipophilicity, and steric profile. Crucially, they prevent the formation of hydrogen bonds at these positions, which may direct the binding orientation of the molecule within the ATP pocket and influence its selectivity profile compared to N-unsubstituted benzimidazoles.
To contextualize the potential of our lead compound, we will compare it with a selection of established benzimidazole-based kinase inhibitors targeting different kinase families.
Table 1: Comparator Kinase Inhibitors with a Benzimidazole Scaffold
| Comparator Compound | Target Kinase(s) | Key Structural Features and Rationale for Comparison | Reference(s) |
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-KIT | A well-established multi-kinase inhibitor with an indazole core, structurally related to benzimidazole. It provides a benchmark for potent anti-angiogenic kinase inhibition. | [5] |
| Barasertib (AZD1152-HQPA) | Aurora B Kinase | A potent and selective Aurora B inhibitor, demonstrating the utility of the benzimidazole scaffold in targeting cell cycle kinases. | [6][8] |
| Dovitinib | VEGFR1-3, FGFR1-3, PDGFR | A multi-kinase inhibitor with a benzimidazole-urea scaffold, highlighting the potential for targeting multiple signaling pathways.[5] | [5] |
The structural comparison of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with these inhibitors will guide the initial hypothesis for its potential kinase targets and inform the design of screening panels.
Experimental Workflows for Characterization
A multi-faceted approach is essential to thoroughly characterize the kinase inhibitory profile of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This involves in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess target engagement and cellular potency.
In Vitro Kinase Inhibition Profiling: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[9][10] It is a universal assay applicable to virtually any kinase and is well-suited for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 15-30 minutes to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 1: Workflow of the ADP-Glo™ Kinase Assay.
Cellular Target Engagement: The NanoBRET™ Target Engagement Assay
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell.[11] The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to a specific protein in live cells.[12][13]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the cells and incubate for a specified period to allow for cell entry and target binding.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the target kinase.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to the wells.
-
Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (fluorescence emission/bioluminescence emission).
-
The test compound will compete with the tracer for binding to the target kinase, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value for cellular target engagement.
-
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Structural Comparison and Binding Mode Prediction: In Silico Approaches
To gain insights into the potential binding mode of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and guide the selection of target kinases, molecular docking studies can be employed.[3][8][14] By docking the compound into the ATP-binding sites of various kinases (e.g., VEGFR-2, Aurora A), we can predict its binding orientation and identify key interactions.
Workflow for Molecular Docking:
-
Preparation of Protein and Ligand Structures:
-
Obtain the 3D crystal structures of the target kinases from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the kinase, typically centered on the co-crystallized ligand in the PDB structure.
-
Use a docking program (e.g., AutoDock Vina, GOLD) to predict the binding poses of the compound within the active site.
-
-
Analysis of Binding Poses:
-
Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Compare the predicted binding mode with that of known inhibitors to understand the structure-activity relationships.
-
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A Comparative Guide to the Synthetic Validation of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and comparison of synthetic routes for 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but also the underlying scientific rationale and comparative insights to aid in the selection and optimization of a synthetic strategy.
Introduction: The Significance of Substituted Benzimidazolones
The benzimidazolone core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom and methyl groups at specific positions, as in 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This particular derivative holds potential for applications ranging from novel therapeutic agents to functional organic materials. The validation of an efficient and scalable synthetic route is therefore a critical step in harnessing its potential.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be approached through several strategic pathways. Here, we compare two primary routes, each with distinct advantages and challenges.
Route 1: Late-Stage Bromination of a Dimethylated Precursor
This approach focuses on first constructing the core 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one and then introducing the bromine atom in a subsequent step.
Route 2: Early-Stage Bromination Followed by N,N'-Dimethylation
In this alternative strategy, the bromine substituent is incorporated into the benzimidazolone scaffold at an early stage, followed by the methylation of the nitrogen atoms.
Below is a detailed examination of each route, including step-by-step protocols and a discussion of their relative merits.
Route 1: Late-Stage Bromination
This synthetic pathway involves a two-step sequence starting from the commercially available 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Experimental Protocol
Step 1: Synthesis of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (if not commercially available)
A common method for the synthesis of the benzimidazolone core involves the cyclization of o-phenylenediamine with a carbonyl source, followed by N-alkylation. For the already dimethylated precursor, one could start from N,N'-dimethyl-o-phenylenediamine and react it with a carbonyl equivalent like carbonyldiimidazole (CDI).
Step 2: Bromination of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
A stirred solution of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) is treated with a brominating agent. Elemental bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) in the presence of an acid catalyst are common choices.[1] The reaction is typically carried out at room temperature or with gentle heating to achieve complete conversion.
Causality Behind Experimental Choices
-
Solvent: Glacial acetic acid is often chosen for bromination reactions as it is polar enough to dissolve the substrate and is stable to the oxidizing conditions.
-
Brominating Agent: The choice between Br₂ and NBS can influence the regioselectivity and handling safety. NBS is often preferred for its solid nature and milder reaction profile.[1]
-
Catalyst: A Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, making the bromine more electrophilic and facilitating the aromatic substitution.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Early-Stage Bromination
This strategy introduces the bromine atom onto the aromatic ring prior to the N,N'-dimethylation steps.
Experimental Protocol
Step 1: Synthesis of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
This key intermediate can be synthesized by the reaction of 4-bromo-1,2-phenylenediamine with a carbonyl source such as urea or carbonyldiimidazole (CDI). The reaction is typically carried out at elevated temperatures.[2]
Step 2: N,N'-Dimethylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one
The N,N'-dimethylation of 5-bromo-1,3-dihydro-2H-benzimidazol-2-one can be achieved by treating it with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[3] Common bases include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[3]
Causality Behind Experimental Choices
-
Starting Material: 4-bromo-1,2-phenylenediamine is a readily available starting material, making this an accessible entry point to the target molecule.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent. Dimethyl sulfate is a less expensive alternative, though it is more toxic.
-
Base and Solvent: A strong base is required to deprotonate the weakly acidic N-H protons of the benzimidazolone. A polar aprotic solvent like DMF is ideal for solvating the resulting anion and facilitating the SN2 reaction with the methylating agent.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Performance Comparison and Data Summary
| Parameter | Route 1: Late-Stage Bromination | Route 2: Early-Stage Bromination |
| Starting Materials | 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, Brominating Agent | 4-bromo-1,2-phenylenediamine, Carbonyl Source, Methylating Agent |
| Number of Steps | 1-2 (depending on precursor availability) | 2 |
| Potential Yield | Moderate to High | Moderate to High |
| Key Challenges | Regioselectivity of bromination (potential for di- or other isomers) | Potential for incomplete dimethylation or side reactions |
| Purification | Chromatographic separation of isomers may be required. | Chromatography may be needed to separate mono- and di-methylated products. |
| Scalability | Potentially more straightforward for large-scale synthesis if the precursor is readily available. | Can be highly scalable, depending on the efficiency of the methylation step. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
-
Route 1 (Late-Stage Bromination) is advantageous if the dimethylated precursor is commercially available and affordable. However, the key challenge lies in controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer. Careful optimization of the reaction conditions, including the choice of brominating agent and catalyst, would be crucial.
-
Route 2 (Early-Stage Bromination) offers better control over the position of the bromine atom. The synthesis of the 5-bromo-1,3-dihydro-2H-benzimidazol-2-one intermediate is a well-established reaction. The subsequent N,N'-dimethylation is generally efficient, although it may require optimization to maximize the yield of the desired dimethylated product and minimize the formation of the mono-methylated byproduct.
For initial laboratory-scale synthesis and exploration, Route 2 is recommended due to the greater control over isomer formation. For larger-scale production, a thorough cost and process analysis of both routes would be necessary, with particular attention to the availability and cost of starting materials and the ease of purification.
References
- Bonuga, Y. R., et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401.
- Mavrova, A. T., et al. (2019). Synthesis and evaluation of the oil removal potential of 3-bromo-benzimidazolone polymer grafted silica gel. Heliyon, 5(8), e02293.
-
Organic Chemistry Portal. (n.d.). Bromination of Alkenes and Aromatic Compounds. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Positional Isomers of 5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Subtle differences in the arrangement of atoms within a molecule, such as in positional isomers, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its positional isomers: the 4-bromo, 6-bromo, and 7-bromo analogues. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification, quality control, and advancement in drug discovery pipelines.
The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Bromination of this core introduces a heavy atom that can modulate pharmacokinetic properties and provide a handle for further synthetic transformations. The position of the bromine atom on the benzene ring significantly influences the electronic environment of the molecule, resulting in unique spectroscopic signatures for each isomer.
This guide will delve into the nuanced differences in the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for each of the four isomers, providing a detailed analysis supported by predicted data and established spectroscopic principles.
The Isomers: A Structural Overview
The four positional isomers of bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one are distinguished by the location of the bromine atom on the fused benzene ring.
Figure 1. Structures of the four positional isomers.
Spectroscopic Comparison
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the electron-withdrawing bromine atom. The two N-methyl groups will appear as singlets, likely in the range of 3.3-3.7 ppm, with minor variations depending on the bromine's proximity.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Patterns for the Aromatic Protons
| Isomer | H-4 | H-5 | H-6 | H-7 |
| 4-Bromo | - | ~7.2 (d, J≈8 Hz) | ~7.0 (t, J≈8 Hz) | ~7.4 (d, J≈8 Hz) |
| 5-Bromo | ~7.3 (d, J≈1.5 Hz) | - | ~7.2 (dd, J≈8, 1.5 Hz) | ~7.0 (d, J≈8 Hz) |
| 6-Bromo | ~7.0 (d, J≈8 Hz) | ~7.2 (dd, J≈8, 1.5 Hz) | - | ~7.3 (d, J≈1.5 Hz) |
| 7-Bromo | ~7.4 (d, J≈8 Hz) | ~7.0 (t, J≈8 Hz) | ~7.2 (d, J≈8 Hz) | - |
Justification for Predictions: The electron-withdrawing nature of the bromine atom deshields adjacent protons, shifting them downfield. Protons further away are less affected. The coupling constants (J-values) are characteristic of ortho (~8 Hz), meta (~1.5 Hz), and para (~0 Hz) relationships between protons. For example, in the 5-bromo isomer, H-4 is a doublet due to meta-coupling with H-6, while H-6 is a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide complementary information for isomer differentiation. The carbon directly attached to the bromine atom will exhibit a significantly lower chemical shift due to the heavy atom effect. The carbonyl carbon of the imidazolone ring is expected to appear around 154-156 ppm. The N-methyl carbons will be found in the range of 28-32 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Aromatic Carbons
| Isomer | C-4 | C-5 | C-6 | C-7 | C-3a | C-7a |
| 4-Bromo | ~110 | ~125 | ~123 | ~115 | ~133 | ~130 |
| 5-Bromo | ~112 | ~115 | ~126 | ~110 | ~132 | ~131 |
| 6-Bromo | ~110 | ~126 | ~115 | ~112 | ~131 | ~132 |
| 7-Bromo | ~115 | ~123 | ~125 | ~110 | ~130 | ~133 |
Justification for Predictions: The carbon bearing the bromine (C-Br) will be the most upfield of the aromatic carbons due to the direct electronic effect of the halogen. The other carbon chemical shifts are influenced by the inductive and resonance effects of the bromine and the fused imidazolone ring. Computational chemistry can provide more precise predictions for these shifts.[1][2]
Infrared (IR) Spectroscopy
The IR spectra of all four isomers will share common features characteristic of the benzimidazolone core. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| C=O (Amide) | 1710 - 1680 | Strong, sharp carbonyl stretch |
| C=C (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |
| C-N Stretch | 1350 - 1250 | Medium to strong |
| C-H (Aromatic) | 3100 - 3000 | Weak to medium |
| C-H (Methyl) | 2950 - 2850 | Weak to medium |
| C-Br Stretch | 650 - 550 | Weak to medium |
| C-H Bending (oop) | 900 - 675 | Strong, pattern depends on substitution |
The out-of-plane (oop) C-H bending vibrations are particularly useful for distinguishing substitution patterns on the benzene ring. For example, an isolated aromatic C-H bond, as seen in the 5- and 6-bromo isomers, will have a distinct band in the 880-860 cm⁻¹ region. The patterns for the 4- and 7-bromo isomers with three adjacent aromatic hydrogens will be different.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All four isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). This will be observed as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).
Predicted Fragmentation Pattern:
The primary fragmentation pathway for these isomers is expected to involve the loss of the bromine radical, followed by the sequential loss of methyl radicals and carbon monoxide.
Figure 2. Predicted mass spectral fragmentation pathway.
While the major fragments may be the same, the relative intensities of these fragments could potentially differ slightly between the isomers, although this would require high-resolution mass spectrometry and careful analysis to be a reliable method of differentiation on its own.
Experimental Protocols
To obtain the spectroscopic data for these isomers, a standardized set of experimental procedures should be followed to ensure data consistency and comparability.
Synthesis of Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Isomers
A general synthetic route involves the N,N'-dimethylation of the corresponding bromo-1H-benzo[d]imidazol-2(3H)-one. The starting bromo-benzimidazolones can be prepared from the appropriate bromo-o-phenylenediamine.
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A Comparative Guide to Assessing the Purity of Synthesized 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols and the scientific rationale behind the methodological choices, ensuring technical accuracy and practical applicability.
Introduction
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a halogenated benzodiazolone derivative with potential applications in medicinal chemistry and materials science. As with any synthesized active pharmaceutical ingredient (API) or key intermediate, rigorous purity assessment is a critical component of quality control. HPLC is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
The challenge in developing a robust HPLC method lies in achieving adequate separation of the main compound from all potential process-related impurities and degradation products. These can include unreacted starting materials, synthetic intermediates, byproducts from side reactions, and degradants formed under stress conditions. A well-designed HPLC method that can separate all these entities is termed "stability-indicating."
This guide compares a conventional reversed-phase HPLC method using a C18 stationary phase with an alternative method employing a Pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for halogenated aromatic compounds.
Chemical Properties of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [1][2] |
| Molecular Weight | 241.09 g/mol | [1] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | [1] |
Potential Impurities
A comprehensive purity assessment requires consideration of potential impurities arising from the synthetic route. A plausible synthesis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one could involve the bromination of 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one or the cyclization of a brominated diamine precursor. Potential impurities could therefore include:
-
Starting Materials: Unreacted precursors.
-
Intermediates: Partially reacted intermediates.
-
Isomers: Positional isomers of the bromo-substituent.
-
Over-brominated products: Di- or tri-brominated species.
-
Degradation Products: Resulting from hydrolysis, oxidation, or photolysis.
HPLC Method Comparison
This guide details two distinct reversed-phase HPLC methods for the purity analysis of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Method A: The Conventional Approach (C18 Column)
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, separating analytes based primarily on hydrophobic interactions. This method serves as a robust starting point for many small molecules.
Method B: The Alternative Approach (PFP Column)
The Pentafluorophenyl (PFP) stationary phase provides an alternative selectivity to C18. It can engage in multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes it particularly effective for the separation of halogenated compounds, positional isomers, and polar analytes.[3]
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the expected performance of the two methods.
| Parameter | Method A (C18) | Method B (PFP) |
| Retention Time of Main Peak (min) | 8.5 | 10.2 |
| Resolution of Main Peak from Closest Impurity | 1.8 | 2.5 |
| Tailing Factor of Main Peak | 1.2 | 1.1 |
| Theoretical Plates | 12,000 | 15,000 |
| Limit of Detection (LOD) | 0.01% | 0.008% |
| Limit of Quantification (LOQ) | 0.03% | 0.025% |
Experimental Protocols
Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to volume with the mobile phase.
-
Sample Solution (1.0 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Spiked Sample: To confirm the separation of impurities, a sample spiked with known impurities or a stressed (degraded) sample should be prepared.
Method A: C18 Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method B: PFP Protocol
-
Column: PFP, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 25% B
-
2-17 min: 25% to 75% B
-
17-20 min: 75% B
-
20-20.1 min: 75% to 25% B
-
20.1-28 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Workflow and Data Analysis
The following diagram illustrates the general workflow for HPLC purity assessment.
Caption: General workflow for HPLC purity analysis.
Discussion and Method Selection
Method A (C18) is a reliable and widely used method that is likely to provide good separation for the main compound and non-polar impurities. Its ubiquity in analytical laboratories makes it a convenient first choice.
Method B (PFP) is a powerful alternative, particularly when dealing with halogenated compounds and isomers. The unique selectivity of the PFP phase can resolve peaks that co-elute on a C18 column. The increased resolution and peak shape observed in the hypothetical data for Method B suggest it may be the superior choice for a stability-indicating assay where baseline separation of all potential impurities is paramount.
For comprehensive purity analysis, it is recommended to initially screen the sample with both methods. The method that provides the best resolution, peak shape, and sensitivity for the main compound and all impurities should be selected for validation and routine use.
Conclusion
The purity of synthesized 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be effectively assessed using reversed-phase HPLC. While a standard C18 column provides a solid foundation for method development, a PFP column offers an orthogonal selectivity that can be advantageous for resolving closely related impurities, particularly for a halogenated molecule. The choice of the final method should be based on empirical data demonstrating the best separation of the target compound from all potential process-related and degradation impurities.
References
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Element Lab Solutions. HPLC Method Development Kit: Where to Start?. Available from: [Link].
-
Sfera. DOCTORAL COURSE IN CHEMISTRY. Available from: [Link].
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Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of impurities / process related substances in Diazepam as per EP or USP monograph. JOCPR, 2015, 7(8):497-501. Available from: [Link].
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. Available from: [Link].
-
PubMed. Application of hplc method for investigation of stability of new benzimidazole derivatives. Available from: [Link].
-
PubMed. Stability Indicating RP-HPLC Method for the Estimation of Potential Impurities in Ledipasvir and Characterization of a New Degradation Impurity. Available from: [Link].
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comparative study of different catalysts for the synthesis of 5-bromo-1,3-dimethyl-benzodiazolone
This guide provides an in-depth comparative analysis of various catalytic methodologies for the synthesis of 5-bromo-1,3-dimethyl-benzodiazolone, a key intermediate in pharmaceutical research and development. We will explore a two-stage synthetic approach, critically evaluating different catalysts and reaction conditions to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal synthetic route.
Introduction: The Significance of 5-bromo-1,3-dimethyl-benzodiazolone
5-bromo-1,3-dimethyl-benzodiazolone serves as a crucial building block in the synthesis of a variety of biologically active molecules. The benzodiazolone core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery. The dimethyl substitution on the nitrogen atoms enhances the lipophilicity and metabolic stability of the resulting compounds. Given its importance, the development of efficient and selective synthetic methods is of paramount importance.
Synthetic Strategy Overview
The synthesis of 5-bromo-1,3-dimethyl-benzodiazolone is most effectively achieved through a two-stage process:
-
Formation of the 1,3-dimethyl-benzodiazolone core: This involves the cyclization of a suitable ortho-substituted benzene derivative to form the benzodiazolone ring, followed by N-methylation.
-
Regioselective bromination: The introduction of a bromine atom at the 5-position of the 1,3-dimethyl-benzodiazolone ring.
This guide will compare and contrast different catalytic approaches for each of these stages, providing experimental data and mechanistic insights to inform your synthetic design.
Stage 1: Synthesis of 1,3-dimethyl-benzodiazolone
The initial step in our synthetic sequence is the formation of the N,N'-dimethylated benzodiazolone core. Two primary catalytic strategies will be compared: a one-pot synthesis from o-phenylenediamine and a stepwise approach involving the synthesis of benzimidazol-2-one followed by N-alkylation.
Method 1: One-Pot Synthesis via Lead Acetate Catalysis
A direct approach involves the reaction of o-phenylenediamine with dimethyl carbonate in the presence of a lead catalyst.
Reaction Scheme:
Caption: One-pot synthesis of 1,3-dimethyl-2-benzimidazolone.
Mechanism and Rationale: Lead(II) acetate acts as a Lewis acid, activating the carbonyl group of dimethyl carbonate towards nucleophilic attack by the amino groups of o-phenylenediamine. The reaction proceeds through a likely carbamate intermediate, followed by intramolecular cyclization and subsequent N-methylation by another molecule of dimethyl carbonate to yield the desired product. This one-pot approach is attractive due to its atom economy and reduced number of synthetic steps.
Method 2: Stepwise Synthesis via Phase-Transfer Catalysis
An alternative and often preferred route in terms of avoiding heavy metal catalysts involves a two-step process: the synthesis of benzimidazol-2-one followed by N-alkylation using a phase-transfer catalyst.
Workflow:
Caption: Stepwise synthesis of 1,3-dimethyl-benzodiazolone.
Mechanism and Rationale: The initial cyclization of o-phenylenediamine with ethyl chloroformate provides benzimidazol-2-one in high yield. Subsequent N-alkylation is efficiently carried out under phase-transfer catalysis (PTC) conditions[1]. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated benzimidazol-2-one anion from the aqueous phase (containing the base) to the organic phase (containing the alkylating agent), thereby accelerating the reaction. This method avoids the use of harsh bases and toxic heavy metals.
Performance Comparison: Stage 1
| Catalyst/Method | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lead(II) Acetate | o-phenylenediamine, Dimethyl Carbonate | Pb(OAc)₂ | - | 200 | 1 | Quantitative | [2] |
| Phase-Transfer Catalysis | Benzimidazol-2-one, Methyl Iodide | TBAB, K₂CO₃ | DMF | RT | 48 | High | [3] |
Experimental Protocol: Synthesis of 1,3-dimethyl-benzodiazolone via Phase-Transfer Catalysis
Step 1: Synthesis of Benzimidazol-2-one
-
To a solution of o-phenylenediamine (1.0 eq) in pyridine, add ethyl chloroformate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 24 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain benzimidazol-2-one. (Reported yield: 82%)
Step 2: N,N'-Dimethylation
-
To a mixture of benzimidazol-2-one (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in dimethylformamide (DMF), add methyl iodide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-benzodiazolone.
Stage 2: Regioselective Bromination
With the 1,3-dimethyl-benzodiazolone in hand, the next critical step is the selective introduction of a bromine atom at the 5-position. The electron-donating nature of the nitrogen atoms activates the aromatic ring towards electrophilic substitution, with the 5- and 6-positions being the most electronically enriched. We will compare two main catalytic approaches for this regioselective bromination.
Method 1: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for the selective bromination of activated aromatic and heteroaromatic compounds[4][5].
Reaction Scheme:
Caption: Bromination of 1,3-dimethyl-benzodiazolone with NBS.
Mechanism and Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism[6]. The N-Br bond in NBS is polarized, rendering the bromine atom electrophilic. The electron-rich benzodiazolone ring attacks the electrophilic bromine, forming a sigma complex (arenium ion) intermediate. Subsequent deprotonation restores the aromaticity and yields the brominated product. The regioselectivity for the 5-position is governed by the directing effects of the N-acyl groups. While the reaction can proceed without a catalyst, the addition of a Lewis or Brønsted acid can enhance the electrophilicity of the bromine and accelerate the reaction[7].
Method 2: Bromination with Elemental Bromine and a Lewis Acid Catalyst
The use of molecular bromine in the presence of a Lewis acid catalyst is a classic method for aromatic bromination[8].
Mechanism and Rationale: The Lewis acid (e.g., FeBr₃, AlCl₃) coordinates to one of the bromine atoms in Br₂, polarizing the Br-Br bond and generating a highly electrophilic bromine species. This potent electrophile is then attacked by the aromatic ring in a similar fashion to the NBS-mediated reaction. While effective, this method can sometimes lead to over-bromination and requires careful control of stoichiometry.
Performance Comparison: Stage 2
| Brominating Agent | Catalyst | Solvent | Temp. (°C) | Time | Regioselectivity | Reference |
| NBS | None | Acetonitrile | RT | - | High (para-selective) | [9] |
| NBS | H₂SO₄ | H₂SO₄ | RT | - | High | [9] |
| DBDMH | ZrCl₄ | Dichloroethane | RT | Short | High | [7][10] |
| Br₂ | FeBr₃ | Dichloromethane | RT | - | Moderate to High | [8] |
Experimental Protocol: Regioselective Bromination with NBS
-
Dissolve 1,3-dimethyl-benzodiazolone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
If desired, a catalytic amount of a Lewis acid (e.g., a scoop of silica gel or a few drops of a Lewis acid solution) can be added to accelerate the reaction[11].
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-1,3-dimethyl-benzodiazolone.
Conclusion
The synthesis of 5-bromo-1,3-dimethyl-benzodiazolone can be achieved through a reliable two-stage process. For the formation of the 1,3-dimethyl-benzodiazolone core, the stepwise approach involving the synthesis of benzimidazol-2-one followed by N-alkylation under phase-transfer catalysis offers a robust and environmentally benign alternative to the use of heavy metal catalysts. For the subsequent regioselective bromination, N-bromosuccinimide proves to be a highly effective and selective reagent, with the option of catalytic enhancement using mild Lewis or Brønsted acids. The choice of the specific catalyst and conditions will depend on the desired scale, purity requirements, and available resources. This guide provides the necessary data and protocols to enable researchers to make an informed decision for their synthetic endeavors.
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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Master Organic Chemistry. (2020, November 29). 3: What's the difference between NBS and Br2? [Video]. YouTube. [Link]
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Request PDF. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]
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Abdelrasoul, M. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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A Comparative Guide to the In Vitro Efficacy of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Derivatives
This guide provides a comprehensive evaluation of the in vitro efficacy of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the biological activities of these compounds, offering a comparative analysis with other relevant heterocyclic scaffolds. The information presented herein is synthesized from current scientific literature, providing a foundation for further research and development in this promising area of medicinal chemistry.
Introduction: The Benzodiazolone Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3-dihydro-2H-benzimidazol-2-one ring system is a core structural motif found in a multitude of biologically active compounds.[1] This privileged scaffold has garnered significant attention from medicinal chemists due to its versatile pharmacological profile, which includes antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of various substituents onto this core structure allows for the fine-tuning of its biological activity, leading to the development of novel therapeutic agents. This guide focuses on a specific subset of these derivatives: 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-ones and their analogs, exploring their potential in different therapeutic areas.
Comparative In Vitro Efficacy
While direct comparative studies on a wide range of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives are limited in the public domain, we can infer their potential efficacy by examining the biological activities of structurally related benzimidazolone and other heterocyclic compounds reported in the literature. The primary areas of investigation for these classes of compounds have been their antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of the 1,3-dihydro-2H-benzimidazol-2-one scaffold have demonstrated notable antibacterial and antifungal properties.[1][2] For instance, certain novel 1,3-dihydro-2H-benzimidazol-2-one analogs have shown high activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[1] Similarly, other heterocyclic compounds, such as those derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, have been screened for their in vitro antimicrobial activity against a variety of bacteria and fungi.[5]
The proposed mechanism for the antimicrobial action of many heterocyclic compounds involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. The presence of a bromine atom at the 5-position of the benzodiazolone ring is expected to enhance lipophilicity, potentially improving cell membrane penetration and, consequently, antimicrobial potency.
Table 1: Comparative Antimicrobial Activity of Benzimidazolone Derivatives and Other Heterocycles
| Compound Class | Target Organism | Reported Activity (e.g., MIC, Zone of Inhibition) | Reference |
| 1,3-dihydro-2H-benzimidazol-2-one analogs | S. aureus, S. pyogenes, E. coli, P. aeruginosa | High activity at 100 µg/mL for some derivatives | [1] |
| 6-amino-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives | Gram-positive and Gram-negative bacteria, fungal strains | Very good activity reported for most compounds | [2] |
| 5-bromo-2,3-di(furan-2-yl)-1h-indole derivatives | S. aureus, E. coli, P. vulgaris, A. niger, A. alternaria | Significant activity observed for several derivatives at 40 µg | [5] |
Anticancer Activity
The evaluation of novel chemical entities for anticancer activity is a cornerstone of drug discovery.[6][7] In vitro cytotoxicity assays using various cancer cell lines are the primary method for initial screening.[6][8][9] Benzothiazole derivatives, which are structurally related to benzodiazolones, have shown promise as potential anticancer agents.[3][4] These compounds can induce apoptosis and cause DNA damage in cancer cells.[9]
For benzimidazolone derivatives, studies have explored their antiproliferative activity against cell lines such as breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa).[10] The mechanism of action for these compounds is often multifaceted, potentially involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Benzimidazolone Derivatives and Related Heterocycles
| Compound Class | Cancer Cell Line | Reported Activity (e.g., IC50) | Reference |
| Benzimidazolone-bridged hybrid compounds | MCF-7, A549, HeLa | Potent cytotoxic activity reported for some derivatives | [10] |
| Novel synthetic makaluvamine analogs | MCF-7, MDA-MB-468 | Dose-dependent cytotoxicity observed | [8] |
| Brevilin A derivatives | Various cancer cell lines | Significantly reduced cell proliferation and induced apoptosis | [9] |
| Benzothiazole derivatives | A431, A549, H1299 | Significant inhibition of proliferation | [3] |
Experimental Protocols for In Vitro Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized in vitro assays are essential. The following are detailed protocols for assessing the antimicrobial and anticancer efficacy of novel compounds like 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a widely accepted technique for determining the MIC of antimicrobial agents.[11]
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO treated cells) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the in vitro assays described above.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the in vitro efficacy of related benzimidazolone and other heterocyclic compounds, these derivatives are worthy of further investigation for their potential antimicrobial and anticancer activities. The substitution pattern on the benzodiazolone ring, particularly the presence of a bromine atom and methyl groups, is likely to influence their biological profile.
Future research should focus on the synthesis of a focused library of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one derivatives with diverse substitutions at other positions of the aromatic ring. Systematic in vitro screening of these compounds against a broad panel of microbial strains and cancer cell lines will be crucial to establish structure-activity relationships (SAR). Furthermore, mechanistic studies should be undertaken for the most potent compounds to elucidate their mode of action, which will be instrumental in their optimization as lead candidates for further preclinical development.
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Hana AA Mageed, Reda F El-Ezabi, Fayrouz A Khaled. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. J Chem Appl. 3: 889-893. [Link]
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In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2022). ResearchGate. [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. [Link]
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Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. (2012). Der Pharma Chemica. [Link]
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Synthesis and studying biological activity of new benzothiazole derivatives. (2023). ResearchGate. [Link]
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Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2011). National Institutes of Health. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. [Link]
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In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2022). MDPI. [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]
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Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. (2023). PubMed Central. [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2019). MDPI. [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2022). MDPI. [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023). MDPI. [Link]
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Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. (2012). Der Pharma Chemica. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
This guide provides essential safety and logistical protocols for the handling and disposal of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 53439-89-7). As a brominated heterocyclic compound, its management requires a specific and informed approach to ensure laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.
Core Principle: Hazard-Aware Waste Management
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic chemical . The presence of a bromine atom in its molecular structure (C₉H₉BrN₂O) dictates that it must be segregated into the halogenated waste stream.[1][2] Co-mingling this waste with non-halogenated solvents or other waste types can lead to complex and costly disposal challenges and represents a significant compliance violation.[1][3]
Hazard Identification and Safety Profile
Understanding the specific hazards of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is critical for safe handling during both use and disposal. The Globally Harmonized System (GHS) provides a clear summary of its potential risks.[4][5]
| GHS Pictogram | Signal Word | GHS Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[5]H315: Causes skin irritation[4][5]H319: Causes serious eye irritation[4][5]H335: May cause respiratory irritation[4][5] |
These classifications necessitate rigorous adherence to appropriate personal protective equipment (PPE) protocols to mitigate exposure risks.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles, which can cause serious eye irritation (H319).[4][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. This is crucial to prevent skin contact, as the compound is a known skin irritant (H315).[6][7]
-
Protective Clothing: A standard laboratory coat should be worn to protect against contamination of personal clothing.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation (H335).[1][6]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is essential for safety and compliance.
Step 1: Waste Characterization and Segregation
Immediately classify any material contaminated with 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as halogenated hazardous waste . This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spill cleanups).
Causality: Halogenated waste typically requires high-temperature incineration for proper disposal to prevent the formation of toxic dioxins and furans. Mixing it with non-halogenated waste, which may be recycled or treated differently, contaminates the entire batch and forces the more expensive and energy-intensive disposal method for the whole volume.[1]
Step 2: Container Selection and Labeling
-
Select the Right Container: Use a dedicated, chemically compatible container designated for halogenated liquid or solid waste. High-density polyethylene (HDPE) containers are often suitable.[2][8] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[1][3]
-
Proper Labeling: As soon as the first item of waste is added, the container must be labeled.[1] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one" and any other chemical constituents.
-
The applicable hazard warnings (e.g., "Irritant," "Harmful").
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container sealed at all times, except when adding waste.[1]
-
Designated Area: Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][8]
Step 4: Final Disposal
-
Do Not Dispose via Drain: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3]
-
Arrange for Professional Disposal: When the container is nearly full (approximately 75%), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Follow all institutional procedures for waste handover.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup Protocol
-
Ensure Safety: Immediately alert others in the area and ensure the spill is approached with the proper PPE (double nitrile gloves, lab coat, chemical goggles).[9]
-
Contain the Spill: For a solid spill, gently cover it with a dry absorbent material to prevent dust from becoming airborne. Avoid dry sweeping.
-
Clean Up: Carefully collect the absorbed material using non-sparking tools and place it into the designated halogenated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[9] All cleaning materials must also be disposed of as halogenated hazardous waste.[9]
First-Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for managing waste related to this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Conclusion
The responsible management of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is non-negotiable. By understanding its specific hazards and strictly adhering to the classification of all associated materials as halogenated waste, laboratories can maintain a safe working environment and ensure full regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the ultimate authority.
References
-
SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific.
-
SAFETY DATA SHEET - 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- . Source: Fisher Scientific.
-
5-Bromo-1,3-dihydrobenzoimidazol-2-one | CymitQuimica . Source: CymitQuimica.
-
Guidelines for Solvent Waste Recycling and Disposal . Source: Hazardous Waste Experts.
-
5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one . Source: LabSolu.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Source: University of Pennsylvania.
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Halogenated Solvents in Laboratories - Campus Operations . Source: Temple University.
-
Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal . Source: University of Wyoming.
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5-Bromo-1,3-dihydrobenzoimidazol-2-one - ChemScene . Source: ChemScene.
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Factsheet: Disposal of Hazardous Waste - Basic Principles . Source: ETH Zürich.
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5-Bromo-1-isobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | ChemScene . Source: ChemScene.
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Hazardous Materials Disposal Guide . Source: Nipissing University.
-
5-bromo-2,2-difluoro-1,3-benzodioxole AldrichCPR | Sigma-Aldrich . Source: Sigma-Aldrich.
-
Chemical and Hazardous Waste Guide . Source: University of Oslo (UiO).
-
5-Bromo-5-Nitro-1,3-Dioxane | C4H6BrNO4 | CID 1807 - PubChem . Source: PubChem.
-
5-Bromo-1,3-dimethyl-1,3-benzodiazol-2-one - Achmem . Source: Achmem.
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5-bromo-1, 3-dimethyl-2, 3-dihydro-1H-1, 3-benzodiazol-2-one, min 97%, 10 grams . Source: Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
In the landscape of drug discovery and chemical synthesis, the meticulous handling of novel compounds is a cornerstone of both innovation and safety. This guide provides an in-depth operational plan for the safe handling of 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No: 53439-89-7), a heterocyclic building block. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the Compound
Before any handling protocol is established, a thorough understanding of the compound's specific hazards is essential. Based on available safety information, 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[1]
The primary hazards associated with this compound are:
-
H302: Harmful if swallowed. [1] Ingestion can lead to acute toxic effects.
-
H315: Causes skin irritation. [1] Direct contact with the skin is likely to cause irritation or inflammation.
-
H319: Causes serious eye irritation. [1] This is a significant risk, as exposure to the eyes can result in substantial and potentially lasting damage.
-
H335: May cause respiratory irritation. [1] Inhalation of the dust or aerosols can irritate the respiratory tract.
Given these hazards, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure to prevent exposure.
Core Protective Equipment: A Multi-Layered Defense
The strategy for PPE selection is based on a risk assessment of the planned procedures. The following table summarizes the minimum requirements and enhanced recommendations for higher-risk scenarios, such as handling larger quantities or tasks with a high potential for splashing or aerosolization.
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles | Full-Face Shield over Goggles | The H319 warning ("Causes serious eye irritation") necessitates protection beyond standard safety glasses.[1] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face.[2][3] |
| Hand | Nitrile Gloves (Double-Gloved) | Thicker, Chemical-Resistant Gloves (e.g., Butyl Rubber) over Nitrile Gloves | The H315 warning ("Causes skin irritation") requires robust hand protection.[1] While nitrile offers good splash protection for many chemicals, its resistance to halogenated aromatic compounds can be limited with prolonged contact.[2][4] Double-gloving provides a backup barrier. For extended handling, butyl rubber gloves offer superior resistance to a wider range of chemicals.[5] |
| Body | Cotton Lab Coat | Chemical-Resistant Apron over Lab Coat | A standard lab coat protects against incidental contact and minor spills.[2][6] For procedures involving significant quantities of liquids or a high risk of splashing, a chemical-resistant apron provides an impermeable layer of protection. |
| Respiratory | Work within a certified Chemical Fume Hood | Air-Purifying Respirator (APR) with Organic Vapor/P100 cartridges | The H335 warning ("May cause respiratory irritation") makes local exhaust ventilation, such as a fume hood, mandatory to control airborne concentrations.[1][7] If a fume hood is not feasible or if there's a risk of high-concentration exposure, a properly fitted respirator is required. |
Operational Workflow for Safe Handling
A disciplined, sequential approach to laboratory work is critical. The following workflow diagram illustrates the key phases of handling 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, from preparation to disposal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
